Product packaging for Amino-bis-PEG3-DBCO(Cat. No.:)

Amino-bis-PEG3-DBCO

Cat. No.: B11927765
M. Wt: 1158.3 g/mol
InChI Key: IBHGLHHSWOQJHM-UHFFFAOYSA-N
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Description

Amino-bis-PEG3-DBCO is a useful research compound. Its molecular formula is C63H79N7O14 and its molecular weight is 1158.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H79N7O14 B11927765 Amino-bis-PEG3-DBCO

Properties

Molecular Formula

C63H79N7O14

Molecular Weight

1158.3 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)

InChI Key

IBHGLHHSWOQJHM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-bis-PEG3-DBCO is a heterotrifunctional, branched linker molecule integral to the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use.

This compound features a central primary amine and two terminal dibenzocyclooctyne (DBCO) groups, separated by hydrophilic polyethylene glycol (PEG3) spacers.[1] The primary amine allows for covalent attachment to a variety of molecules, including proteins, peptides, or drugs, typically through amide bond formation with an activated carboxyl group. The two DBCO moieties enable copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and bioorthogonal ligation to azide-modified molecules.[2] The PEG linkers enhance solubility in aqueous media and reduce steric hindrance during conjugation.[1]

Core Properties and Specifications

The physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental design.

PropertyValueReferences
Chemical Formula C63H79N7O14
Molecular Weight 1158.34 g/mol [1]
Appearance Light yellow oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage Store at -20°C, protected from light and moisture

Key Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile tool for creating complex biomolecular constructs. Its primary applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be conjugated to a cytotoxic drug via its primary amine. The resulting drug-linker construct can then be attached to an azide-modified antibody through its two DBCO groups, allowing for the creation of ADCs with a drug-to-antibody ratio (DAR) of two.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, this linker can be used to synthesize proteolysis-targeting chimeras (PROTACs) by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Dual-Labeling and Imaging: The two DBCO groups allow for the attachment of two different reporter molecules (e.g., fluorescent dyes, radioisotopes) to a single biomolecule, enabling advanced imaging and tracking studies.

  • Functionalization of Nanomaterials: The amine group can be used to anchor the linker to the surface of nanoparticles, while the DBCO groups provide sites for the attachment of targeting ligands or therapeutic agents.

Chemical Structure and Reaction Mechanisms

The chemical structure of this compound provides its versatile functionality.

Caption: Chemical structure of this compound.

The primary amine of this compound readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common strategy for conjugating the linker to proteins or other molecules containing a carboxyl group that can be activated to an NHS ester.

The DBCO groups react with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological functional groups.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO Molecule-DBCO Triazole Molecule-Triazole-Molecule DBCO->Triazole SPAAC (Copper-Free) Azide Azide-Molecule Azide->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine on this compound with a molecule that has been functionalized with an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffers such as HEPES or borate buffer.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and the NHS ester-activated molecule to room temperature.

    • Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester-activated molecule to the this compound solution. A 1.5- to 5-fold molar excess of this compound is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction of the DBCO-functionalized molecule (from Protocol 1) with an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-containing molecule

  • Reaction buffer: PBS, pH 7.4, or other suitable aqueous buffer (avoid buffers containing sodium azide).

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer.

  • Click Reaction:

    • Mix the DBCO-functionalized molecule with a 1.5- to 3-fold molar excess of the azide-containing molecule.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by observing the decrease in the DBCO absorbance at approximately 310 nm.

  • Purification:

    • Purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography, HPLC, or another appropriate method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a drug to an antibody.

Experimental_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody-Drug Conjugation cluster_step3 Step 3: Purification and Analysis Drug_NHS Drug with NHS Ester Drug_DBCO Drug-DBCO Conjugate Drug_NHS->Drug_DBCO Amide Bond Formation Amine_Linker This compound Amine_Linker->Drug_DBCO Antibody_Azide Azide-Modified Antibody Drug_DBCO->Antibody_Azide Drug_DBCO2 Drug-DBCO Conjugate ADC Antibody-Drug Conjugate (ADC) Antibody_Azide->ADC SPAAC Reaction ADC2 Antibody-Drug Conjugate (ADC) Drug_DBCO2->ADC Purification Purification (e.g., SEC) Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis ADC2->Purification

Caption: General workflow for ADC synthesis using this compound.

Quantitative Data

The efficiency of the SPAAC reaction is a critical parameter in bioconjugation. The table below presents typical second-order rate constants for DBCO-azide reactions.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReferences
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
Peptide with azidoamino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C
General SPAAC with DBCO derivatives1 - 2Not specified

Conclusion

This compound is a powerful and versatile linker for the construction of complex bioconjugates. Its unique heterotrifunctional nature, combining a primary amine for initial conjugation and two DBCO groups for subsequent bioorthogonal click reactions, provides researchers with a robust tool for a wide range of applications in drug development, diagnostics, and fundamental research. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your experimental workflows.

References

An In-depth Technical Guide to Amino-bis-PEG3-DBCO: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-bis-PEG3-DBCO, a heterotrifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its physicochemical characteristics, provides insights into its reactivity, and outlines experimental protocols for its use in creating complex biomolecular conjugates.

Core Concepts: Introduction to this compound

This compound is a versatile chemical tool designed for the precise and efficient assembly of complex molecular architectures.[1] It is classified as a heterotrifunctional linker, possessing three distinct reactive sites: a secondary amine and two dibenzocyclooctyne (DBCO) groups.[2] The DBCO moieties are key to its functionality, enabling copper-free "click chemistry" through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[3][] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[5]

The molecule also incorporates a hydrophilic polyethylene glycol (PEG) spacer (three ethylene glycol units), which enhances solubility and reduces the potential for aggregation of the resulting bioconjugate. Its unique trifunctional nature allows for the conjugation of a primary amine-containing biomolecule to two different azide-functionalized molecules, or for increasing the payload of a single type of molecule on a carrier.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key characteristics based on available data.

PropertyValueSource(s)
Chemical Formula C₆₃H₇₉N₇O₁₄
Molecular Weight 1158.34 g/mol
Appearance Light yellow oil
Purity >95%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO

Chemical Structure and Reactivity

The power of this compound lies in its well-defined chemical structure, which dictates its reactivity and utility in bioconjugation.

Caption: Chemical structure of this compound.

The central secondary amine can be reacted with various electrophiles, such as NHS esters or isothiocyanates, to attach the linker to a biomolecule of interest. The two DBCO groups are highly reactive towards azides via the SPAAC reaction. This reaction is characterized by its high efficiency and the formation of a stable triazole linkage. The kinetics of the SPAAC reaction are influenced by factors such as pH and temperature, with higher pH values generally leading to increased reaction rates.

Experimental Protocols

The following section provides a general protocol for a two-step bioconjugation using this compound. This protocol is intended as a starting point and may require optimization for specific applications.

Step 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

This step involves the reaction of the secondary amine of this compound with an activated biomolecule (e.g., a protein with an available lysine residue activated with an NHS ester).

Materials:

  • Biomolecule with a primary amine (e.g., antibody, protein)

  • This compound

  • Amine-reactive crosslinker (e.g., NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the amine-reactive crosslinker in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Add a 10- to 20-fold molar excess of the crosslinker to the biomolecule solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Add a 10- to 20-fold molar excess of the this compound solution to the reaction mixture.

  • Incubate for an additional 1-2 hours at room temperature.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled biomolecule using an appropriate method to remove excess reagents.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This step involves the reaction of the DBCO-labeled biomolecule with one or two different azide-containing molecules.

Materials:

  • DBCO-labeled biomolecule (from Step 1)

  • Azide-containing molecule(s) of interest (e.g., drug, fluorescent dye, biotin)

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4

Procedure:

  • Dissolve the DBCO-labeled biomolecule in the Reaction Buffer.

  • Dissolve the azide-containing molecule(s) in a compatible solvent.

  • Add a 2- to 10-fold molar excess of the azide-containing molecule(s) to the DBCO-labeled biomolecule solution.

  • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purify the final conjugate to remove unreacted azide-containing molecules.

cluster_step1 Step 1: Linker Activation & Conjugation cluster_step2 Step 2: SPAAC Reaction Biomolecule (Amine) Biomolecule (Amine) Activate Biomolecule Activate Biomolecule Biomolecule (Amine)->Activate Biomolecule NHS Ester Activated Biomolecule Activated Biomolecule Activate Biomolecule->Activated Biomolecule Conjugation Conjugation Activated Biomolecule->Conjugation This compound This compound This compound->Conjugation DBCO-labeled Biomolecule DBCO-labeled Biomolecule Conjugation->DBCO-labeled Biomolecule SPAAC Reaction SPAAC Reaction DBCO-labeled Biomolecule->SPAAC Reaction Azide-Molecule 1 Azide-Molecule 1 Azide-Molecule 1->SPAAC Reaction Azide-Molecule 2 Azide-Molecule 2 Azide-Molecule 2->SPAAC Reaction Final Conjugate Final Conjugate SPAAC Reaction->Final Conjugate

Caption: Experimental workflow for bioconjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach two different cytotoxic drugs to an antibody, potentially leading to synergistic therapeutic effects or overcoming drug resistance.

  • Targeted Drug Delivery: It can be used to construct drug delivery systems where a targeting ligand and a therapeutic agent are attached to a central carrier molecule.

  • Fluorescence Resonance Energy Transfer (FRET) Probes: The precise positioning of two different fluorophores allows for the development of sensitive FRET-based assays for studying molecular interactions.

  • Multimodal Imaging Agents: Two different imaging modalities (e.g., a fluorescent dye and a radiolabel) can be attached to a targeting molecule for in vivo imaging applications.

Signaling Pathways and Logical Relationships

The utility of this compound is rooted in the principles of bioorthogonal chemistry, which allows for specific chemical reactions to occur in complex biological environments without interfering with native biochemical processes.

cluster_bioorthogonal Bioorthogonal Chemistry cluster_application Application Bioorthogonal Bioorthogonal Reaction (SPAAC) High Specificity High Specificity Bioorthogonal->High Specificity No Interference No Interference Bioorthogonal->No Interference Mild Conditions Mild Conditions Bioorthogonal->Mild Conditions Complex Bioconjugates Complex Bioconjugates Mild Conditions->Complex Bioconjugates Enables construction of Targeted Therapy Targeted Therapy Complex Bioconjugates->Targeted Therapy Advanced Diagnostics Advanced Diagnostics Complex Bioconjugates->Advanced Diagnostics

Caption: Bioorthogonal chemistry enables complex conjugates.

Conclusion

This compound is a powerful and versatile heterotrifunctional linker that empowers researchers to construct sophisticated bioconjugates with a high degree of control and precision. Its combination of a central amine for initial conjugation and two DBCO groups for subsequent copper-free click reactions opens up new possibilities in drug development, diagnostics, and fundamental biological research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this advanced chemical tool in a wide range of scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-bis-PEG3-DBCO, a heterotrifunctional linker crucial for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and quantitative data presented for clarity and comparability.

Introduction

This compound is a key reagent in the field of bioconjugation, valued for its unique trifunctional structure. It features two dibenzocyclooctyne (DBCO) groups for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a central secondary amine for further functionalization. The two discrete polyethylene glycol (PEG3) spacers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.[1] This linker is particularly useful for creating complex architectures in ADCs, allowing for the attachment of two molecular entities, such as targeting ligands or imaging agents, to a central scaffold that can be conjugated to a biomolecule.[2][3]

Proposed Synthesis of this compound

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and analogous syntheses of branched PEG linkers.[4] The proposed pathway involves the initial formation of a core structure bearing a protected secondary amine and two reactive hydroxyl groups, followed by PEGylation, and finally, the introduction of the DBCO moieties.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: PEGylation cluster_2 Step 3: DBCO Functionalization cluster_3 Step 4: Deprotection A Starting Material (e.g., Diethanolamine) B Protection of Amine (e.g., with Boc anhydride) A->B Boc2O, Et3N C Protected Core (Boc-diethanolamine) B->C D Protected Core E Activation of Hydroxyls (e.g., Tosylation) D->E TsCl, Pyridine F Activated Core E->F G Reaction with Amino-PEG3-alcohol F->G NaH H PEGylated Intermediate G->H I PEGylated Intermediate J Activation of Terminal Hydroxyls (e.g., Mesylation) I->J MsCl, Et3N K Activated PEGylated Intermediate J->K L Reaction with DBCO-amine K->L Base M Protected this compound L->M N Protected Product O Acidic Deprotection (e.g., TFA) N->O TFA P Final Product (this compound) O->P

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol for Proposed Synthesis

Step 1: Synthesis of the Protected Core (Boc-diethanolamine)

  • Dissolve diethanolamine in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (Et3N), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with aqueous acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected diethanolamine.

Step 2: PEGylation

  • Activate the hydroxyl groups of the protected core. This can be achieved by converting them to a good leaving group, such as a tosylate, by reacting with tosyl chloride (TsCl) in the presence of pyridine.

  • In a separate flask, prepare the sodium salt of an amino-PEG3-alcohol by reacting it with a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Add the activated core to the solution of the PEG alkoxide and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the PEGylated intermediate.

Step 3: DBCO Functionalization

  • Activate the terminal hydroxyl groups of the PEG chains of the intermediate from Step 2, for instance, by reacting with methanesulfonyl chloride (MsCl) and a base.

  • React the resulting mesylated intermediate with a commercially available DBCO-amine in the presence of a suitable base to displace the mesylate and form the desired carbon-nitrogen bond.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction and purify the product by column chromatography to yield the protected this compound.

Step 4: Deprotection

  • Dissolve the protected product in DCM.

  • Add trifluoroacetic acid (TFA) to the solution to cleave the Boc protecting group.

  • Stir the reaction at room temperature for a few hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the final product, this compound, using reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to elucidate the chemical structure of the final compound.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Characteristic peaks for the DBCO group, the PEG linker, and the amine should be observed and assigned. The integration of the proton signals can be used to confirm the ratio of the different structural components.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into an electrospray ionization (ESI) source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product. A reversed-phase column is typically used for this purpose.

Experimental Protocol for HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 309 nm (for DBCO).

  • Inject a small volume of the sample solution and record the chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total peak area.

Quantitative Data Summary

ParameterExpected ValueAnalytical Method
Molecular Weight 1158.34 g/mol [5]ESI-MS
Purity >95%RP-HPLC
Appearance White to off-white solid or viscous oilVisual Inspection
Solubility Soluble in DMSO, DMF, DCMSolubility Test
¹H NMR Characteristic peaks for DBCO, PEG, and amine protonsNMR Spectroscopy
¹³C NMR Characteristic peaks for DBCO, PEG, and amine carbonsNMR Spectroscopy

Bioconjugation Application

This compound is primarily used for bioconjugation via SPAAC. The DBCO groups react efficiently with azide-functionalized molecules in aqueous buffers without the need for a copper catalyst.

Typical Bioconjugation Workflow:

G A This compound C Reaction in Aqueous Buffer (pH 7.4) A->C B Azide-functionalized Biomolecule (e.g., Antibody-N3) B->C D Conjugated Product C->D Strain-Promoted Alkyne-Azide Cycloaddition

Caption: Bioconjugation using this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a logical approach to obtaining this valuable heterotrifunctional linker. The detailed characterization protocols are essential for ensuring the quality and reliability of the synthesized material for downstream applications in drug development and biomedical research. The unique structure of this compound provides researchers with a powerful tool for creating novel and complex bioconjugates with enhanced properties.

References

An In-depth Technical Guide to Amino-bis-PEG3-DBCO in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, applications, and technical details of Amino-bis-PEG3-DBCO, a heterotrifunctional linker at the forefront of bioconjugation and targeted therapeutic development.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool designed for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This linker possesses three key functional components:

  • Two Dibenzocyclooctyne (DBCO) Groups: These strained alkyne moieties are the reactive handles for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows for a rapid and spontaneous reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1]

  • A Secondary Amine Group: This provides a versatile point of attachment for a wide range of molecules, such as therapeutic agents, imaging probes, or other biomolecules, through standard amine-reactive chemistries.

  • A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated partners.[1]

This unique trifunctional architecture enables the precise and efficient construction of complex biomolecular conjugates, particularly in the field of antibody-drug conjugates (ADCs).[2]

Mechanism of Action in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's functionality lies in the SPAAC reaction. This bioorthogonal reaction proceeds via a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide. The significant ring strain of the cyclooctyne ring in DBCO dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly and selectively under physiological conditions (aqueous buffer, neutral pH, and ambient temperature).[1]

The reaction is highly specific, as neither the DBCO nor the azide group reacts with other functional groups typically found in biological systems, such as amines and thiols. This bioorthogonality ensures that the conjugation occurs only between the desired partners, leading to a high yield of the target conjugate with minimal side products. The resulting triazole linkage is highly stable.

SPAAC_Mechanism cluster_product Product DBCO This compound Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-modified Molecule (e.g., Antibody, Drug) Azide->Triazole

Quantitative Data

ParameterTypical Value (for DBCO-azide reactions)Conditions
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Physiological pH and temperature
Reaction Time Minutes to a few hoursMicromolar to millimolar concentrations
Stability of DBCO Stable at -20°C for extended periodsAvoid azide-containing buffers for storage
Stability of Triazole Linkage Highly stableResistant to hydrolysis and enzymatic cleavage

Experimental Protocols

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using this compound.

Materials:

  • Antibody of interest in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Azide-functionalized cytotoxic drug

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve the azide-functionalized cytotoxic drug in a minimal amount of anhydrous DMSO or DMF.

    • Dissolve this compound in the same solvent.

    • React the amine group of the linker with a suitable functional group on the drug (e.g., an activated ester). This step may require specific reaction conditions depending on the drug's chemistry.

    • Purify the drug-linker conjugate.

  • Antibody-Drug Conjugation (Click Reaction):

    • Prepare the antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

    • Add a molar excess of the purified drug-linker-DBCO conjugate to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.

    • Monitor the reaction progress using a suitable analytical technique (e.g., UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 309 nm).

  • Purification and Characterization:

    • Remove the excess drug-linker conjugate and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, SEC, and mass spectrometry.

    • Assess the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation (SPAAC) cluster_step3 Step 3: Purification & Characterization Drug Azide-functionalized Drug DrugLinker Drug-Linker-DBCO Conjugate Drug->DrugLinker Amine Reaction Linker This compound Linker->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Click Chemistry Antibody Antibody Antibody->ADC Purification Purification (SEC/Dialysis) ADC->Purification Characterization Characterization (UV-Vis, SEC, MS, ELISA) Purification->Characterization

Protocol for Dual Labeling of a Biomolecule

The bifunctional nature of the two DBCO groups allows for the potential to conjugate two different azide-modified molecules to a single amino-functionalized biomolecule.

Materials:

  • Amino-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Azide-Molecule A (e.g., a fluorescent probe)

  • Azide-Molecule B (e.g., a targeting ligand)

  • Appropriate buffers and purification reagents

Procedure:

  • Conjugation of Linker to Biomolecule:

    • React the amino group of the biomolecule with the amine group of this compound through a suitable cross-linking chemistry (e.g., using a homobifunctional NHS ester if the biomolecule has a carboxyl group).

    • Purify the biomolecule-linker conjugate.

  • Sequential Click Reactions:

    • React the biomolecule-bis-DBCO conjugate with a molar equivalent of Azide-Molecule A.

    • Purify the singly labeled conjugate.

    • React the purified conjugate with a molar excess of Azide-Molecule B.

  • Purification and Characterization:

    • Purify the final dual-labeled biomolecule.

    • Characterize the conjugate to confirm the attachment of both molecules using appropriate analytical techniques (e.g., fluorescence spectroscopy, mass spectrometry).

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The bifunctional nature of the DBCO groups could potentially allow for the attachment of two drug molecules per linker, increasing the drug-to-antibody ratio (DAR).

  • Targeted Drug Delivery: The linker can be used to construct targeted drug delivery systems by conjugating therapeutic agents to targeting moieties such as peptides, aptamers, or small molecules.

  • Dual-Functional Probes: Researchers can create probes with dual functionalities, such as a fluorescent reporter and a targeting ligand, for cellular imaging and tracking studies.

  • Biomolecule Immobilization: The linker can be used to immobilize proteins or other biomolecules onto surfaces for the development of biosensors and diagnostic assays.

ADC_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage/ Antibody Degradation CellDeath Cell Death DrugRelease->CellDeath Apoptosis

Conclusion

This compound is a powerful and versatile heterotrifunctional linker that facilitates the efficient and specific conjugation of biomolecules through copper-free click chemistry. Its well-defined structure, incorporating two reactive DBCO groups, a versatile amino handle, and a beneficial PEG spacer, makes it an invaluable tool for the development of next-generation targeted therapeutics, advanced diagnostic probes, and innovative biomaterials. The detailed understanding of its mechanism and the application of robust experimental protocols will continue to drive advancements in biomedical research and drug development.

References

The Bifunctional Nature of Amino-bis-PEG3-DBCO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of Amino-bis-PEG3-DBCO, a heterotrifunctional linker revolutionizing the fields of bioconjugation, drug delivery, and cellular imaging. Designed for researchers, scientists, and drug development professionals, this document details the core attributes, experimental applications, and unique advantages of this versatile molecule.

Core Concepts: Unveiling the Architecture of this compound

This compound is a branched linker molecule engineered with three distinct functional domains: a central secondary amine and two terminal dibenzocyclooctyne (DBCO) groups, all connected by polyethylene glycol (PEG) spacers.[1][2][3] This unique architecture imparts a bifunctional nature, enabling the sequential or simultaneous conjugation of multiple molecular entities.

  • Amino Group: The secondary amine serves as a versatile nucleophile, readily participating in standard bioconjugation reactions. It can be acylated or alkylated, providing a covalent attachment point for a wide range of molecules, including proteins, peptides, and fluorescent dyes.

  • DBCO Groups: The two DBCO moieties are the cornerstone of this linker's utility in copper-free click chemistry. They react with exceptional specificity and efficiency with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.

  • PEG3 Spacers: The tri-ethylene glycol (PEG3) chains act as hydrophilic spacers, enhancing the solubility of the entire conjugate in aqueous environments. Furthermore, they provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes key physical and chemical properties based on available information and typical values for similar DBCO-PEG linkers.

PropertyValue/CharacteristicSource(s)
Chemical Formula C63H79N7O14
Molecular Weight 1158.34 g/mol
Physical Form Light yellow oil
General Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Purity Typically >90-95%
SPAAC Reaction Rate DBCO derivatives generally exhibit second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹ with azides. The presence of a PEG linker can enhance reaction rates.
Stability DBCO groups are thermally stable. DBCO-modified antibodies show a 3-5% loss of reactivity towards azides over 4 weeks at 4°C or -20°C. Avoid azide-containing buffers for long-term storage. DBCO moieties can be unstable in the presence of strong acids like trifluoroacetic acid (TFA) at concentrations above 30%.

Experimental Protocols and Methodologies

The bifunctional nature of this compound allows for a variety of experimental designs. Below are detailed protocols for its application in creating dual-payload antibody-drug conjugates (ADCs), a prominent application in targeted cancer therapy.

Two-Step Conjugation of a Dual-Payload ADC

This protocol outlines the sequential conjugation of two different azide-containing payloads to an antibody.

Step 1: Antibody Modification with this compound via EDC/NHS Chemistry

This step conjugates the secondary amine of the linker to carboxyl groups (e.g., on aspartic or glutamic acid residues) of the antibody.

  • Materials:

    • Antibody of interest in a non-amine, non-carboxylate buffer (e.g., MES buffer, pH 5-6)

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

    • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Quenching Buffer (e.g., 2-Mercaptoethanol)

    • Conjugation Buffer (e.g., PBS, pH 7.4)

    • Desalting column

  • Procedure:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Prepare a solution of the antibody in the Reaction Buffer.

    • Add EDC and NHS/Sulfo-NHS to the antibody solution. A typical starting concentration is 4 mM EDC and 10 mM Sulfo-NHS.

    • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Add this compound to the reaction mixture. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling.

    • Incubate for 2 hours at room temperature.

    • Quench the EDC reaction by adding 2-mercaptoethanol to a final concentration of 20 mM.

    • Purify the DBCO-modified antibody using a desalting column equilibrated with Conjugation Buffer.

Step 2: SPAAC Reaction for Dual Payload Attachment

This step involves the copper-free click reaction of the DBCO-modified antibody with two different azide-functionalized payloads.

  • Materials:

    • DBCO-modified antibody from Step 1

    • Azide-Payload 1 (dissolved in DMSO or other suitable organic solvent)

    • Azide-Payload 2 (dissolved in DMSO or other suitable organic solvent)

    • Conjugation Buffer (e.g., PBS, pH 7.4)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • To the solution of the DBCO-modified antibody, add a molar excess of Azide-Payload 1.

    • Incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

    • Add a molar excess of Azide-Payload 2 to the reaction mixture.

    • Continue the incubation for another 1-4 hours at room temperature or overnight at 4°C.

    • Purify the final dual-payload ADC using size-exclusion chromatography to remove unreacted payloads and linker.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical flow of the experimental protocols and a potential application in studying a cellular signaling pathway.

Experimental Workflow for Dual-Payload ADC Synthesis

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Dual Payload Conjugation A Antibody B EDC/NHS Activation A->B Activate Carboxyls C Add this compound B->C D Quench Reaction C->D E Purification D->E F DBCO-Modified Antibody E->F I SPAAC Reaction F->I G Azide-Payload 1 G->I H Azide-Payload 2 H->I J Purification I->J K Dual-Payload ADC J->K G cluster_cell Tumor Cell ADC Dual-Payload ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload1 Payload 1 (e.g., Kinase Inhibitor) Lysosome->Payload1 Release Payload2 Payload 2 (e.g., DNA Damaging Agent) Lysosome->Payload2 Release Kinase Kinase Cascade Payload1->Kinase Inhibition DNA DNA Payload2->DNA Damage Proliferation Cell Proliferation Kinase->Proliferation Apoptosis Apoptosis DNA->Apoptosis

References

Amino-bis-PEG3-DBCO: An In-Depth Technical Guide for Dual-Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-bis-PEG3-DBCO, a heterotrifunctional linker designed for advanced dual-labeling applications in research, diagnostics, and drug development. The unique architecture of this linker, featuring a central amino group and two terminal dibenzocyclooctyne (DBCO) moieties, enables the precise and sequential or simultaneous attachment of two distinct azide-containing molecules to a primary biomolecule or scaffold. This capability is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) with dual payloads, FRET probes, and multifunctional imaging agents.

Core Attributes of this compound

This compound is engineered with several key features that make it an effective tool for dual-labeling studies:

  • Heterotrifunctionality: The linker possesses three distinct reactive sites: one primary amine and two DBCO groups. This allows for a three-component conjugation strategy. The amine can be coupled to a carboxyl group on a target protein or other molecule through standard amide bond formation. Subsequently, the two DBCO groups are available for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with two separate azide-functionalized molecules.[1]

  • Biocompatibility of SPAAC: The DBCO groups react with azides via SPAAC, a type of "click chemistry" that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst. This is crucial for maintaining the integrity and function of sensitive biological molecules.[1]

  • Hydrophilic PEG Spacer: The polyethylene glycol (PEG3) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. This hydrophilicity also helps to reduce aggregation and minimize steric hindrance, which can improve the accessibility of the conjugated molecules and the overall stability of the bioconjugate.[1]

  • High Chemoselectivity: The azide and DBCO groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems. This ensures highly specific and efficient conjugation to the intended targets.[1]

Technical Specifications

Quantitative data for this compound is summarized in the table below. It is important to note that specific reaction efficiencies and kinetics can vary depending on the substrates, buffer conditions, and stoichiometry.

PropertyValueSource
Molecular Weight1158.34 g/mol
Chemical FormulaC63H79N7O14
Purity>95%
Physical FormLyophilized solid or oil
SolubilitySoluble in DMSO, DMF, and MeCN
Storage-20°C, protected from light and moisture
Second-Order Rate Constant (SPAAC)Typically 1-2 M⁻¹s⁻¹ for DBCO derivatives with azides[2]

Experimental Workflow and Protocols

The following sections provide a detailed, inferred experimental workflow and protocols for a typical dual-labeling experiment using this compound to conjugate two different azide-containing payloads (Payload A and Payload B) to a protein of interest (e.g., an antibody).

Experimental Workflow Diagram

Dual_Labeling_Workflow cluster_step1 Step 1: Linker Conjugation to Protein cluster_step2 Step 2: Dual Payload Attachment cluster_step3 Step 3: Purification and Analysis Protein Protein of Interest (e.g., Antibody) Activation EDC/Sulfo-NHS Activation Protein->Activation Carboxyl groups Linker This compound Linker->Activation Amino group Conjugation1 Amide Bond Formation Activation->Conjugation1 Protein_Linker Protein-Linker Conjugate Conjugation1->Protein_Linker SPAAC_A SPAAC Reaction Protein_Linker->SPAAC_A DBCO group SPAAC_B SPAAC Reaction PayloadA Azide-Payload A PayloadA->SPAAC_A PayloadB Azide-Payload B PayloadB->SPAAC_B SPAAC_A->SPAAC_B Dual_Labeled_Protein Dual-Labeled Protein Conjugate SPAAC_B->Dual_Labeled_Protein Purification Purification (e.g., SEC, HIC) Dual_Labeled_Protein->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Experimental workflow for dual-labeling of a protein using this compound.

Detailed Experimental Protocols

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Azide-functionalized Payload A

  • Azide-functionalized Payload B

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)

Protocol 1: Conjugation of this compound to the Target Protein

This protocol outlines the attachment of the linker to the protein via its amino group, targeting carboxyl groups (e.g., on aspartic or glutamic acid residues) on the protein.

  • Protein Preparation:

    • Buffer exchange the protein into MES buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in MES buffer) and Sulfo-NHS (e.g., 20 mg/mL in MES buffer).

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted linker and byproducts by SEC using an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the protein-linker conjugate using a protein assay (e.g., BCA).

    • Characterize the conjugate by mass spectrometry to confirm the attachment of the linker.

Protocol 2: Dual Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the sequential or simultaneous attachment of two different azide-containing payloads to the DBCO groups of the protein-linker conjugate.

  • Payload Preparation:

    • Dissolve Azide-Payload A and Azide-Payload B in a compatible solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mM).

  • SPAAC Reaction:

    • Sequential Conjugation:

      • To the protein-linker conjugate, add a 3- to 5-fold molar excess of Azide-Payload A.

      • Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.

      • Purify the conjugate to remove excess Payload A using SEC.

      • To the purified conjugate, add a 3- to 5-fold molar excess of Azide-Payload B.

      • Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.

    • Simultaneous Conjugation:

      • To the protein-linker conjugate, add a 3- to 5-fold molar excess of both Azide-Payload A and Azide-Payload B.

      • Incubate for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Final Purification:

    • Purify the final dual-labeled protein conjugate using SEC or another suitable chromatography method (e.g., Hydrophobic Interaction Chromatography - HIC) to remove unreacted payloads.

  • Final Product Analysis:

    • Determine the final protein concentration.

    • Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.

    • Use mass spectrometry to confirm the identity and integrity of the final dual-labeled conjugate.

    • Employ HPLC (e.g., reversed-phase or HIC) to assess purity and determine the drug-to-antibody ratio (DAR) for each payload.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate conceptual applications of dual-labeling using this compound.

Dual-Drug ADC Targeting a Cancer Cell

This diagram illustrates the concept of an antibody-drug conjugate carrying two different cytotoxic payloads to a cancer cell, potentially overcoming drug resistance.

ADC_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Dual-Drug ADC (Antibody + Linker + Payloads) Antigen Tumor Antigen ADC->Antigen Binding Receptor Receptor-Antigen Complex Antigen->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_A Payload A (e.g., DNA Alkylator) Lysosome->Payload_A Linker Cleavage & Payload Release Payload_B Payload B (e.g., Tubulin Inhibitor) Lysosome->Payload_B Linker Cleavage & Payload Release DNA DNA Payload_A->DNA DNA Damage Microtubules Microtubules Payload_B->Microtubules Disruption Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Microtubules->Apoptosis

Caption: Signaling pathway of a dual-drug ADC utilizing a heterotrifunctional linker.

FRET-Based Biosensor Assembly

This diagram illustrates the logical assembly of a FRET-based biosensor where a protein's conformational change upon ligand binding brings a donor and acceptor fluorophore into proximity.

FRET_Biosensor cluster_assembly Biosensor Assembly cluster_function Biosensor Function Protein Target Protein Linker This compound Protein->Linker Amide Bond Donor Azide-Donor Fluorophore Linker->Donor SPAAC Acceptor Azide-Acceptor Fluorophore Linker->Acceptor SPAAC Biosensor FRET Biosensor Conformation_Change Conformational Change Biosensor->Conformation_Change Binding Ligand Ligand Ligand->Conformation_Change FRET FRET Signal Conformation_Change->FRET Donor & Acceptor Proximity

Caption: Logical workflow for the assembly and function of a FRET-based biosensor.

Conclusion

This compound is a powerful and versatile tool for creating complex, dual-labeled bioconjugates. Its heterotrifunctional nature, combined with the biocompatibility of copper-free click chemistry, offers researchers significant advantages in the development of next-generation therapeutics, diagnostics, and research tools. The provided protocols and conceptual diagrams serve as a guide for the rational design and execution of dual-labeling experiments, enabling precise control over the final conjugate's composition and function. As with any bioconjugation strategy, optimization of reaction conditions for specific applications is recommended to achieve the desired outcomes.

References

The Three-Armed Approach: A Technical Guide to Heterotrifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Bifunctionality

In the intricate world of bioconjugation, the ability to selectively and stably connect multiple molecular entities is paramount. While bifunctional linkers have long been the workhorses for conjugating two components, the increasing complexity of therapeutic and diagnostic strategies demands more sophisticated tools. Enter the heterotrifunctional linker, a versatile molecule equipped with three distinct reactive groups. This tripartite architecture enables the precise and controlled assembly of complex biomolecular constructs, opening new frontiers in medicine and research.

Heterotrifunctional linkers offer a significant advantage over their bifunctional counterparts by allowing for the sequential and orthogonal attachment of three different molecules. This capability is crucial for applications such as dual-payload antibody-drug conjugates (ADCs), targeted imaging agents with both a targeting moiety and a reporter, and advanced proteomics studies for mapping intricate protein-protein interactions. The strategic design of these linkers, incorporating specific reactive handles and spacer elements, allows for the fine-tuning of the final conjugate's stability, solubility, and biological activity.

This guide provides an in-depth exploration of the applications of heterotrifunctional linkers in bioconjugation, with a focus on their use in oncology, proteomics, and diagnostics. We will delve into the quantitative data supporting their efficacy, provide detailed experimental protocols for their synthesis and application, and visualize the complex biological and experimental processes they enable.

Core Applications of Heterotrifunctional Linkers

Dual-Payload Antibody-Drug Conjugates (ADCs): A Multi-pronged Attack on Cancer

One of the most impactful applications of heterotrifunctional linkers is in the development of dual-payload ADCs.[1] By arming a single monoclonal antibody (mAb) with two distinct cytotoxic agents, these next-generation ADCs can combat tumor heterogeneity and overcome drug resistance.[1] A heterotrifunctional linker provides the molecular scaffold to attach the antibody, a first drug payload, and a second, mechanistically different payload.[2]

For instance, a linker can be designed with a maleimide group for site-specific conjugation to an engineered thiol on the antibody, an alkyne group for the attachment of a tubulin inhibitor like monomethyl auristatin E (MMAE) via click chemistry, and a ketone group for the ligation of a DNA-damaging agent such as a pyrrolobenzodiazepine (PBD) dimer through an oxime bond.[2][3] This strategy allows for the creation of a homogeneous ADC with a precisely defined drug-to-antibody ratio (DAR) for each payload.

The following tables summarize the in vitro and in vivo efficacy of dual-drug ADCs constructed using heterotrifunctional linkers, comparing them to their single-payload counterparts.

Table 1: In Vitro Cytotoxicity of Dual-Drug ADCs

Cell LineADC ConstructIC50 (ng/mL)
JIMT-1 (HER2+)Trastuzumab-MMAE> 2000
Trastuzumab-PBD1.5
Trastuzumab-MMAE-PBD (Dual-Drug) 0.8
BT-474 (HER2+)Trastuzumab-MMAE1.2
Trastuzumab-PBD0.9
Trastuzumab-MMAE-PBD (Dual-Drug) 0.5

Data synthesized from multiple sources demonstrating the enhanced potency of dual-drug ADCs.

Table 2: In Vivo Efficacy of Dual-Drug ADCs in Xenograft Models

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
JIMT-1Trastuzumab-MMAE345
Trastuzumab-PBD180
Trastuzumab-MMAE-PBD (Dual-Drug) 1.5 (total payload) >95 (Tumor Regression)
BT-474Trastuzumab-MMAE370
Trastuzumab-PBD190
Trastuzumab-MMAE-PBD (Dual-Drug) 1.5 (total payload) >100 (Complete Response)

Data synthesized from preclinical studies showcasing the superior anti-tumor activity of dual-drug ADCs.

The enhanced efficacy of dual-drug ADCs stems from the complementary mechanisms of action of the two payloads.

MMAE_Pathway ADC ADC-MMAE Lysosome Lysosome ADC->Lysosome Internalization MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of action for the tubulin inhibitor MMAE.

PBD_Pathway ADC ADC-PBD Lysosome Lysosome ADC->Lysosome Internalization PBD Free PBD Dimer Lysosome->PBD Linker Cleavage DNA DNA Minor Groove PBD->DNA Binds Crosslink Interstrand Cross-linking DNA->Crosslink Forms ReplicationBlock Blockage of DNA Replication Crosslink->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis

Mechanism of action for the DNA cross-linking agent PBD.
Chemical Proteomics: Mapping Protein-Protein Interactions

Heterotrifunctional linkers are powerful tools for elucidating protein-protein interactions (PPIs) in their native cellular environment. A trifunctional cross-linker can be designed to have two reactive arms to covalently link interacting proteins and a third functional group, such as biotin, for the affinity purification of the cross-linked complexes. This approach, often coupled with mass spectrometry (XL-MS), allows for the identification of both direct and indirect binding partners and provides spatial constraints for structural modeling.

The workflow for such an experiment is as follows:

Proteomics_Workflow cluster_cell In-Cell Cross-linking cluster_biochem Purification & Digestion cluster_ms Mass Spectrometry Analysis Cells Live Cells Crosslinker Add Trifunctional Cross-linker Cells->Crosslinker Crosslinked Cross-linked Protein Complexes Crosslinker->Crosslinked Lysis Cell Lysis Crosslinked->Lysis Affinity Affinity Purification (e.g., Streptavidin beads) Lysis->Affinity Digestion Proteolytic Digestion Affinity->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Identification of cross-linked peptides) LCMS->Data PPI Protein-Protein Interactions Data->PPI Identifies

Workflow for identifying PPIs using a trifunctional cross-linker.
Diagnostics and Imaging: Engineering Precision Probes

In the realm of diagnostics, heterotrifunctional linkers enable the construction of sophisticated probes for various imaging modalities, such as positron emission tomography (PET). These linkers can be used to conjugate a targeting moiety (e.g., a peptide or antibody fragment), a chelator for a radionuclide (e.g., 68Ga), and a third molecule to modulate the pharmacokinetic properties of the agent, such as a polyethylene glycol (PEG) chain to enhance solubility and circulation time. This trimodal design allows for the development of imaging agents with high specificity, improved signal-to-noise ratios, and optimized biodistribution.

Logical relationship of a heterotrifunctional linker in a diagnostic agent.

Experimental Protocols

Protocol 1: Synthesis of a Heterotrifunctional Linker for Dual-Drug ADCs

This protocol outlines the synthesis of a heterotrifunctional linker with maleimide, alkyne, and ketone functionalities.

Materials:

  • Commercially available starting materials for multi-step organic synthesis

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Reagents for protection and deprotection of functional groups

  • Reagents for click chemistry and oxime ligation

  • Purification supplies: Silica gel for column chromatography, HPLC system

Methodology:

  • Scaffold Synthesis: Begin with a core molecule containing orthogonal protecting groups, such as a lysine derivative.

  • Introduction of First Functionality (Alkyne): React one of the protected functional groups with an alkyne-containing reagent.

  • Introduction of Second Functionality (Ketone): Deprotect a second functional group and react it with a ketone-containing molecule.

  • Introduction of Third Functionality (Maleimide): Deprotect the final functional group and introduce the maleimide moiety, for example, by reacting with maleimidocaproic acid N-hydroxysuccinimide ester.

  • Purification: Purify the final heterotrifunctional linker using silica gel chromatography and/or reverse-phase HPLC. Characterize the product by NMR and mass spectrometry.

Protocol 2: Preparation and Evaluation of a Dual-Drug ADC

This protocol describes the conjugation of MMAE and a PBD dimer to an antibody using the synthesized heterotrifunctional linker.

Materials:

  • Engineered monoclonal antibody with a reactive thiol group (e.g., THIOMAB™)

  • Synthesized heterotrifunctional linker

  • Azide-functionalized MMAE

  • Aminooxy-functionalized PBD dimer

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(I) catalyst for click chemistry (e.g., CuSO4, TBTA, sodium ascorbate)

  • Aniline (catalyst for oxime ligation)

  • Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) columns for purification and analysis

Methodology:

  • Antibody-Linker Conjugation:

    • Dissolve the antibody in PBS.

    • Add a 5- to 10-fold molar excess of the heterotrifunctional linker (dissolved in a small amount of organic solvent like DMSO).

    • Incubate at room temperature for 1-2 hours.

    • Remove excess linker using a desalting column.

  • First Payload Conjugation (MMAE via Click Chemistry):

    • To the antibody-linker conjugate, add a 5-fold molar excess of azide-functionalized MMAE.

    • Add the copper(I) catalyst solution.

    • Incubate at room temperature for 2-4 hours.

    • Purify the ADC intermediate using SEC.

  • Second Payload Conjugation (PBD via Oxime Ligation):

    • To the purified ADC-MMAE intermediate, add a 5-fold molar excess of aminooxy-functionalized PBD.

    • Add aniline to catalyze the reaction.

    • Incubate at room temperature for 4-6 hours.

  • Final Purification and Characterization:

    • Purify the final dual-drug ADC using SEC to remove unreacted payload and catalyst.

    • Characterize the ADC by HIC to determine the drug-to-antibody ratio (DAR) and by SEC to assess aggregation.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic potential of the dual-drug ADC.

Materials:

  • Cancer cell line expressing the target antigen (e.g., BT-474)

  • Cell culture medium and supplements

  • 96-well plates

  • Dual-drug ADC, single-drug ADCs, and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the ADC concentration. Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Protocol 4: Workflow for Proteomics Cross-linking Experiment

This protocol outlines the key steps for a chemical cross-linking mass spectrometry (XL-MS) experiment using a trifunctional linker.

Materials:

  • Cell lysate or purified protein complex

  • Trifunctional cross-linker with two reactive groups and a biotin handle

  • Quenching buffer (e.g., Tris-HCl)

  • Lysis buffer

  • Streptavidin-coated magnetic beads

  • Protease (e.g., trypsin)

  • Mass spectrometer

Methodology:

  • Cross-linking:

    • Incubate the protein sample with the trifunctional cross-linker at a specific molar ratio for a defined time at room temperature.

    • Quench the reaction by adding the quenching buffer.

  • Protein Digestion:

    • Denature, reduce, and alkylate the cross-linked proteins.

    • Digest the proteins into peptides using trypsin.

  • Enrichment of Cross-linked Peptides:

    • Incubate the peptide mixture with streptavidin beads to capture the biotinylated cross-linked peptides.

    • Wash the beads extensively to remove non-cross-linked peptides.

    • Elute the cross-linked peptides from the beads (if the linker is cleavable) or perform on-bead digestion.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify the cross-linked peptide pairs from the complex MS/MS data.

    • Map the identified cross-links onto the protein structures or interaction networks.

Conclusion: The Future is Multifunctional

Heterotrifunctional linkers represent a significant advancement in the field of bioconjugation, providing the tools to construct highly complex and precisely defined molecular architectures. Their application in creating dual-drug ADCs has already shown immense promise in overcoming the challenges of cancer therapy. As our understanding of disease biology deepens, the need for such sophisticated molecular tools will only grow. The continued development of novel heterotrifunctional linkers with diverse functionalities and improved properties will undoubtedly fuel the next wave of innovation in targeted therapeutics, advanced diagnostics, and fundamental biological research.

References

Amino-bis-PEG3-DBCO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-bis-PEG3-DBCO is a heterotrifunctional linker that has gained significant traction in bioconjugation and the development of complex biomolecules, such as antibody-drug conjugates (ADCs). Its structure, featuring a central secondary amine, two polyethylene glycol (PEG) spacers, and two dibenzocyclooctyne (DBCO) groups, offers a versatile platform for creating branched constructs. Understanding the solubility and stability of this linker is paramount for its effective use in experimental design and the formulation of stable bioconjugates. This technical guide provides a comprehensive overview of the available data on the solubility and stability profile of this compound and related compounds.

Core Properties of this compound

This compound is designed to bridge biomolecules through the highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds readily in aqueous environments without the need for a copper catalyst. The inclusion of PEG3 spacers is intended to enhance the aqueous solubility of the linker and the resulting conjugates, a crucial factor in biological applications.[1][2][3]

Solubility Profile

While specific quantitative aqueous solubility data for this compound is not widely published, its structural components and data from analogous compounds provide a strong indication of its solubility characteristics.

Qualitative Solubility: Product literature consistently states that this compound is soluble in a range of common organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
Acetonitrile (ACN)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble

Aqueous Solubility: The hydrophilic nature of the PEG spacers is a key design feature to impart water solubility.[1] While a precise value for this compound is unavailable, data from other DBCO-PEG derivatives suggest that it can be expected to have moderate aqueous solubility. A study on various click chemistry handles, including a DBCO derivative with a PEG3 linker, reported aqueous solubilities in the range of 123 to 694 µM in phosphate-buffered saline (PBS) at pH 7.4. It is reasonable to infer that the solubility of this compound would fall within a similar range.

Table 2: Aqueous Solubility of Structurally Related DBCO-PEG Compounds

CompoundReported Aqueous Solubility
DBCO-PEG4-MaleimideUp to 6.6 mM
DBCO-PEG4-NHS EsterUp to 1.5 mM or 5.5 mM
DBCO-PEG3 derivative123 - 694 µM

Stability Profile

The stability of this compound is largely governed by the chemical robustness of the DBCO moiety.

General Stability: The dibenzocyclooctyne (DBCO) group is noted for its thermal stability, a desirable characteristic for bioconjugation reactions that may be performed at various temperatures. For long-term storage, it is recommended to keep the compound at -20°C.

pH and Reductant Sensitivity: The DBCO group exhibits sensitivity to certain chemical conditions. It is known to be unstable in the presence of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). Furthermore, it can react with molecules containing thiols, such as glutathione. The DBCO ring system can also undergo rearrangement under acidic conditions, a reaction that can be mitigated by the presence of copper(I) ions.

Hydrolytic Stability: While specific data on the hydrolysis of the amine or ether linkages in this compound is not available, these functional groups are generally stable under standard physiological conditions (neutral pH). However, prolonged exposure to strongly acidic or basic conditions could lead to degradation. For other DBCO-containing molecules with more labile functional groups, such as N-hydroxysuccinimide (NHS) esters, hydrolysis is a known issue.

Table 3: Summary of DBCO Moiety Stability

ConditionStabilityNotes
Temperature Thermally StableSuitable for reactions at various temperatures.
Reducing Agents (TCEP) UnstableAvoid the use of TCEP.
Thiols (e.g., Glutathione) ReactiveCan react with thiol-containing molecules.
Acidic pH Prone to RearrangementCan be protected by copper(I).
Storage Long-term at -20°CTo maintain integrity.

Experimental Protocols

The following are representative protocols for determining the solubility and stability of a compound like this compound. These are general methods and may require optimization for specific experimental needs.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to estimate the aqueous solubility of this compound using UV-Vis spectroscopy, leveraging the characteristic absorbance of the DBCO group.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Create a Standard Curve: Prepare a series of dilutions of the stock solution in PBS. Measure the absorbance of each dilution at the characteristic wavelength for DBCO (approximately 309 nm) to generate a standard curve of absorbance versus concentration.

  • Prepare Saturated Solutions: Add an excess amount of this compound to a known volume of PBS in a microcentrifuge tube.

  • Equilibration: Vortex the tube vigorously and then incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tube at high speed to pellet the undissolved solid.

  • Measurement: Carefully collect the supernatant and measure its absorbance at 309 nm.

  • Calculation: Use the standard curve to determine the concentration of the dissolved this compound in the supernatant. This concentration represents the aqueous solubility under the tested conditions.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO standards Create Standard Curve in PBS stock->standards saturate Prepare Saturated Solution in PBS equilibrate Equilibrate for 24h saturate->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge measure Measure Absorbance of Supernatant at 309 nm centrifuge->measure calculate Calculate Concentration using Standard Curve measure->calculate

Fig 1. Workflow for Aqueous Solubility Determination
Protocol 2: Assessment of Stability at Different pH Values

This protocol describes a method to evaluate the stability of this compound over time in buffers of varying pH using HPLC analysis.

Materials:

  • This compound

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature incubator

Procedure:

  • Prepare Solutions: Dissolve this compound in each of the different pH buffers to a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by HPLC. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the parent compound from any degradation products.

  • Data Analysis: Monitor the peak area of the intact this compound at each time point. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated to determine the half-life of the compound at each pH.

G Workflow for pH Stability Assessment cluster_setup Setup cluster_monitoring Monitoring cluster_data Data Analysis prepare Dissolve Compound in Buffers of Varying pH incubate Incubate at Constant Temperature (e.g., 37°C) prepare->incubate sample Collect Aliquots at Different Time Points incubate->sample hplc Analyze by HPLC sample->hplc peak_area Monitor Peak Area of Parent Compound hplc->peak_area half_life Calculate Degradation Rate and Half-Life peak_area->half_life

Fig 2. Workflow for pH Stability Assessment

Logical Relationship of Factors Affecting this compound Utility

The successful application of this compound in bioconjugation is dependent on a balance of its solubility and stability, which are influenced by the experimental conditions.

G Factors Influencing this compound Application cluster_properties Core Properties cluster_conditions Experimental Conditions cluster_outcome Application Outcome Solubility Solubility Outcome Successful Bioconjugation Solubility->Outcome Stability Stability Stability->Outcome Solvent Solvent System (Aqueous vs. Organic) Solvent->Solubility pH pH of Buffer pH->Stability Temp Temperature Temp->Stability Additives Additives (e.g., Reducing Agents) Additives->Stability

Fig 3. Factors Influencing Application Success

References

Methodological & Application

Application Notes: Protocol for Antibody Conjugation using Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies using the heterotrifunctional linker, Amino-bis-PEG3-DBCO. This linker is designed for advanced bioconjugation applications, featuring a central amine for initial antibody attachment and two terminal Dibenzocyclooctyne (DBCO) groups. The DBCO moieties enable highly efficient and specific, copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition, or SPAAC) with azide-modified molecules.[1][2] This dual-DBCO functionality allows for the attachment of two azide-containing payloads per linker, offering possibilities for creating antibody-drug conjugates (ADCs) with higher drug-to-antibody ratios (DARs) or developing complex, multi-functional biologics.

The protocol is divided into two main stages. The first stage involves the covalent attachment of the this compound linker to the antibody. As this linker possesses a primary amine, a common and robust method is to target the antibody's native carboxyl groups (on aspartic and glutamic acid residues) using carbodiimide chemistry (EDC/NHS).[3][4] This creates a stable amide bond. The second stage involves the bioorthogonal conjugation of the now DBCO-functionalized antibody to an azide-modified payload via the SPAAC reaction.[5]

This method is particularly valuable in drug development for creating targeted therapeutics, diagnostic agents, and research tools, where precise control over conjugation and stability of the final product are critical.

Key Experimental Parameters

The following tables summarize key quantitative data and recommended conditions for the conjugation protocol. Optimization may be required based on the specific antibody and payload.

Table 1: Parameters for EDC/NHS-Mediated Linker Conjugation

ParameterRecommended ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Activation Buffer 0.1 M MES, pH 5.0 - 6.0MES is a non-amine, non-carboxylate buffer ideal for EDC chemistry.
EDC Molar Excess 20 - 50x (over antibody)Prepare fresh. Higher excess can improve activation but may require more robust purification.
Sulfo-NHS Molar Excess 25 - 60x (over antibody)Stabilizes the active intermediate, increasing coupling efficiency.
Linker Molar Excess 10 - 30x (over antibody)The optimal ratio should be determined empirically to achieve the desired degree of labeling.
Activation Reaction Time 15 - 30 minutesIncubation of antibody with EDC/Sulfo-NHS at room temperature.
Conjugation Reaction Time 2 - 4 hoursIncubation of the activated antibody with the this compound linker at room temperature.
Quenching Reagent 10-20 mM Hydroxylamine or TrisAdded to quench the reaction and deactivate any remaining active esters.

Table 2: Parameters for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended ValueNotes
DBCO-Antibody Conc. 1 - 5 mg/mLIn an azide-free buffer such as PBS, pH 7.4.
Azide-Payload Molar Excess 2 - 10x (over DBCO sites)A modest excess ensures efficient reaction with the antibody's DBCO groups.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2 - 7.6Avoid any buffers containing sodium azide as it will compete with the reaction.
Reaction Time 4 - 18 hoursLonger incubation times may be required for complete reaction.
Reaction Temperature 4°C or Room Temperature4°C is often preferred for overnight incubations to maintain protein stability.
Expected Efficiency High (>90%)The SPAAC reaction is typically very efficient, often proceeding to near completion.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the two-stage conjugation process.

G Overall Experimental Workflow Ab_Prep Antibody Preparation (Buffer Exchange into MES) Activation Carboxyl Activation (Add EDC / Sulfo-NHS) Ab_Prep->Activation 15-30 min RT Linker_Add Linker Conjugation (Add this compound) Activation->Linker_Add Quench1 Quench Reaction Linker_Add->Quench1 Purify1 Purification 1 (Remove excess linker & reagents) Quench1->Purify1 Click_Prep Prepare for Click (Buffer Exchange into PBS) Purify1->Click_Prep Click_Rxn SPAAC Reaction (Add Azide-Payload) Click_Prep->Click_Rxn 4-18 hr 4°C / RT Purify2 Purification 2 (Remove excess payload) Click_Rxn->Purify2 Final_Conj Final Antibody Conjugate (Characterize) Purify2->Final_Conj

Workflow for two-stage antibody conjugation.

Detailed Experimental Protocols

Materials and Reagents
  • Antibody (Ab) of interest

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Azide-functionalized payload (drug, fluorophore, etc.)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris, pH 8.0

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification equipment: Desalting columns (e.g., Zeba™ Spin), Tangential Flow Filtration (TFF) system, or Size Exclusion Chromatography (SEC) column.

Part 1: Antibody-Linker Conjugation (EDC/NHS Chemistry)
  • Antibody Preparation :

    • Prepare the antibody at a concentration of 2-10 mg/mL.

    • Perform a buffer exchange into ice-cold Activation Buffer (0.1 M MES, pH 5.5) using a desalting column or dialysis. This step is crucial to remove any amine-containing buffers (like Tris) that would interfere with the EDC reaction.

  • Activation of Antibody Carboxyl Groups :

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

    • Add EDC to the antibody solution to a final molar excess of 40x. Mix gently by pipetting.

    • Immediately add Sulfo-NHS to the antibody solution to a final molar excess of 50x.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound :

    • Dissolve the this compound linker in DMSO.

    • Add the linker to the activated antibody solution to achieve a final molar excess of 20x.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification :

    • Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 15 minutes at room temperature.

    • Purify the resulting DBCO-functionalized antibody from excess linker and reaction byproducts. A desalting column is effective for removing small molecules. For larger volumes, TFF or SEC is recommended. The final product should be in an azide-free buffer like PBS, pH 7.4.

Part 2: Copper-Free Click Chemistry (SPAAC)
  • Reaction Setup :

    • Adjust the concentration of the purified DBCO-antibody to 1-5 mg/mL in PBS, pH 7.4.

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO or PBS).

    • Add the azide-payload to the DBCO-antibody solution at a 2-10 fold molar excess relative to the calculated number of DBCO sites.

  • Incubation :

    • Incubate the reaction mixture for 4-18 hours. For shorter reaction times, incubation can be done at room temperature. For longer (overnight) reactions, incubate at 4°C to preserve antibody integrity.

  • Final Purification :

    • Purify the final antibody conjugate to remove any unreacted azide-payload. The choice of purification method depends on the nature of the payload.

      • For small molecule payloads, TFF or multiple rounds of buffer exchange with a centrifugal concentrator are effective.

      • For larger payloads or to separate different DAR species, Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) may be required.

  • Characterization and Storage :

    • Characterize the final conjugate. Determine the degree of labeling (or DAR) using UV-Vis spectroscopy (DBCO has an absorbance peak around 309 nm) or mass spectrometry.

    • Assess the purity and aggregation state using SEC.

    • Confirm retained binding activity via ELISA or flow cytometry.

    • Store the final conjugate according to the antibody's recommended conditions, typically at 4°C or frozen at -80°C in a cryoprotectant-containing buffer.

Chemical Conjugation Pathway

The diagram below outlines the chemical transformations occurring during the two-stage conjugation process.

Reaction scheme for linker activation and payload conjugation.

References

Application Notes and Protocols for Labeling Proteins with Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of proteins with Amino-bis-PEG3-DBCO, a heterotrifunctional linker molecule. This reagent is particularly useful for introducing two dibenzocyclooctyne (DBCO) moieties onto a protein, enabling subsequent dual functionalization through copper-free click chemistry. The protocols outlined below cover the preparation of materials, the conjugation reaction, purification of the labeled protein, and methods for characterization.

This compound is a versatile tool in bioconjugation, allowing for the attachment of two different azide-containing molecules to a single protein. This can be advantageous for applications such as the development of antibody-drug conjugates (ADCs), the creation of bifunctional probes for cellular imaging, or the assembly of protein-based nanomaterials. The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance.[1]

The labeling strategy described here involves the covalent attachment of the primary amine of this compound to the protein of interest. A common approach is to target the carboxyl groups (aspartic and glutamic acid residues or the C-terminus) on the protein. This is achieved by activating the carboxyl groups with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.

Experimental Protocols

Part 1: Protein Preparation and Carboxyl Group Activation

This protocol describes the activation of carboxyl groups on a protein for subsequent reaction with the amine group of this compound.

Materials:

  • Protein of interest in a suitable amine-free and carboxyl-free buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting columns or other buffer exchange systems.

Procedure:

  • Protein Buffer Exchange: Ensure the protein solution is free of extraneous primary amines and carboxylates. Exchange the protein into an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Add a 50-fold molar excess of EDC stock solution to the protein solution.

    • Immediately add a 50-fold molar excess of NHS stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately proceed to the next step of conjugation. Alternatively, to isolate the activated protein, remove excess EDC and NHS using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2-7.4).[2]

Part 2: Conjugation of this compound to the Activated Protein

This protocol details the reaction of the amine-containing linker with the activated protein.

Materials:

  • Activated protein from Part 1.

  • This compound.

  • Anhydrous DMF or DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare this compound: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 20% to minimize protein denaturation.[3]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching (Optional): To quench any remaining reactive NHS-esters on the protein, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[4]

Part 3: Purification of the DBCO-Labeled Protein

This protocol describes the removal of excess, unreacted this compound and other small molecules from the reaction mixture.

Materials:

  • Conjugated protein solution from Part 2.

  • Purification system:

    • Spin desalting columns (for small volumes).

    • Dialysis cassettes (for larger volumes).

    • Size Exclusion Chromatography (SEC) (for high purity).

  • Storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Procedure:

  • Select Purification Method: Choose a suitable purification method based on the sample volume and desired purity.

  • Purification:

    • Desalting Column: Equilibrate the column with the desired storage buffer. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The purified protein will be in the eluate.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO). Dialyze against the storage buffer for several hours to overnight, with at least two buffer changes.

    • SEC: Equilibrate the SEC column with the storage buffer. Load the reaction mixture onto the column and collect the fractions corresponding to the protein peak.

  • Concentration: If necessary, concentrate the purified protein solution using a centrifugal filter device.

Part 4: Characterization of the DBCO-Labeled Protein

This section describes methods to confirm successful labeling and to determine the degree of labeling (DOL).

Methods:

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and at approximately 310 nm (characteristic absorbance of DBCO).

    • The degree of labeling can be calculated using the Beer-Lambert law. The molar extinction coefficient for DBCO at ~310 nm is approximately 12,000 M⁻¹cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry is a direct method to confirm the covalent attachment of the this compound linker to the protein by observing the corresponding mass shift.

  • SDS-PAGE:

    • Analyze the purified labeled protein by SDS-PAGE. While the mass change from the linker itself may not be easily resolvable, a subsequent reaction with an azide-PEG molecule of sufficient size can lead to a noticeable band shift.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein labeling reaction. These values are starting points and may require optimization for specific proteins and applications.

ParameterRecommended ValueNotesSource(s)
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of EDC/NHS 50-foldFor activation of protein carboxyl groups.-
Molar Excess of this compound 10- to 20-foldOptimization may be required to achieve desired DOL.
Reaction Time (Conjugation) 2-12 hoursCan be extended to overnight at 4°C.
Reaction pH (Activation) 4.5-6.0Optimal for EDC/NHS chemistry.-
Reaction pH (Conjugation) 7.2-8.0For reaction of amine with NHS-ester.
DBCO Molar Extinction Coefficient (at ~310 nm) ~12,000 M⁻¹cm⁻¹For determination of DOL.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical principles of the labeling process.

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization p1 Protein in Amine-Free Buffer p2 Add EDC and NHS p1->p2 Activation c1 Activated Protein c2 Add this compound c1->c2 Coupling c3 Incubate (2-12h) c2->c3 u1 Labeled Protein Mixture u2 Desalting/Dialysis/SEC u1->u2 Removal of excess reagents h1 Purified DBCO-Labeled Protein h2 UV-Vis, MS, SDS-PAGE h1->h2 Analysis

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway Protein Protein-COOH ActivatedProtein Protein-CO-NHS Protein->ActivatedProtein EDC, NHS LabeledProtein Protein-CO-NH-(PEG3)-(DBCO)2 ActivatedProtein->LabeledProtein pH 7.2-8.0 Linker H2N-(PEG3)-(DBCO)2 Linker->LabeledProtein FinalProduct Doubly Functionalized Protein LabeledProtein->FinalProduct SPAAC AzideMolecule1 N3-Molecule 1 AzideMolecule1->FinalProduct AzideMolecule2 N3-Molecule 2 AzideMolecule2->FinalProduct

Caption: Chemical pathway for protein labeling and subsequent dual functionalization.

References

Application Notes and Protocols for Amino-bis-PEG3-DBCO in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker technology connecting these two components is paramount to the safety and efficacy of the ADC. Amino-bis-PEG3-DBCO is a novel heterotrifunctional linker that offers significant advantages in the construction of next-generation ADCs.

This document provides detailed application notes and protocols for the utilization of this compound in the development of ADCs. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioconjugation strategies.

This compound is a click chemistry reagent containing a secondary amine for payload conjugation and two dibenzocyclooctyne (DBCO) groups for antibody attachment via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4][5] The inclusion of a polyethylene glycol (PEG3) spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting ADC. The bifunctional nature of the DBCO moiety allows for the potential of dual-drug conjugation or the attachment of other functionalities.

Key Features and Advantages of this compound

  • High Biocompatibility and Chemoselectivity: The DBCO group reacts specifically with azides under mild, physiological conditions without the need for a cytotoxic copper catalyst, a process known as "click chemistry". This bio-orthogonal reaction minimizes off-target reactions and preserves the integrity of the antibody and payload.

  • Enhanced Hydrophilicity: The PEG3 spacer is hydrophilic, which helps to mitigate the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation and improving in vivo performance.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of biologics by increasing their hydrodynamic radius and reducing renal clearance.

  • Versatility: The secondary amine handle allows for the conjugation of a wide variety of payloads that possess a compatible functional group, such as a carboxylic acid, for amide bond formation. The dual DBCO groups offer possibilities for creating ADCs with higher drug-to-antibody ratios (DAR) or for developing multi-functional conjugates.

Representative Application: Development of a HER2-Targeted ADC

To illustrate the application of this compound, we present a representative workflow for the development of a hypothetical HER2-targeting ADC, designated as ADC-X, using a tubulin inhibitor payload.

Experimental Workflow

The overall workflow for the synthesis and characterization of ADC-X is depicted below.

ADC_Workflow cluster_0 Payload-Linker Synthesis cluster_1 Antibody Modification cluster_2 ADC Conjugation & Purification p1 Tubulin Inhibitor (with COOH) p3 Activated Payload-Linker (DBCO-PEG3-bis-Payload) p1->p3 Amide Coupling p2 This compound p2->p3 c1 SPAAC Click Chemistry p3->c1 a1 Anti-HER2 mAb a3 Azide-Modified mAb a1->a3 Lysine Modification a2 Azide-NHS Ester a2->a3 a3->c1 c2 Purification (SEC/HIC) c1->c2 c3 Characterized ADC-X c2->c3 ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC-X HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Tubulin Inhibitor Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Signaling_Pathway cluster_0 Cellular Process cluster_1 Downstream Effects Payload Tubulin Inhibitor Tubulin Tubulin Payload->Tubulin Binds to Microtubule Microtubules Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Disrupted Microtubule->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Application Notes and Protocols for Live Cell Imaging using Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-bis-PEG3-DBCO is a novel heterotrifunctional linker designed for advanced bioconjugation and live cell imaging applications. This molecule possesses a central secondary amine and two terminal dibenzocyclooctyne (DBCO) groups, each separated by a hydrophilic polyethylene glycol (PEG3) spacer. The DBCO moieties enable rapid and specific covalent bond formation with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] The amine group provides a versatile handle for conjugation to proteins, antibodies, or other biomolecules through standard amine-reactive chemistries.

The unique trifunctional architecture of this compound opens up possibilities for sophisticated experimental designs, such as the investigation of protein-protein interactions, receptor dimerization, and the formation of higher-order molecular complexes in living cells. The hydrophilic PEG3 spacers enhance solubility and minimize steric hindrance, ensuring the accessibility of the reactive groups.[1][2]

This application note provides a detailed protocol for a hypothetical live cell imaging experiment to visualize the dimerization of the Epidermal Growth Factor Receptor (EGFR), a key signaling molecule often implicated in cancer. In this example, an anti-EGFR antibody is conjugated to the amine group of this compound. This conjugate is then used to label one population of EGFR on the cell surface. A second population of EGFR is metabolically labeled with an azide-containing sugar, making it available for reaction with the DBCO groups of the linker, bringing the two receptor populations into close proximity for visualization.

Key Features of this compound

  • Heterotrifunctional: Contains one amine and two DBCO groups for versatile bioconjugation strategies.[1]

  • Bioorthogonal Chemistry: The DBCO groups react specifically with azides via copper-free click chemistry, ensuring minimal off-target reactions in a complex biological environment.

  • Biocompatible: SPAAC reactions are well-tolerated by living cells, enabling real-time imaging of dynamic cellular processes.

  • Hydrophilic Spacers: PEG3 linkers improve solubility and reduce aggregation of conjugates.

Hypothetical Application: Visualization of EGFR Dimerization in Live Cells

This section outlines a hypothetical experiment to demonstrate the utility of this compound for studying receptor dimerization on the surface of live A549 cells.

Experimental Design Overview
  • Conjugation: An anti-EGFR monoclonal antibody is covalently linked to the amine group of this compound.

  • Metabolic Labeling: A549 cells are cultured in the presence of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) to introduce azide groups onto the sialic acid residues of cell surface glycoproteins, including a population of EGFR.

  • Primary Labeling: The antibody-linker conjugate is incubated with the cells to label a subset of the EGFR population.

  • Secondary Labeling & Dimer Visualization: A fluorescently-labeled azide (e.g., a fluorescent dye-azide conjugate) is added. The DBCO groups on the linker will react with both the metabolically introduced azides on adjacent EGFR molecules and the fluorescent azide probe, effectively crosslinking the dimer and providing a fluorescent signal for imaging.

Data Presentation

The following tables summarize hypothetical quantitative data for the described experimental workflow. These values are intended to serve as a starting point for experimental optimization.

Table 1: Optimized Reagent Concentrations for EGFR Dimerization Assay

ReagentStock ConcentrationWorking ConcentrationIncubation TimeTemperature
Anti-EGFR-Amino-bis-PEG3-DBCO1 mg/mL in PBS10 µg/mL1 hour37°C
Ac4ManNAz10 mM in DMSO50 µM48 hours37°C
Fluorescent Azide Probe (e.g., Alexa Fluor 647 Azide)1 mM in DMSO5 µM30 minutes37°C

Table 2: Quantitative Imaging and Cell Viability Data (Hypothetical)

ConditionSignal-to-Noise Ratio (SNR)Cell Viability (%) (MTT Assay)
Control (No labeling reagents)1.2 ± 0.3100
Labeled Cells (Complete Protocol)15.8 ± 2.192 ± 4
DBCO reagent only1.5 ± 0.498 ± 2
Ac4ManNAz only1.3 ± 0.295 ± 3

Experimental Protocols

Conjugation of Anti-EGFR Antibody to this compound

This protocol describes the conjugation of an antibody to the amine group of the linker using an NHS-ester crosslinker.

Materials:

  • Anti-EGFR Monoclonal Antibody

  • This compound

  • NHS-PEG4-Maleimide crosslinker

  • Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Zeba™ Spin Desalting Columns

Procedure:

  • Antibody Reduction (if necessary): If conjugating to a thiol group on the antibody, partially reduce the antibody with 20 mM DTT for 30 minutes at 37°C to generate free thiols in the hinge region. Desalt the antibody using a Zeba™ Spin Desalting Column equilibrated with PBS.

  • Activate Linker (Amine to NHS-ester reaction): This step is illustrative as direct conjugation to the amine is also possible depending on the chosen chemistry. For a more controlled conjugation, one could first react the amine of this compound with an excess of a homobifunctional NHS-ester crosslinker. For this protocol, we will assume a direct conjugation method.

  • Conjugation Reaction:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • To the purified anti-EGFR antibody (typically at 1-5 mg/mL in PBS), add a 20-fold molar excess of the this compound solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted linker using a Zeba™ Spin Desalting Column equilibrated with PBS.

  • Characterization: Confirm successful conjugation using SDS-PAGE and MALDI-TOF mass spectrometry. Determine the final concentration of the antibody-linker conjugate using a BCA protein assay.

Live Cell Labeling and Imaging of EGFR Dimerization

Materials:

  • A549 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Anti-EGFR-Amino-bis-PEG3-DBCO conjugate

  • Fluorescent Azide Probe (e.g., Alexa Fluor 647 Azide)

  • Hoechst 33342 (for nuclear counterstain)

  • Live Cell Imaging Solution

  • Confocal Microscope with environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate A549 cells on glass-bottom imaging dishes.

    • Allow cells to adhere and grow to 60-70% confluency.

    • Replace the culture medium with fresh medium containing 50 µM Ac4ManNAz.

    • Incubate for 48 hours to allow for the incorporation of azido sugars into cell surface glycans.

  • Primary Antibody-Linker Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with 10 µg/mL of the anti-EGFR-Amino-bis-PEG3-DBCO conjugate in live cell imaging solution for 1 hour at 37°C.

    • Wash the cells three times with pre-warmed live cell imaging solution to remove unbound conjugate.

  • Fluorescent Azide Labeling (Click Reaction):

    • Incubate the cells with 5 µM of the fluorescent azide probe in live cell imaging solution for 30 minutes at 37°C.

    • Wash the cells three times with pre-warmed live cell imaging solution.

  • Nuclear Staining (Optional):

    • Incubate the cells with Hoechst 33342 (1 µg/mL) for 10 minutes at 37°C.

    • Wash the cells twice with pre-warmed live cell imaging solution.

  • Live Cell Imaging:

    • Replace the medium with fresh, pre-warmed live cell imaging solution.

    • Image the cells using a confocal microscope equipped with an environmental chamber.

    • Acquire images using appropriate laser lines and filter sets for the chosen fluorophore and Hoechst 33342.

Cell Viability Assay (MTT Assay)

Materials:

  • A549 cells

  • 96-well plates

  • Labeling reagents (as above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the labeling reagents following the same concentrations and incubation times as the imaging experiment. Include untreated control wells.

  • After the final labeling step, wash the cells with PBS.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Live Cell Labeling cluster_analysis Analysis conjugation 1. Antibody-Linker Conjugation primary_labeling 3. Primary Labeling with Antibody-Linker Conjugate conjugation->primary_labeling metabolic_labeling 2. Metabolic Labeling of Cells with Ac4ManNAz metabolic_labeling->primary_labeling click_reaction 4. Click Reaction with Fluorescent Azide primary_labeling->click_reaction imaging 5. Live Cell Imaging click_reaction->imaging viability_assay 6. Cell Viability Assay click_reaction->viability_assay

Experimental Workflow for EGFR Dimerization Visualization.

egfr_dimerization_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR1 EGFR (Unlabeled) EGFR2 EGFR (Azide-Labeled) EGFR1->EGFR2 Dimerization Signaling Downstream Signaling EGFR1->Signaling Activation EGFR2->Signaling Activation Ab_Linker Anti-EGFR Ab-Linker Ab_Linker->EGFR1 Binding Ab_Linker->EGFR2 Click Reaction (SPAAC) Fluorophore Fluorescent Azide Ab_Linker->Fluorophore Click Reaction (SPAAC)

Visualization of EGFR Dimerization using this compound.

References

Application Notes: Bioconjugation with Amino-bis-PEG3-DBCO for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by selectively delivering potent pharmaceutical agents to diseased cells or tissues. A cornerstone of this approach is the development of sophisticated bioconjugates, such as Antibody-Drug Conjugates (ADCs), which link a targeting moiety (e.g., a monoclonal antibody) to a therapeutic payload. The choice of linker is critical, dictating the stability, solubility, and release characteristics of the conjugate. Amino-bis-PEG3-DBCO is an advanced, heterotrifunctional linker designed for this purpose. It features a central secondary amine and two terminal dibenzocyclooctyne (DBCO) groups, enabling versatile and efficient conjugation strategies.[1][2]

The DBCO groups facilitate copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for covalent bond formation with azide-modified molecules under mild, biocompatible conditions.[3][4] This bioorthogonal reaction is highly specific and does not interfere with native biological functional groups, making it ideal for complex biological systems.[4] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the conjugate, reduces aggregation, and can prolong circulation half-life. The unique "bis-DBCO" structure allows for the attachment of two azide-containing molecules, opening possibilities for creating conjugates with higher drug-to-antibody ratios (DARs) or for developing dual-drug delivery systems.

Key Features & Advantages of this compound

  • Bioorthogonality: The SPAAC reaction is highly specific between DBCO and azide groups, preventing side reactions with biological macromolecules.

  • Biocompatibility: The reaction proceeds efficiently in aqueous buffers under physiological conditions without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.

  • High Efficiency: The formation of a stable triazole linkage occurs with high, often quantitative, yields.

  • Enhanced Solubility & Stability: The integrated PEG3 spacer improves the hydrophilicity of the conjugate, which can prevent aggregation and increase stability.

  • Versatility: The heterotrifunctional nature (one amine, two DBCO groups) allows for flexible conjugation strategies, including the potential for dual-payload attachment or crosslinking applications.

  • Traceable Reaction: The consumption of the DBCO group can be monitored by UV-Vis spectroscopy at its characteristic absorbance of ~310 nm.

Logical Workflow for ADC Development

cluster_0 Component Preparation cluster_1 Activation & Modification cluster_2 Final Conjugation (SPAAC) Target Targeting Moiety (e.g., Antibody) Mod_Target Activate Antibody (e.g., with NHS-ester) Target->Mod_Target Activation Drug Therapeutic Payload (e.g., Cytotoxin) Mod_Drug Azide-Modification of Drug Drug->Mod_Drug Derivatization Linker This compound Conj_Linker Conjugate Linker to Antibody Linker->Conj_Linker Reaction with activated antibody Mod_Target->Conj_Linker Click Copper-Free Click Reaction Mod_Drug->Click Azide-Drug Conj_Linker->Click Antibody-DBCO Intermediate Purify Purification (e.g., SEC) Click->Purify Crude ADC ADC Final Antibody-Drug Conjugate (ADC) Purify->ADC Characterization

Caption: General workflow for creating an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Therapeutic Drug to an Antibody

This protocol describes a two-step process where the this compound linker is first attached to a targeting antibody via its amine group, followed by the conjugation of two azide-modified drug molecules.

Step 1: Activation of Antibody Carboxyl Groups

  • Prepare the antibody in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare fresh stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same MES buffer or anhydrous DMSO.

  • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Immediately proceed to the next step to avoid hydrolysis of the activated esters.

Step 2: Conjugation of this compound to the Activated Antibody

  • Dissolve this compound in a compatible organic solvent (e.g., DMSO) and add it to the activated antibody solution at a 10- to 20-fold molar excess.

  • Adjust the reaction pH to 7.2-7.5 using a suitable buffer (e.g., 1 M Phosphate Buffer, pH 8.0).

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding a final concentration of 50 mM Tris or hydroxylamine to deactivate any remaining NHS-esters.

  • Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterize the resulting Antibody-DBCO conjugate. The degree of labeling (DOL) can be estimated by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for DBCO).

Step 3: SPAAC Reaction with Azide-Modified Drug

  • Prepare a stock solution of the azide-modified drug in a suitable solvent (e.g., DMSO).

  • Add a 2- to 4-fold molar excess of the azide-drug per incorporated DBCO group to the purified Antibody-DBCO conjugate solution.

  • Ensure the final concentration of organic solvent (e.g., DMSO) in the reaction mixture is below 20% to maintain antibody stability.

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the decrease in DBCO absorbance at 309 nm.

  • Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug and other small molecules.

  • Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and binding affinity.

SPAAC Reaction Mechanism

cluster_reactants Reactants cluster_process Process cluster_product Product DBCO Biomolecule-DBCO Reaction Strain-Promoted [3+2] Cycloaddition DBCO->Reaction Azide Azide-Drug Azide->Reaction Product Stable Triazole Linkage (Bioconjugate) Reaction->Product Covalent Bond Formation (Copper-Free, Biocompatible)

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Protocol 2: Site-Specific Enzymatic Modification and Conjugation

For applications requiring precise control over the conjugation site to preserve antibody function, enzymatic methods can be employed. This protocol adapts a general strategy for site-specific labeling.

Step 1: Site-Specific Introduction of an Azide Handle into the Antibody

  • Utilize an enzymatic method (e.g., using transglutaminase) or incorporate an unnatural amino acid containing an azide group (e.g., para-azidophenylalanine) into the antibody structure at a specific site.

  • Express and purify the azide-modified antibody according to established protocols.

  • Verify the site-specific incorporation of the azide group using mass spectrometry.

Step 2: Activation of this compound with a Payload

  • This step involves pre-conjugating the therapeutic payload to the amine group of the this compound linker.

  • If the payload has a carboxylic acid group, activate it using EDC/Sulfo-NHS chemistry as described in Protocol 1, Step 1.

  • React the activated payload with a molar excess of this compound.

  • Purify the resulting Payload-bis-DBCO conjugate using reverse-phase HPLC or other suitable chromatographic techniques.

Step 3: Site-Specific SPAAC Reaction

  • Mix the purified, site-specifically azide-modified antibody with the Payload-bis-DBCO conjugate. A 5- to 10-fold molar excess of the DBCO conjugate is typically recommended.

  • Incubate the reaction in a suitable buffer (e.g., PBS, pH 7.4) for 4-12 hours at room temperature.

  • Purify the final, site-specifically labeled ADC using an appropriate method, such as affinity chromatography followed by size-exclusion chromatography, to remove unreacted components.

  • Characterize the conjugate to confirm its homogeneity, DAR, and retained antigen-binding capability.

Quantitative Data Summary

The efficiency of bioconjugation is highly dependent on reaction conditions. The tables below summarize key quantitative parameters derived from literature for similar DBCO-based conjugation reactions.

Table 1: Molar Ratio vs. Conjugation Efficiency This table illustrates how the molar excess of a DBCO-NHS ester affects the final number of DBCO molecules conjugated per antibody, which in turn influences the subsequent click reaction yield.

Molar Excess of DBCO-NHS Ester to AntibodyAverage DBCO Molecules per Antibody (IgG)Reference
5:1~2.5 - 3.5
10:1~4.0 - 5.0
>10:1Decreased yield due to precipitation

Table 2: Degree of Labeling (DOL) with DBCO-STP Ester This table shows the achieved Degree of Labeling (DOL) on the antibody Herceptin when using varying molar excesses of a DBCO-STP ester.

Molar Excess of DBCO-STP Ester to AntibodyAchieved DOL (DBCO per Antibody)Reference
11.1
21.8
32.5
43.6
54.3
65.8
76.9

Table 3: Characterization of Site-Specific Conjugates This table presents data on the radiolabeling and biodistribution of a site-specifically functionalized antibody conjugate compared to a stochastic (randomly conjugated) version, highlighting the benefits of controlled conjugation.

ParameterStochastic Conjugate (⁸⁹Zr-DFO-trastuzumab)Site-Specific Conjugate (⁸⁹Zr-DFO-DBCO-trastuzumab)Reference
Radiolabeling Yield82 ± 5%78 ± 6%
Specific Activity (mCi/mg)0.85 ± 0.150.79 ± 0.05
Target Uptake (%ID/g at 96h)19.5 ± 9.039.9 ± 29.1
Liver Uptake (%ID/g at 96h)14.0 ± 6.41.73 ± 0.90

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, diagnostics, and in vivo imaging.[1][2] A highly efficient and biocompatible method for achieving this is through copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction occurs rapidly and selectively under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]

The Amino-bis-PEG3-DBCO is a heterotrifunctional linker designed for this purpose. It features three key components:

  • A Secondary Amine: Provides a reactive handle for initial covalent attachment to nanoparticles that present compatible functional groups (e.g., carboxyls activated by NHS esters).

  • Two Dibenzocyclooctyne (DBCO) Groups: These strained alkynes are highly reactive towards azide-modified molecules, enabling the subsequent "clicking" of ligands onto the nanoparticle surface.[4] The presence of two DBCO moieties allows for multivalent conjugation.

  • Two Hydrophilic PEG3 Spacers: These polyethylene glycol arms enhance water solubility, reduce nanoparticle aggregation, minimize non-specific protein binding, and provide spatial separation between the nanoparticle surface and the conjugated ligand to reduce steric hindrance.

This document provides a detailed protocol for the functionalization of nanoparticles using this compound, including reaction procedures, characterization methods, and quantitative data presentation.

Principle of the Method

The functionalization process is a two-stage approach. First, the this compound linker is covalently attached to the nanoparticle surface via its secondary amine group. This is typically achieved by reacting it with nanoparticles bearing activated surface groups like N-hydroxysuccinimide (NHS) esters.

In the second stage, the now DBCO-displaying nanoparticles are reacted with one or more azide-modified molecules of interest (e.g., peptides, antibodies, small molecule drugs, or imaging agents). The reaction proceeds via SPAAC, where the strained triple bond of the DBCO group undergoes a cycloaddition with the azide group, forming a stable triazole linkage. This copper-free click reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups.

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles

This protocol describes the conjugation of the linker to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated Nanoparticles (e.g., gold, silica, or polymeric)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units or dialysis cassettes for nanoparticle purification

Procedure:

  • Nanoparticle Activation: a. Resuspend carboxylated nanoparticles in ice-cold Activation Buffer to a concentration of 1-5 mg/mL. b. Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer or water. c. Add EDC and NHS to the nanoparticle suspension. A 100-fold molar excess of EDC/NHS relative to the surface carboxyl groups is recommended. d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form NHS-activated esters on the nanoparticle surface.

  • Linker Conjugation: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL). b. Immediately after activation, purify the nanoparticles to remove excess EDC/NHS using a centrifugal filter unit appropriate for the nanoparticle size. Resuspend the activated nanoparticles in Coupling Buffer (PBS, pH 7.4). c. Add the this compound solution to the activated nanoparticle suspension. A 20- to 50-fold molar excess of the linker relative to the nanoparticles is a good starting point. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Add Quenching Buffer (e.g., Tris-HCl to a final concentration of 50 mM) and incubate for 30 minutes to quench any unreacted NHS-esters. b. Purify the DBCO-functionalized nanoparticles from excess linker and reaction byproducts using repeated centrifugation/resuspension cycles, dialysis, or size exclusion chromatography. c. Resuspend the final DBCO-nanoparticle conjugate in a suitable storage buffer (e.g., PBS with 0.05% Tween-20) and store at 4°C. Avoid buffers containing azides.

Protocol 2: SPAAC "Click" Conjugation of Azide-Ligands to DBCO-Nanoparticles

Materials:

  • Purified DBCO-functionalized nanoparticles

  • Azide-modified molecule (peptide, drug, dye, etc.)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants: a. Disperse the DBCO-functionalized nanoparticles in the Reaction Buffer. b. Dissolve the azide-modified molecule in the Reaction Buffer.

  • Click Reaction: a. Add the azide-modified molecule to the nanoparticle suspension. A molar excess of 1.5 to 3 equivalents of the azide-molecule to the estimated number of surface DBCO groups is recommended to drive the reaction. b. Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times can vary depending on the concentration of reactants.

  • Purification: a. Purify the final ligand-conjugated nanoparticles from unreacted azide-ligand using appropriate methods like centrifugal filtration, dialysis, or size exclusion chromatography. b. Resuspend the purified nanoparticles in the desired buffer for storage and downstream applications.

Protocol 3: Characterization and Quantification

1. Quantification of DBCO Groups:

  • UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm. This peak disappears upon successful cycloaddition with an azide. By reacting a known concentration of DBCO-nanoparticles with an excess of a small azide-containing molecule and measuring the change in absorbance at 309 nm, the number of reactive DBCO groups can be quantified.

  • Fluorescence Assay: React the DBCO-nanoparticles with an excess of a fluorescent azide probe (e.g., Azide-Fluor 488). After removing the unreacted probe, the fluorescence intensity of the nanoparticle conjugate can be measured and compared to a standard curve of the free fluorophore to determine the number of conjugated molecules, and thus the number of reactive DBCO sites.

2. Physical Characterization:

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) before and after each functionalization step. A slight, uniform increase in size is expected upon successful conjugation.

  • Zeta Potential: Measure the surface charge of the nanoparticles. Changes in zeta potential can indicate successful modification of the nanoparticle surface.

  • Transmission Electron Microscopy (TEM): Visualize nanoparticles to confirm their morphology and ensure no significant aggregation has occurred during the functionalization process.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Reagents and Materials

Reagent/Material Supplier Purpose
Carboxylated Nanoparticles (Specify Type/Size) e.g., Sigma-Aldrich Nanoparticle Core
This compound e.g., Conju-Probe, MCE Heterotrifunctional Linker
EDC e.g., Thermo Fisher Carboxyl Activator
Sulfo-NHS e.g., Thermo Fisher Carboxyl Activator
Azide-Modified Ligand (Specify) Custom or Commercial Molecule for Conjugation
MES, PBS, Tris Buffers e.g., Sigma-Aldrich Reaction & Storage Buffers

| Anhydrous DMSO | e.g., Sigma-Aldrich | Solvent for Linker |

Table 2: Example Reaction Conditions for Functionalization

Parameter Stage 1: DBCO Linking Stage 2: Azide Clicking
Nanoparticle Conc. 1 mg/mL 1 mg/mL
Linker Molar Excess 50-fold (vs. NP) N/A
Ligand Molar Excess N/A 3-fold (vs. DBCO sites)
Buffer Activation: MES, pH 6.0Coupling: PBS, pH 7.4 PBS, pH 7.4
Temperature Room Temperature Room Temperature

| Reaction Time | Activation: 20 minCoupling: 4 hours | 12 hours |

Table 3: Hypothetical Nanoparticle Characterization Data

Sample Hydrodynamic Diameter (nm) PDI Zeta Potential (mV) DBCO Groups / NP
Bare Carboxyl-NP 105.2 ± 2.1 0.15 -35.4 ± 1.8 0
DBCO-Functionalized NP 112.5 ± 2.5 0.17 -31.2 ± 2.0 ~1500 ± 120

| Final Ligand-Conjugated NP | 118.9 ± 2.8 | 0.18 | -28.5 ± 2.2 | N/A |

Visualizations

G BareNP Carboxylated Nanoparticle Activate Activate with EDC/NHS in MES Buffer, pH 6.0 BareNP->Activate Wash1 Wash / Buffer Exchange to PBS, pH 7.4 Activate->Wash1 LinkerAdd Add this compound Wash1->LinkerAdd Incubate1 Incubate 4h @ RT LinkerAdd->Incubate1 QuenchWash Quench & Purify Incubate1->QuenchWash DBCO_NP DBCO-Functionalized Nanoparticle QuenchWash->DBCO_NP LigandAdd Add Azide-Modified Ligand DBCO_NP->LigandAdd Incubate2 Incubate 12h @ RT LigandAdd->Incubate2 PurifyFinal Final Purification Incubate2->PurifyFinal FinalNP Ligand-Conjugated Nanoparticle PurifyFinal->FinalNP

References

Application Notes and Protocols for Amino-bis-PEG3-DBCO in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-bis-PEG3-DBCO is a heterotrifunctional linker molecule that is proving to be a valuable tool in the field of proteomics. Its unique structure, featuring two dibenzocyclooctyne (DBCO) groups and a primary amine, enables versatile applications in protein analysis, particularly in the study of protein-protein interactions, post-translational modifications (PTMs), and the development of antibody-drug conjugates (ADCs). The DBCO moieties readily participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, allowing for the efficient and specific labeling of azide-modified biomolecules under physiological conditions.[1][2] The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in proteomics research.

Key Applications in Proteomics

The unique trifunctional nature of this compound opens up several advanced applications in proteomics:

  • Cross-linking for Protein-Protein Interaction Studies: The two DBCO groups can be used to capture and identify protein-protein interactions. By introducing azide functionalities onto interacting proteins, for example, through metabolic labeling or chemical modification, this compound can act as a cross-linker. The subsequent enrichment of these cross-linked complexes allows for the identification of interacting partners by mass spectrometry.

  • Dual Labeling and Enrichment: The two DBCO groups provide an opportunity for enhanced signal amplification or dual-modality detection. For instance, one DBCO group could be used for affinity purification (e.g., by clicking to an azide-biotin tag), while the other could be conjugated to a fluorescent dye for imaging applications.

  • Scaffold for Complex Bioconjugates: The primary amine serves as an additional point of conjugation, allowing for the attachment of other functional molecules such as drugs, imaging agents, or affinity tags. This is particularly relevant in the construction of complex antibody-drug conjugates where precise control over drug-to-antibody ratio and spatial arrangement is crucial.

Experimental Protocols

The following protocols provide a general framework for using this compound in proteomics workflows. Optimization may be required for specific applications and biological systems.

Protocol 1: Cross-linking of Azide-Modified Proteins for Interaction Analysis

This protocol describes the use of this compound to cross-link and enrich interacting proteins that have been metabolically labeled with an azide-containing amino acid analog.

Materials:

  • Cells metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • This compound.

  • Azide-reactive affinity resin (e.g., DBCO-functionalized agarose beads).

  • Wash Buffers (e.g., high salt buffer, low salt buffer, urea-containing buffer).

  • Elution Buffer (e.g., SDS-containing buffer, or on-bead digestion).

  • Reagents for protein reduction, alkylation, and tryptic digestion.

  • Mass spectrometer for protein identification.

Procedure:

  • Cell Lysis: Harvest metabolically labeled cells and lyse them in a suitable lysis buffer on ice. Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction (Cross-linking):

    • To 1 mg of total protein lysate, add this compound to a final concentration of 100 µM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Cross-linked Peptides:

    • Add DBCO-functionalized agarose beads to the reaction mixture. A 10-fold excess of DBCO groups on the beads relative to the azide groups in the sample is recommended for optimal capture.[3][4]

    • Incubate for 1 hour at 25°C or overnight at 4°C with gentle rotation to allow for the click reaction between the remaining DBCO group on the cross-linker and the azide-modified proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. This may include a high-salt buffer (e.g., 1 M NaCl), a low-salt buffer, and a denaturing buffer (e.g., 2 M urea).

  • Elution or On-Bead Digestion:

    • Elution: Elute the cross-linked protein complexes from the beads using an appropriate elution buffer (e.g., 2% TFA for acid-cleavable linkers, if applicable, or SDS-PAGE loading buffer).

    • On-Bead Digestion: Alternatively, perform protein reduction, alkylation, and tryptic digestion directly on the beads. This approach can reduce sample loss.

  • Sample Preparation for Mass Spectrometry:

    • Prepare the eluted proteins or digested peptides for mass spectrometry analysis. This typically involves desalting using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides and interacting proteins.

Protocol 2: Labeling of a Primary Amine on a Protein with this compound

This protocol describes the conjugation of the primary amine of this compound to a protein of interest, thereby introducing two DBCO moieties for subsequent click chemistry reactions.

Materials:

  • Purified protein with accessible primary amines (e.g., lysine residues).

  • This compound.

  • Amine-reactive cross-linker (e.g., BS3).

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Quenching Buffer (e.g., Tris or glycine solution).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Prepare the purified protein in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL.

  • Cross-linking Reaction:

    • Add a 20- to 50-fold molar excess of the amine-reactive cross-linker (e.g., BS3) to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Conjugation with this compound:

    • Add a 10- to 20-fold molar excess of this compound to the reaction mixture.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound and cross-linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: The resulting protein, now functionalized with two DBCO groups, can be characterized by SDS-PAGE and mass spectrometry to confirm conjugation. It is now ready for subsequent click reactions with azide-containing molecules.

Data Presentation

The following table provides an example of quantitative data that can be obtained from a proteomics experiment utilizing a DBCO-based enrichment strategy, similar to what would be expected when using this compound. The data is based on a study that used an azide-tagged cross-linker and DBCO-functionalized beads for enrichment of cross-linked peptides from E. coli ribosome.

SampleNumber of Unique Cross-links IdentifiedEnrichment Factor
Unenriched Control~100-
Enriched with DBCO beads5805.8x
Enriched (1:100 spike-in)~100High Sensitivity

This table summarizes the significant increase in the identification of cross-linked peptides following enrichment with DBCO-functionalized beads. The high sensitivity of the method is demonstrated by the successful identification of cross-links even when the target protein complex is present in a complex background.

Visualizations

Experimental Workflow for Cross-linking and Enrichment

The following diagram illustrates the general workflow for identifying protein-protein interactions using this compound as a cross-linker.

G cluster_cell In Vivo/In Vitro cluster_lysis Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis MetabolicLabeling Metabolic Labeling with Azide-Amino Acid ProteinComplex Protein Complex with Azide Tags MetabolicLabeling->ProteinComplex CellLysis Cell Lysis ProteinComplex->CellLysis Crosslinking Cross-linking with This compound CellLysis->Crosslinking Enrichment Enrichment on DBCO-functionalized Beads Crosslinking->Enrichment Washing Washing Enrichment->Washing Elution Elution / On-Bead Digestion Washing->Elution MS LC-MS/MS Analysis Elution->MS DataAnalysis Data Analysis and Protein Identification MS->DataAnalysis

Caption: Workflow for protein-protein interaction analysis.

Logical Relationship of this compound Functionality

This diagram illustrates the functional components of the this compound linker and their respective reactions.

G linker Primary Amine This compound DBCO DBCO amine_reaction Amine-reactive Chemistry (e.g., NHS ester) linker:amine->amine_reaction Conjugation azide1 Azide-modified Biomolecule 1 linker:dbco1->azide1 SPAAC azide2 Azide-modified Biomolecule 2 linker:dbco2->azide2 SPAAC

Caption: Functional moieties of this compound.

References

Application Notes and Protocols for Amino-bis-PEG3-DBCO: A Heterotrifunctional Linker for Advanced Biomolecular Architectures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-bis-PEG3-DBCO for the creation of complex biomolecular architectures. This heterotrifunctional linker, featuring a central secondary amine and two terminal dibenzocyclooctyne (DBCO) groups, enables the precise assembly of novel bioconjugates, such as dual-payload antibody-drug conjugates (ADCs) or the functionalization of scaffolds with multiple moieties.

Introduction

This compound is a powerful tool in bioconjugation, offering a unique combination of functionalities. The two DBCO groups allow for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a bioorthogonal reaction that proceeds with high efficiency and specificity under mild, physiological conditions.[][2] The central secondary amine provides an additional point of attachment for various molecules, enabling the construction of branched or multi-component systems. The hydrophilic polyethylene glycol (PEG3) spacers enhance solubility, reduce aggregation, and minimize steric hindrance.[][2]

This linker is particularly well-suited for applications in drug delivery, diagnostics, and fundamental biological research where the precise arrangement of multiple components is crucial for function.

Product Specifications

The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C63H79N7O14[]
Molecular Weight 1158.34 g/mol
Purity >90%
Physical Form Light yellow oil
Solubility DCM, THF, acetonitrile, DMF, and DMSO
Storage -20°C
Reactive Groups 2 x DBCO, 1 x Secondary Amine

Key Features and Applications

  • Heterotrifunctional Nature: Allows for the conjugation of up to three different molecules, enabling the creation of complex, multi-functional constructs.

  • Copper-Free Click Chemistry: The DBCO groups react rapidly with azide-functionalized molecules in the absence of a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples and for in-vivo applications.

  • High Chemoselectivity: Azides and DBCO groups are bioorthogonal and do not react with other functional groups commonly found in biological systems.

  • Hydrophilic PEG3 Spacer: The PEG spacer improves the solubility of the linker and resulting conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

Applications include:

  • Dual-Payload Antibody-Drug Conjugates (ADCs): Attach two different cytotoxic agents to a single antibody for synergistic or combination therapy.

  • Branched Bioconjugates: Create branched structures by linking multiple peptides, oligonucleotides, or other biomolecules to a central scaffold.

  • Functionalization of Nanoparticles and Surfaces: Introduce multiple functionalities to nanoparticles or surfaces for targeted drug delivery, imaging, and diagnostic applications.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) may be necessary for specific applications.

Protocol 1: Conjugation to the Amino Group

The secondary amine of this compound can be reacted with various functional groups, such as N-hydroxysuccinimide (NHS) esters, to attach the first molecule. This protocol describes the conjugation of an NHS ester-activated molecule to the linker.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or a drug)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reagents:

    • Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Dissolve this compound in the same solvent to a similar concentration.

  • Reaction:

    • In a reaction vessel, add the this compound solution.

    • Slowly add a 1.1 to 1.5-fold molar excess of the NHS ester-activated molecule to the linker solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC) to remove unreacted starting materials and byproducts.

    • Confirm the successful conjugation by mass spectrometry.

Protocol 2: Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol describes the conjugation of the DBCO groups of the linker (or the molecule-linker conjugate from Protocol 1) to azide-modified molecules. The two DBCO groups can be reacted sequentially or simultaneously.

Materials:

  • DBCO-functionalized linker or conjugate

  • Azide-modified molecule(s) (e.g., azide-modified antibody, peptide, or oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Prepare Azide-Modified Molecule: Ensure your molecule of interest is functionalized with an azide group.

  • Reaction:

    • Dissolve the DBCO-functionalized linker or conjugate in the reaction buffer.

    • Add the azide-modified molecule to the reaction mixture. A 1.5 to 5-fold molar excess of the azide-modified molecule per DBCO group is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by following the decrease in DBCO absorbance at 310 nm.

  • Purification:

    • Purify the final conjugate using a suitable chromatography method to remove any unreacted components. The choice of method will depend on the properties of the final conjugate.

    • Analyze the final product by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful conjugation.

Visualizing the Workflow and Architectures

The following diagrams, generated using Graphviz, illustrate the experimental workflows and potential biomolecular architectures that can be created with this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: First DBCO Conjugation cluster_2 Step 3: Second DBCO Conjugation linker This compound conjugate1 Molecule A - Linker molA Molecule A (NHS Ester) molA->linker Amide Bond Formation conjugate2 Molecule A - Linker - Molecule B molB Molecule B (Azide) molB->conjugate1 SPAAC final_product Final Branched Conjugate molC Molecule C (Azide) molC->conjugate2 SPAAC G dbco DBCO triazole Stable Triazole Linkage dbco->triazole Strain-Promoted Cycloaddition azide Azide azide->triazole

References

Site-Specific Protein Modification with Amino-bis-PEG3-DBCO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in modern biochemical research and therapeutic development, enabling the precise attachment of functional molecules such as drugs, imaging agents, and probes to proteins of interest. This precision minimizes off-target effects and preserves the native protein structure and function. Amino-bis-PEG3-DBCO is a novel heterotrifunctional linker designed to facilitate this process through a two-stage conjugation strategy. This linker possesses two dibenzocyclooctyne (DBCO) groups for copper-free click chemistry and a secondary amine for initial conjugation to a molecule of interest, such as a cytotoxic drug for antibody-drug conjugate (ADC) development.

The core technology relies on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction between the DBCO groups on the linker and azide groups introduced onto a target protein.[1][2] This copper-free click chemistry is highly specific and efficient, proceeding readily under mild, physiological conditions, making it ideal for working with sensitive biological molecules.[2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in site-specific protein modification, with a primary focus on the synthesis of antibody-drug conjugates.

Principle of the Method

The overall strategy for site-specific protein modification using this compound is a two-step process:

  • Drug-Linker Conjugation: The molecule of interest (e.g., a cytotoxic drug with a reactive carboxylic acid group) is covalently attached to the secondary amine of the this compound linker. This is typically achieved through the formation of a stable amide bond.

  • Site-Specific Protein Modification (SPAAC): The resulting drug-linker-DBCO construct is then reacted with a target protein that has been engineered to contain azide groups at specific sites. The DBCO groups on the linker react with the azide groups on the protein via SPAAC to form a stable triazole linkage, resulting in the final modified protein.

Quantitative Data Presentation

The efficiency of the two-step conjugation process is critical for the successful synthesis of homogeneously modified proteins. The following tables provide a summary of expected quantitative data based on typical yields for the individual reaction steps.

Table 1: Drug-Linker Conjugation via Amide Bond Formation

Coupling ChemistryKey ReagentsTypical Yield (%)Typical Purity (%)Key Advantages
Amide CouplingEDC, NHS/sulfo-NHS> 85%> 95%Mild reaction conditions, water-soluble byproducts.[4]

Table 2: Site-Specific Protein Modification via SPAAC (Click Chemistry)

Reaction TypeKey ReagentsMolar Excess of Drug-Linker-DBCOIncubation TimeExpected Conjugation Efficiency
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-modified protein, DBCO-containing linker1.5- to 10-fold4-12 hours at room temperature or overnight at 4°CHigh, often near-quantitative with optimized conditions.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker-DBCO Conjugate

This protocol describes the conjugation of a molecule containing a carboxylic acid (e.g., a cytotoxic drug) to the amine group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Materials:

  • Molecule with a carboxylic acid group (e.g., cytotoxic drug)

  • This compound

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • NHS or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer or anhydrous DMF/DMSO immediately before use.

  • Activation of the Carboxylic Acid:

    • In a reaction vessel, combine the carboxylic acid-containing molecule with a 2- to 5-fold molar excess of both EDC and NHS/sulfo-NHS in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Conjugation to this compound:

    • Add the dissolved this compound to the activated carboxylic acid solution. A 1.1 to 1.5-fold molar excess of the activated molecule is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the Drug-Linker-DBCO conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to remove excess reagents and byproducts.

    • Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Site-Specific Modification of an Azide-Containing Protein

This protocol outlines the conjugation of the purified Drug-Linker-DBCO construct to an azide-modified protein (e.g., an antibody) via SPAAC.

Materials:

  • Azide-modified protein (in an amine-free and azide-free buffer like PBS, pH 7.4)

  • Purified Drug-Linker-DBCO conjugate

  • Reaction Buffer: PBS, pH 7.4

  • Protein purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

    • Dissolve the Drug-Linker-DBCO conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Reaction Buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • SPAAC Reaction:

    • Add the prepared Drug-Linker-DBCO conjugate to the azide-modified protein solution. A 1.5- to 10-fold molar excess of the Drug-Linker-DBCO conjugate is recommended as a starting point.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification of the Modified Protein:

    • Remove the excess, unreacted Drug-Linker-DBCO conjugate and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.

    • For antibody-drug conjugates, further purification to separate species with different drug-to-antibody ratios (DARs) can be performed using hydrophobic interaction chromatography (HIC).

  • Characterization of the Final Conjugate:

    • Analyze the purified, modified protein by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling (e.g., DAR for ADCs) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.

Mandatory Visualizations

G cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Site-Specific Protein Modification cluster_2 Analysis Drug-COOH Drug with Carboxylic Acid EDC_NHS EDC / NHS Activation Drug-COOH->EDC_NHS Activation This compound This compound Drug-Linker-DBCO Drug-Linker-DBCO Conjugate This compound->Drug-Linker-DBCO Amide Bond Formation EDC_NHS->Drug-Linker-DBCO Final_Conjugate Site-Specifically Modified Protein (ADC) Drug-Linker-DBCO->Final_Conjugate SPAAC (Click Chemistry) Azide_Protein Azide-Modified Protein Azide_Protein->Final_Conjugate Purification Purification (SEC / HIC) Final_Conjugate->Purification Characterization Characterization (MS / SDS-PAGE) Purification->Characterization

Caption: Experimental workflow for site-specific protein modification.

G Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression Modified_Protein Site-Specifically Modified Inhibitor Protein Modified_Protein->Raf Inhibition Ligand Ligand

Caption: MAPK/ERK signaling pathway with targeted inhibition.

References

Troubleshooting & Optimization

Troubleshooting low yield in Amino-bis-PEG3-DBCO click reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-bis-PEG3-DBCO and related strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for a DBCO-azide click reaction?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is known for its high efficiency, with reactions often proceeding to quantitative or near-quantitative yields.[1][2][3] However, the final isolated yield can be influenced by several factors including the purity of reactants, reaction conditions, and the efficiency of downstream purification methods.

Q2: What are the most common causes of low yield in this compound reactions?

Low yields in SPAAC reactions involving this compound can typically be attributed to one or more of the following factors:

  • Suboptimal Reagent Concentrations or Ratios: Incorrect molar ratios or very low reactant concentrations can slow down the reaction kinetics significantly.[4]

  • Reagent Degradation: The DBCO moiety can degrade over time, and associated functional groups like NHS esters are highly susceptible to hydrolysis.[5]

  • Poor Solubility: The this compound linker is designed with a hydrophilic PEG3 spacer to enhance solubility, but the molecule it is conjugated to may have limited solubility in aqueous buffers.

  • Incorrect Buffer Composition: Using buffers that contain primary amines (e.g., Tris, glycine) when working with NHS esters, or sodium azide when working with DBCO, will interfere with the reaction.

  • Suboptimal pH: While SPAAC reactions are robust over a range of pH values, the reaction rate can be pH-dependent, and the stability of the biomolecules involved may be compromised at non-optimal pH.

Q3: How can I monitor the progress of my click reaction?

The progress of a DBCO-azide reaction can be monitored using several analytical techniques:

  • UV-Vis Spectroscopy: The DBCO group has a distinct UV absorbance peak around 310 nm. As the reaction proceeds, the consumption of the DBCO reagent can be tracked by the decrease in this absorbance.

  • NMR Spectroscopy: For reactions with sufficient concentration, ¹H NMR can be used to monitor the disappearance of reactant peaks and the appearance of product peaks in real-time.

  • IR Spectroscopy: The azide group has a characteristic sharp absorption band around 2100 cm⁻¹. The disappearance of this peak can be followed using inline ATR-IR spectroscopy to monitor reaction completion.

  • Chromatography (HPLC) and Mass Spectrometry (MS): These methods can be used to separate and identify reactants, products, and byproducts, providing a quantitative measure of conversion.

  • SDS-PAGE: For protein conjugations, a successful reaction can be visualized as a band shift to a higher molecular weight on an SDS-PAGE gel.

Troubleshooting Guide

Problem: My reaction yield is very low or has failed completely.

This is a common issue that can often be resolved by systematically checking key reaction parameters.

Step 1: Verify Reagent Quality and Storage

  • DBCO Reagent Stability: Ensure your this compound has been stored correctly at -20°C and protected from light and moisture. DBCO reagents can lose reactivity over several weeks, even when stored at 4°C or -20°C.

  • Azide Reagent Purity: Confirm the purity and integrity of your azide-containing molecule.

  • Test Reactivity: If you suspect reagent degradation, perform a small-scale test reaction with a fresh, reliable azide control to confirm the reactivity of your DBCO reagent.

Step 2: Optimize Reaction Conditions Refer to the tables below for recommended starting parameters.

  • Molar Ratio: A common strategy is to use a slight molar excess (1.5 to 3 equivalents) of the less precious component to drive the reaction to completion. For antibody conjugations, an excess of 1.5 to 10 equivalents of the DBCO-small molecule may be used.

  • Concentration: SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both reactants. Very low concentrations (e.g., in the picomolar range) can lead to exceedingly slow reaction rates. If possible, increase the concentration of your reactants.

  • Temperature and Time: While reactions proceed well at room temperature (20-25°C), gentle heating to 37°C can increase the reaction rate. If working with sensitive biomolecules, the reaction can be run overnight at 4°C. Extending the incubation time to 24 or even 48 hours may improve yields for slow reactions.

Step 3: Check Buffer and Solvent

  • Avoid Interfering Components: Crucially, do not use buffers containing sodium azide , as it will react with and consume your DBCO reagent.

  • Solvent Choice: SPAAC is compatible with a wide range of solvents, including aqueous buffers (like PBS) and organic solvents (like DMSO or DMF). The hydrophilic PEG3 spacer on the this compound enhances aqueous solubility.

  • Co-solvents for Solubility: If your azide-containing molecule has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO first, and then added to the aqueous reaction mixture. Keep the final concentration of the organic solvent below 15-20% to prevent protein precipitation.

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Low / No Yield CheckReagents 1. Verify Reagent Quality - Stored correctly? - Test with control? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Molar ratio? - Concentration? - Time / Temp? CheckReagents->CheckConditions Passed Control Degraded Reagents likely degraded. Replace and repeat. CheckReagents->Degraded  Failed  Control CheckBuffer 3. Check Buffer / Solvent - Contains azide? - pH optimal? - Solubility issues? CheckConditions->CheckBuffer Optimal OptimizeConditions Adjust conditions based on tables. Increase concentration or time. CheckConditions->OptimizeConditions Suboptimal ChangeBuffer Use recommended buffer (e.g., PBS). Use co-solvent (DMSO) if needed. CheckBuffer->ChangeBuffer Suboptimal Success Yield Improved CheckBuffer->Success Optimal OptimizeConditions->Success ChangeBuffer->Success

Caption: A decision tree for troubleshooting low-yield DBCO click reactions.

Data and Protocols

Quantitative Data Summary

The efficiency of the this compound click reaction is highly dependent on key experimental parameters. The following tables summarize recommended starting conditions based on published data.

Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation

Parameter Recommended Range Notes Citations
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 The more abundant or less critical component should be in excess. This can be inverted if the azide molecule is more precious.
Temperature 4°C to 37°C Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. Room temperature (20-25°C) is a common starting point.
Reaction Time 2 to 24 hours Typical reactions run for 4-12 hours at room temperature or overnight at 4°C. Slower reactions may require up to 48 hours.
pH 7.0 to 8.5 While the reaction works in a broader range, neutral to slightly basic pH is optimal for biomolecule stability and can enhance reaction rates.

| Solvent | Aqueous Buffers (PBS, HEPES) | For reagents with low aqueous solubility, up to 20% of a water-miscible organic co-solvent (e.g., DMSO, DMF) can be used. | |

Table 2: Influence of pH and Buffer on SPAAC Reaction Rates

Buffer (pH) Relative Reaction Rate Notes Citations
PBS (pH 7.0) Baseline Commonly used but may not provide the fastest kinetics.
HEPES (pH 7.0) Higher Demonstrated higher rate constants compared to PBS at the same pH.
Borate (pH 8.5) Higher Generally, higher pH values tend to increase reaction rates.
MES (pH 5.0) Lower Acidic pH can slow the reaction rate.

Data is generalized from studies investigating the kinetics of SPAAC reactions. Actual rates are dependent on the specific azide and cyclooctyne used.

Experimental Protocols & Visualizations

General Experimental Workflow

The diagram below outlines a typical workflow for conjugating an azide-modified molecule to a protein using an NHS-ester functionalized DBCO-PEG linker, followed by the click reaction. The principles apply to using the pre-functionalized this compound.

ExperimentalWorkflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification & Analysis PrepProt Prepare Azide-Protein in Azide-Free Buffer (e.g., PBS, pH 7.4) React Combine reagents at desired molar ratio. Incubate (e.g., 4-12h at RT) PrepProt->React PrepDBCO Dissolve this compound in DMSO or Buffer PrepDBCO->React Purify Purify Conjugate (e.g., SEC, Dialysis) React->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: General workflow for a typical DBCO-azide bioconjugation experiment.

Protocol: General Conjugation using this compound

This protocol provides a starting point for conjugating an azide-functionalized molecule to a target molecule (e.g., a small molecule, peptide) that can be linked via the amine group on the this compound linker.

1. Reagent Preparation: a. Prepare your azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide. b. If your azide-molecule is not water-soluble, dissolve it in a minimum volume of DMSO. c. Dissolve the this compound reagent in the same reaction buffer or a compatible co-solvent.

2. Reaction Setup: a. Combine the azide-containing solution with the this compound solution. b. A recommended starting point is to use 1.5 to 3 molar equivalents of the this compound for every 1 equivalent of the azide-containing molecule. This ratio can be inverted depending on reagent availability and cost.

3. Incubation: a. Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C overnight. b. For reactions that are known to be slow or when using very dilute concentrations, incubation may be extended up to 48 hours. c. The reaction can be gently agitated during incubation.

4. Purification and Analysis: a. Once the reaction is complete, purify the resulting conjugate from excess reagents. b. Suitable purification methods include size exclusion chromatography (SEC), dialysis, or HPLC. c. Analyze the purified product using an appropriate method (e.g., SDS-PAGE for proteins, HPLC, Mass Spectrometry) to confirm successful conjugation and assess purity.

Chemical Reaction Diagram

The core of the process is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that forms a stable triazole linkage.

Caption: The SPAAC reaction between an azide and a DBCO-functionalized molecule.

References

How to prevent aggregation when using Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amino-bis-PEG3-DBCO, with a focus on preventing aggregation during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterotrifunctional linker molecule. It possesses two dibenzocyclooctyne (DBCO) groups and a secondary amine. The DBCO groups enable rapid and specific reaction with azide-containing molecules through copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)[1][2]. The amine group provides a point of attachment for other molecules. The polyethylene glycol (PEG3) spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the resulting conjugate[1]. It is commonly used in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs)[3].

Q2: What are the main causes of aggregation when using this compound?

A2: Aggregation during bioconjugation with DBCO-containing reagents can be attributed to several factors:

  • Hydrophobicity: The DBCO group itself is hydrophobic. Attaching multiple DBCO linkers to a biomolecule can increase its overall hydrophobicity, leading to aggregation in aqueous buffers[4].

  • High Degree of Labeling: A high ratio of the DBCO linker to the biomolecule (e.g., an antibody) can alter the protein's surface properties and isoelectric point, promoting aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, temperature, and the concentration of organic co-solvents can significantly impact the stability of the biomolecule and the solubility of the linker, potentially leading to aggregation.

  • Instability of the Biomolecule: The inherent stability of the protein or other biomolecule being conjugated is a critical factor. Some biomolecules are more prone to aggregation under the conditions required for conjugation.

Q3: How does the PEG spacer in this compound help prevent aggregation?

A3: The PEG (polyethylene glycol) spacer is a hydrophilic chain that increases the overall water solubility of the molecule to which it is attached. By incorporating a PEG3 spacer, this compound helps to offset the hydrophobic nature of the DBCO groups, thereby reducing the tendency of the conjugate to aggregate in aqueous solutions. Longer PEG chains can provide a more pronounced effect.

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to diagnosing and resolving aggregation problems encountered during experiments with this compound.

Initial Observation: You observe visible precipitation, cloudiness, or an increase in high molecular weight species in your reaction mixture or purified product.

G A Aggregation Observed B Check Reagent Preparation & Quality A->B C Review Reaction Conditions A->C D Optimize Purification Strategy A->D E Re-evaluate Experimental Design A->E F Is the this compound stock solution clear? B->F G Is the biomolecule solution clear and aggregate-free? B->G H Are you using fresh, high-purity reagents? B->H I Is the pH of the reaction buffer optimal for your biomolecule's stability? C->I J Is the organic co-solvent (e.g., DMSO, DMF) concentration below 15-20%? C->J K Is the reaction temperature appropriate? C->K L Is the molar excess of this compound too high? C->L M Are you using a suitable purification method (e.g., SEC)? D->M N Is aggregation occurring during or after purification? D->N O Consider a linker with a longer PEG chain. E->O P Reduce the degree of labeling. E->P

Caption: Troubleshooting workflow for aggregation issues.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the conjugation of the amine group of this compound to an activated carboxylic acid on a protein.

Materials:

  • Protein with accessible carboxylic acid groups in a suitable buffer (e.g., MES, pH 6.0).

  • This compound.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-Hydroxysulfosuccinimide).

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., hydroxylamine or Tris buffer).

  • Desalting column for purification.

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Activation of Protein Carboxylic Acids:

    • Add a 100-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Preparation of this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

    • Keep the final concentration of the organic co-solvent to a minimum, ideally below 15-20%.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted activated carboxylic acids.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the DBCO group (at ~309 nm).

Protocol 2: Copper-Free Click Chemistry with the DBCO-labeled Protein

This protocol outlines the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • DBCO-labeled protein.

  • Azide-containing molecule in a compatible buffer.

Procedure:

  • Prepare the Azide-Containing Molecule:

    • Dissolve the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES).

  • Click Reaction:

    • Add the DBCO-labeled protein to the solution of the azide-containing molecule. A typical starting molar ratio is 1.5 to 3 equivalents of the less critical component to 1 equivalent of the more critical component.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate but may impact the stability of sensitive biomolecules.

  • Purification:

    • If necessary, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted components.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
pH of Reaction Buffer 7.0 - 9.0Optimal for the stability of many proteins and for the SPAAC reaction. HEPES buffer may offer faster reaction rates than PBS.
Organic Co-solvent (DMSO/DMF) Concentration < 15-20%High concentrations can lead to protein denaturation and precipitation.
Molar Ratio (DBCO linker to Biomolecule) 1.5:1 to 3:1 (can be inverted)A starting point to achieve sufficient labeling without excessive modification that could lead to aggregation. The more abundant or less critical component should be in excess.
Reaction Temperature 4°C to 37°CLower temperatures can help maintain the stability of sensitive biomolecules, while higher temperatures increase the reaction rate.
Reaction Time 4 - 12 hoursTypical duration for the reaction to proceed to completion at room temperature.

References

Technical Support Center: Improving Amino-bis-PEG3-DBCO Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Amino-bis-PEG3-DBCO labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterotrifunctional linker molecule. It contains two dibenzocyclooctyne (DBCO) groups and a secondary amine.[1][2] The DBCO groups are reactive towards azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This makes it a valuable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs). The hydrophilic PEG3 spacer helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the resulting conjugate.

Q2: Does the SPAAC reaction with DBCO require a copper catalyst?

No, a significant advantage of SPAAC reactions involving DBCO is that they are "copper-free". The reaction is driven by the ring strain of the DBCO molecule, which lowers the activation energy for the cycloaddition with an azide. This eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.

Q3: What are the optimal conditions for a DBCO-azide reaction?

DBCO-azide reactions are generally efficient under mild, aqueous conditions. They can be performed at temperatures ranging from 4°C to 37°C, with reaction times typically between 2 to 12 hours. Higher concentrations of reactants lead to more efficient reactions. The pH of the reaction buffer can also influence the reaction rate, with higher pH values generally increasing the rate, except in HEPES buffer.

Q4: Can I monitor the progress of my DBCO labeling reaction?

Yes, the progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance at approximately 310 nm, which decreases as the reaction proceeds. This allows for the tracking of the consumption of the DBCO reagent over time.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments in a question-and-answer format.

Q5: My conjugation yield is very low. What are the possible causes and how can I fix it?

Low conjugation yield is a common problem in bioconjugation. Several factors could be contributing to this issue.

  • Problem Area 1: Reagent Quality and Handling

    • Possible Cause: The DBCO reagent may have degraded due to improper storage or handling, especially exposure to moisture.

    • Recommended Action: Store this compound and other DBCO reagents at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. It is best to prepare fresh solutions in anhydrous DMSO or DMF immediately before use.

  • Problem Area 2: Suboptimal Reaction Conditions

    • Possible Cause: The molar ratio of the DBCO reagent to the azide-containing molecule may be too low.

    • Recommended Action: Increase the molar excess of the DBCO reagent. For labeling proteins with a DBCO-NHS ester, a 10- to 40-fold molar excess is often recommended. For the subsequent SPAAC reaction, a 1.5- to 10-fold molar excess of the azide-labeled partner to the DBCO-labeled protein can be a good starting point.

    • Possible Cause: The reaction buffer may be incompatible or at a suboptimal pH. Buffers containing primary amines (e.g., Tris) or azides should be avoided during the initial labeling step with an NHS ester.

    • Recommended Action: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline) or HEPES. Studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS.

    • Possible Cause: The reaction time may be insufficient.

    • Recommended Action: While many reactions proceed well within 2-12 hours, extending the incubation time can sometimes improve efficiency.

  • Problem Area 3: Issues with the Biomolecule

    • Possible Cause: The concentration of your biomolecule may be too low.

    • Recommended Action: For efficient labeling, it is recommended to work with protein concentrations of 0.5–5 mg/mL. If your sample is too dilute, consider concentrating it.

    • Possible Cause: The reactive sites on your biomolecule may be inaccessible.

    • Recommended Action: In some cases, the azide or DBCO groups may be sterically hindered. The inclusion of a PEG spacer in the linker, such as in this compound, is designed to help mitigate this issue.

Q6: I'm observing unexpected side products. What could be causing this?

  • Possible Cause: A known side reaction can occur between DBCO and free thiol groups (e.g., from cysteine residues).

  • Recommended Action: If your protein contains free cysteines that are not intended for labeling, consider using a cysteine-blocking agent prior to the DBCO labeling step.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Recommended Molar Excess for DBCO Labeling

Labeling StepReagentMolar Excess (Reagent:Biomolecule)Reference(s)
Amine LabelingDBCO-NHS Ester10 to 40-fold
SPAAC ReactionAzide-labeled molecule1.5 to 10-fold
SPAAC ReactionDBCO-conjugate1.5 to 3-fold

Table 2: Influence of Buffer and pH on SPAAC Reaction Rates

Buffer (pH)Relative Reaction RateReference(s)
PBS (7)Lower
HEPES (7)Higher
DMEMHigher than RPMI
RPMILower than DMEM
Increasing pH (general trend)Increases rate (except in HEPES)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester

This protocol describes the initial step of introducing a DBCO group onto a protein using an amine-reactive DBCO-NHS ester.

  • Prepare the Protein Sample:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 0.5–5 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) or sodium azide.

  • Prepare the DBCO-NHS Ester Solution:

    • Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein sample.

    • The final concentration of DMSO or DMF in the reaction mixture should ideally be around 20% or less to avoid protein precipitation.

  • Incubation:

    • Incubate the reaction at room temperature for 60 minutes.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a spin desalting column or another suitable method like dialysis.

  • Storage:

    • The DBCO-functionalized protein can be used immediately or stored at -20°C for up to a month. Be aware that the DBCO group can lose reactivity over time.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of the DBCO-labeled biomolecule with an azide-containing partner.

  • Prepare Reactants:

    • Have the purified DBCO-labeled protein in a suitable reaction buffer (e.g., PBS).

    • Prepare the azide-containing molecule in the same or a compatible buffer.

  • Reaction Setup:

    • Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide partner is a common starting point.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Conjugation Steps cluster_analysis Purification & Analysis prep_protein Prepare Azide-Biomolecule in Azide-Free Buffer spaac SPAAC Reaction: Mix DBCO-Linker-Molecule with Azide-Biomolecule prep_protein->spaac 1.5-10x molar excess prep_dbco Prepare this compound in Anhydrous DMSO activate_amine Activate Amine on Linker (e.g., with NHS ester) prep_dbco->activate_amine conjugate_linker Conjugate Activated Linker to Target Molecule activate_amine->conjugate_linker conjugate_linker->spaac purify Purify Conjugate (e.g., SEC, Dialysis) spaac->purify Incubate 2-12h @ RT or overnight @ 4°C analyze Characterize Final Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: A typical experimental workflow for this compound labeling.

troubleshooting_guide Troubleshooting Low Conjugation Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_biomolecule Biomolecule Issues start Low Conjugation Yield check_reagents Check Reagent Quality and Handling start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_biomolecule Assess Biomolecule Properties start->check_biomolecule store_properly Solution: Store DBCO reagents at -20°C, protected from moisture. check_reagents->store_properly use_fresh Solution: Use fresh, anhydrous DMSO/DMF for stock solutions. check_reagents->use_fresh inc_ratio Solution: Increase molar excess of DBCO or Azide reagent. check_conditions->inc_ratio opt_buffer Solution: Use non-amine buffers (PBS, HEPES). Check pH. check_conditions->opt_buffer inc_time Solution: Increase incubation time. check_conditions->inc_time conc_biomolecule Solution: Concentrate biomolecule to 0.5-5 mg/mL. check_biomolecule->conc_biomolecule check_accessibility Consider Steric Hindrance. check_biomolecule->check_accessibility

Caption: A logical guide for troubleshooting low yield in DBCO labeling.

Caption: The chemical pathway of a Strain-Promoted Azide-Alkyne Cycloaddition.

References

Technical Support Center: Challenges in Working with Bifunctional DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bifunctional DBCO (Dibenzocyclooctyne) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of DBCO linkers in bioconjugation.

I. Frequently Asked Questions (FAQs)

Q1: What are bifunctional DBCO linkers and why are they used?

A1: Bifunctional DBCO linkers are crosslinking reagents that possess a DBCO group at one end and a reactive functional group (such as an NHS ester or maleimide) at the other. The DBCO group enables a highly specific and efficient reaction with azide-functionalized molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is favored for its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[1] These linkers are widely used to conjugate biomolecules like antibodies, peptides, and nucleic acids to other molecules, including fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or surface materials.[2][3]

Q2: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: SPAAC is a copper-free click chemistry reaction between a cyclooctyne, such as DBCO, and an azide. The reaction is driven by the high ring strain of the DBCO molecule, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][4] This makes SPAAC an invaluable tool for in vivo and in vitro bioconjugation applications.

Q3: What are the common challenges encountered when using DBCO linkers?

A3: Researchers may face several challenges when working with bifunctional DBCO linkers, including:

  • Low conjugation efficiency: This can be due to suboptimal reaction conditions, steric hindrance, or degradation of the DBCO linker.

  • Aggregation and precipitation: The inherent hydrophobicity of the DBCO moiety can lead to solubility issues and aggregation of the resulting conjugate, particularly with proteins.

  • Side reactions: DBCO linkers can sometimes react with non-target functional groups, such as free thiols in cysteine residues, leading to off-target labeling.

  • Difficulties in purification: Separating the desired conjugate from unreacted starting materials and byproducts can be challenging.

Q4: How can I improve the solubility of my DBCO-conjugated molecule?

A4: The hydrophobicity of the DBCO group is a common cause of solubility problems. To mitigate this, consider the following:

  • Use DBCO linkers with integrated hydrophilic spacers: Polyethylene glycol (PEG) spacers are frequently incorporated into DBCO linkers to increase their aqueous solubility and reduce aggregation.

  • Optimize buffer conditions: Working with buffers at a pH that maintains the overall charge and stability of the biomolecule can help prevent precipitation.

  • Control the degree of labeling (DOL): A high number of hydrophobic DBCO molecules on a protein can lead to aggregation. Optimizing the molar ratio of the DBCO linker to the biomolecule during the labeling step can help control the DOL.

Q5: What is the optimal pH and temperature for SPAAC reactions?

A5: SPAAC reactions are generally robust and can proceed over a range of conditions. However, for optimal performance:

  • pH: A near-neutral to slightly basic pH (7.0-9.0) is typically recommended for the SPAAC reaction itself. For the initial labeling of proteins with DBCO-NHS esters, a pH of 7-9 is also favorable for the reaction with primary amines.

  • Temperature: SPAAC reactions can be performed at temperatures ranging from 4°C to 37°C. Room temperature is often sufficient, but incubation at 37°C can increase the reaction rate. Lower temperatures (4°C) may require longer incubation times.

Q6: How do I determine the degree of labeling (DOL) of my DBCO-conjugated protein?

A6: The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). A specific formula is then used to calculate the DOL, taking into account the molar extinction coefficients of the protein and the DBCO moiety.

Q7: How can I minimize side reactions with DBCO linkers?

A7: While SPAAC is highly specific for azides, the DBCO group can sometimes undergo a thiol-yne reaction with free cysteine residues. To minimize this side reaction, you can:

  • Block free thiols: If the biomolecule has reactive cysteines that are not intended for conjugation, they can be blocked with a thiol-reactive reagent prior to the introduction of the DBCO linker.

  • Optimize reaction conditions: Using the lowest necessary concentration of the DBCO linker and controlling the reaction time can help reduce off-target reactions.

Q8: What are the best methods for purifying DBCO conjugates?

A8: The choice of purification method depends on the properties of the conjugate and the impurities to be removed. Common techniques include:

  • Size-Exclusion Chromatography (SEC): SEC is effective for separating the larger conjugate from smaller, unreacted linkers and other reagents.

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs), as the hydrophobicity of the conjugate increases with the number of attached DBCO-drug moieties.

  • Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used to purify smaller bioconjugates and to analyze the hydrophobicity of the products.

  • Dialysis and Spin Desalting Columns: These methods are suitable for removing small molecule impurities from larger protein conjugates.

Q9: How should I store my DBCO linkers and conjugates?

A9: Proper storage is crucial to maintain the reactivity of DBCO linkers and the stability of the conjugates.

  • DBCO-NHS esters: These are moisture-sensitive and should be stored at -20°C in a desiccated environment. When dissolved in anhydrous DMSO, they should be used immediately, although some sources suggest they can be stored for 2-3 months at -20°C.

  • DBCO-conjugated proteins: These can typically be stored at -20°C for up to a month, but it's important to note that the reactivity of the DBCO group may decrease over time.

II. Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

Q: My SPAAC reaction is not working or the yield is very low. What could be the cause?

A: Low conjugation efficiency can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Integrity:

    • DBCO-NHS Ester Hydrolysis: DBCO-NHS esters are highly susceptible to hydrolysis. Ensure that the reagent was stored properly in a dry environment and that stock solutions in DMSO or DMF were prepared fresh using anhydrous solvents.

    • DBCO Moiety Degradation: The DBCO group itself can lose reactivity over time due to oxidation or hydration. It is recommended to use DBCO-labeled molecules within a month for best results.

    • Azide Reactivity: Ensure the azide-containing molecule is pure and has not degraded.

  • Reaction Conditions:

    • Suboptimal pH: For the initial labeling of proteins with DBCO-NHS ester, the pH should be between 7 and 9. The subsequent SPAAC reaction also proceeds efficiently in this pH range.

    • Insufficient Molar Excess: A sufficient molar excess of the DBCO linker over the biomolecule (typically 5 to 30-fold for antibodies) is needed for efficient labeling. For the SPAAC reaction, an excess of the azide- or DBCO-containing partner is also recommended.

    • Inadequate Incubation Time or Temperature: While SPAAC is generally fast, some reactions may require longer incubation times (up to 12-24 hours) or elevated temperatures (37°C) to achieve high yields.

  • Steric Hindrance:

    • The accessibility of the azide or DBCO group can be limited by the three-dimensional structure of the biomolecules being conjugated. Using a DBCO linker with a longer PEG spacer can help to overcome steric hindrance.

  • Buffer Composition:

    • Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester labeling step, as they will compete with the target amine.

    • Buffers containing sodium azide should not be used in the SPAAC reaction, as the azide will compete with the azide-labeled molecule for the DBCO group.

Problem 2: Aggregation or Precipitation of Conjugate

Q: My protein-DBCO conjugate is precipitating out of solution. How can I prevent this?

A: Aggregation is a common issue, primarily due to the hydrophobic nature of the DBCO moiety.

  • Linker Choice:

    • Incorporate a Hydrophilic Spacer: Use a DBCO linker that includes a hydrophilic PEG spacer. Longer PEG chains generally lead to increased hydrophilicity and reduced aggregation.

  • Control the Degree of Labeling (DOL):

    • A high DOL can significantly increase the overall hydrophobicity of a protein, leading to aggregation. Reduce the molar excess of the DBCO-NHS ester during the labeling reaction to achieve a lower, more controlled DOL.

  • Optimize Buffer and Formulation:

    • pH and Ionic Strength: Ensure the buffer pH is optimal for the stability of your protein. Sometimes, adjusting the ionic strength of the buffer can also improve solubility.

    • Additives: In some cases, the addition of solubility-enhancing excipients may be necessary.

  • Reaction and Storage Conditions:

    • Protein Concentration: While higher protein concentrations can favor the conjugation reaction, they can also promote aggregation. It may be necessary to find a balance or perform the reaction at a lower concentration for a longer duration.

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. Store your conjugate in aliquots.

Problem 3: Inconsistent Degree of Labeling (DOL)

Q: I'm getting variable DOL results. What factors could be causing this?

A: Inconsistent DOL is often due to a lack of precise control over the labeling reaction.

  • Reagent Preparation:

    • Fresh DBCO-NHS Ester Solutions: Always prepare fresh solutions of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use, as the NHS ester is prone to hydrolysis.

  • Reaction Parameters:

    • Precise Stoichiometry: Ensure accurate measurement of the protein concentration and precise addition of the DBCO-NHS ester solution.

    • Consistent Reaction Time and Temperature: Standardize the incubation time and temperature for the labeling reaction, as these parameters can affect the extent of labeling.

  • Protein Sample Consistency:

    • Buffer Exchange: Ensure that the protein is in the correct amine-free buffer and that any interfering substances (like BSA or gelatin) have been removed.

    • Batch-to-Batch Variability: Be aware that different batches of a protein may have slight variations that could affect labeling.

Problem 4: Difficulty in Purifying the Final Conjugate

Q: I'm struggling to separate my desired conjugate from unreacted components. What purification strategy should I use?

A: The optimal purification strategy depends on the nature of your conjugate and the impurities present.

  • Removal of Small Molecules (Unreacted Linker, Quenching Reagents):

    • Size-Exclusion Chromatography (SEC): This is a very effective method for separating the large protein conjugate from small molecule impurities based on size.

    • Spin Desalting Columns/Dialysis: These are quick and convenient methods for buffer exchange and removal of small molecules.

  • Separation of Conjugates with Different DOLs (for ADCs):

    • Hydrophobic Interaction Chromatography (HIC): HIC is the method of choice for separating protein conjugates with different numbers of attached hydrophobic DBCO-drug linkers. The separation is based on the increasing hydrophobicity with higher DOLs.

  • General Purity Assessment:

    • SDS-PAGE: This technique can be used to visualize the conjugate and confirm the increase in molecular weight compared to the unconjugated protein.

    • RP-HPLC: Can be used for purity analysis and to assess the hydrophobicity of the conjugate.

III. Quantitative Data Summary

Table 1: Effect of pH on SPAAC Reaction Rates
Buffer (pH)Second-Order Rate Constant (M⁻¹s⁻¹)
MES (pH 5)~0.25 - 0.60
MES (pH 6)~0.30 - 0.75
PBS (pH 7)~0.32 - 0.85
HEPES (pH 7)~0.55 - 1.22
Borate (pH 8)~0.60 - 1.30
Borate (pH 9)~0.70 - 1.50
Borate (pH 10)~0.80 - 1.60
(Data adapted from a study using sulfo-DBCO-amine and model azides at 25°C. Actual rates will vary depending on the specific DBCO linker and azide used.)
Table 2: Effect of Temperature on SPAAC Reaction Rates
Temperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Fold Increase (approx.)
05 x 10⁻⁴1
25Not specified-
371.35 x 10⁻²~27
605.83 x 10⁻²~117
(Data from a study using a model SPAAC reaction. The fold increase highlights the significant impact of temperature on reaction kinetics.)
Table 3: Influence of Buffer Type on SPAAC Reaction Rates (at pH 7)
BufferSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS0.32 - 0.85
HEPES0.55 - 1.22
RPMI0.27 - 0.77
DMEM0.59 - 0.97
(Data adapted from a study at 25°C, demonstrating that buffer components can influence reaction kinetics.)
Table 4: Solubility of Common DBCO Linkers
LinkerSolubilityNotes
DBCO-NHS EsterPoor in aqueous buffersSoluble in organic solvents like DMSO and DMF.
DBCO-PEG4-NHS EsterSoluble in aqueous buffers up to 5.5 mMThe PEG4 spacer significantly improves water solubility.
DBCO-PEG4-MaleimideSoluble in aqueous buffers up to 6.6 mMThe PEG4 spacer enhances aqueous solubility.
Sulfo-DBCO-NHS EsterSoluble in aqueous buffersThe sulfonate group provides high water solubility.
Table 5: Hydrophobicity Comparison of DBCO Linkers
Linker FeatureRelative HydrophobicityImpact on Conjugate Properties
No Spacer (e.g., DBCO-NHS)HighIncreased risk of aggregation, especially at high DOL.
Short PEG Spacer (e.g., PEG4)ModerateImproves solubility and reduces aggregation compared to no spacer.
Long PEG Spacer (e.g., PEG12, PEG24)LowSignificantly increases hydrophilicity, further reducing aggregation and potentially improving pharmacokinetics.
(This is a qualitative comparison. Hydrophobicity can be quantitatively assessed by RP-HPLC, where more hydrophobic compounds have longer retention times.)
Table 6: Stability of DBCO-NHS Ester in DMSO
Storage ConditionApproximate StabilityRecommendation
-20°C2-3 monthsFor short-term storage. Aliquot to avoid multiple freeze-thaw cycles.
-80°CUp to 6 monthsFor longer-term storage.
(Note: DBCO-NHS esters are moisture-sensitive. Always use anhydrous DMSO and handle in a dry environment.)

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with DBCO-NHS Ester

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Spin Desalting Column

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

  • Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 5 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired buffer (e.g., PBS).

Protocol 2: General Procedure for SPAAC Reaction

Materials:

  • DBCO-labeled biomolecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled biomolecule with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture. Common conditions are 2-4 hours at room temperature or overnight at 4°C. For faster kinetics, the reaction can be performed at 37°C.

  • Purification: Purify the final conjugate using an appropriate method (see Protocol 4 or 5) to remove any unreacted starting materials.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

Materials:

  • Purified DBCO-labeled protein

  • UV-Vis Spectrophotometer

  • UV-transparent cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε_protein

    • The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.

    • The correction factor accounts for the absorbance of the DBCO group at 280 nm (typically around 0.90 for IgG).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate DOL:

    • DOL = (A₃₀₉ / ε_DBCO) / Protein Concentration (M)

Protocol 4: Purification of Antibody-DBCO Conjugate using Size-Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system

  • Mobile Phase (e.g., PBS, pH 7.4)

  • Crude conjugate mixture

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the crude conjugate mixture onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The higher molecular weight conjugate will elute first, followed by the smaller, unreacted molecules.

  • Fraction Collection: Collect the fractions corresponding to the conjugate peak, as determined by UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other methods to confirm purity.

Protocol 5: Purification and DAR Determination of Antibody-DBCO Conjugate using Hydrophobic Interaction Chromatography (HIC)

Materials:

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A (High salt, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B (Low salt, e.g., 25 mM Sodium Phosphate, pH 7.0)

  • Crude ADC mixture

Procedure:

  • Sample Preparation: Adjust the salt concentration of the crude ADC mixture to match the starting conditions of the HIC gradient (e.g., by adding Mobile Phase A).

  • System Equilibration: Equilibrate the HIC column with the starting mobile phase composition (a mixture of A and B).

  • Sample Injection: Inject the salt-adjusted ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). Species will elute in order of increasing hydrophobicity (lower DAR species elute first).

  • Fraction Collection and Analysis: Collect the separated peaks. The weighted average DAR can be calculated from the peak areas of the different conjugate species.

V. Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide (-N3) Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow A 1. Antibody in Amine-Free Buffer B 2. Add DBCO-NHS Ester (in DMSO) A->B C 3. Incubate (RT, 30-60 min) B->C D 4. Quench Reaction (Tris Buffer) C->D E 5. Purify DBCO-Antibody (Desalting Column) D->E F 6. Add Azide-Molecule E->F G 7. SPAAC Reaction (4°C to 37°C, 2-24h) F->G H 8. Purify Final Conjugate (SEC or HIC) G->H I 9. Characterize (DOL, SDS-PAGE) H->I

Caption: Experimental workflow for antibody-DBCO conjugation.

Troubleshooting_Logic Start Low Conjugation Yield CheckReagents Check Reagent Quality (Fresh DBCO-NHS, Azide Integrity) Start->CheckReagents CheckConditions Verify Reaction Conditions (pH, Temp, Molar Ratios) Start->CheckConditions CheckSterics Consider Steric Hindrance (Use PEG Linker?) Start->CheckSterics CheckBuffer Check Buffer Composition (No competing amines/azides) Start->CheckBuffer Optimize Optimize and Repeat CheckReagents->Optimize CheckConditions->Optimize CheckSterics->Optimize CheckBuffer->Optimize Influencing_Factors Center DBCO Conjugation Success Reagents Reagent Quality Reagents->Center Conditions Reaction Conditions (pH, Temp) Conditions->Center Linker Linker Design (PEG Spacer) Linker->Center DOL Degree of Labeling (DOL) DOL->Center Purification Purification Strategy Purification->Center

References

Technical Support Center: Purification of Amino-bis-PEG3-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-bis-PEG3-DBCO conjugates. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process of these heterotrifunctional linkers and their conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should consider for purification?

A1: this compound is a heterotrifunctional linker with two DBCO (dibenzocyclooctyne) moieties and a secondary amine. Its PEG3 spacer enhances hydrophilicity and reduces aggregation.[1][2] Key properties to consider are its high polarity and its solubility in various organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] The DBCO group is reactive towards azides, so avoid using azide-containing buffers during purification.[3]

Q2: What are the most common purification methods for this compound and its conjugates?

A2: The most common methods for purifying DBCO-containing molecules and their conjugates are reversed-phase high-performance liquid chromatography (RP-HPLC) and flash column chromatography.[4] The choice between these methods depends on the scale of the purification, the nature of the conjugate, and the required purity level.

Q3: What are potential sources of impurities in my this compound conjugation reaction?

A3: Impurities can arise from several sources:

  • Unreacted starting materials: Excess this compound or the azide-containing molecule.

  • Side products: Hydrolysis of the DBCO or other reactive groups.

  • Degradation of reagents: DBCO-NHS esters, if used for conjugation, have limited stability in DMSO.

  • Presence of azide: Sodium azide in buffers can react with the DBCO group, leading to unwanted byproducts.

Troubleshooting Guides

Column Chromatography

Issue 1: My this compound conjugate is not moving from the baseline on the silica gel column, even with highly polar solvents.

  • Cause: The compound is highly polar and strongly interacts with the silica stationary phase.

  • Troubleshooting Workflow:

    Start High Polarity Compound Sticking to Silica Step1 Increase Solvent Polarity (e.g., high % MeOH in DCM) Start->Step1 Step2 Still no movement? Step1->Step2 Step3 Add Ammonia to Mobile Phase (e.g., 1-10% of 10% NH4OH in MeOH / DCM) Step2->Step3 Yes Step5 Successful Elution Step2->Step5 No Step4 Consider Reversed-Phase Column Chromatography Step3->Step4 Still problematic Step3->Step5 Success Step4->Step5

    Caption: Troubleshooting workflow for highly polar compounds in column chromatography.

  • Detailed Steps:

    • Increase solvent polarity: Gradually increase the percentage of a polar solvent like methanol in a less polar solvent like dichloromethane (DCM).

    • Use a more aggressive solvent system: For very polar compounds, a mixture containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this stock can be used in DCM.

    • Consider reversed-phase chromatography: If the compound is still retained, reversed-phase silica may be a better option.

    • Dry loading: If the sample has poor solubility in the column solvent, consider dry loading. Dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

Issue 2: The separation between my desired conjugate and impurities is poor.

  • Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system using TLC: Before running the column, test different solvent mixtures with Thin Layer Chromatography (TLC) to find a system that gives good separation (a clear difference in Rf values).

    • Use a solvent gradient: Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity to elute your target compound.

Reversed-Phase HPLC (RP-HPLC)

Issue 3: My PEGylated conjugate shows a broad peak or peak tailing in RP-HPLC.

  • Cause: This can be due to the polydispersity of the PEG chain, secondary interactions with the stationary phase, or the presence of isomers.

  • Troubleshooting Workflow:

    Start Broad or Tailing Peak in RP-HPLC Step1 Check for PEG Polydispersity Start->Step1 Step2 Optimize Mobile Phase (add ion-pairing agent, adjust pH) Step1->Step2 Confirmed Step3 Consider Alternative Column (e.g., polar-embedded, different C18) Step2->Step3 No Improvement Step5 Improved Peak Shape Step2->Step5 Success Step4 Try a Different Technique (e.g., HILIC for very polar compounds) Step3->Step4 No Improvement Step3->Step5 Success Step4->Step5 Success

    Caption: Troubleshooting peak shape issues in RP-HPLC for PEGylated conjugates.

  • Detailed Steps:

    • Mobile Phase Optimization:

      • Adjust pH: For ionizable compounds, adjusting the mobile phase pH away from the pKa can improve peak shape. Using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is common.

      • Ion-Pairing Agents: For charged analytes, adding an ion-pairing agent can improve retention and peak shape, but may not be compatible with mass spectrometry.

    • Column Selection:

      • End-capped C18 columns: These have fewer residual silanol groups, which can cause tailing.

      • Polar-embedded columns: These can offer different selectivity and reduce interactions with residual silanols.

    • Consider HILIC: For very polar conjugates that are not well-retained on reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative.

Issue 4: I am not getting good retention of my polar conjugate on a C18 column.

  • Cause: The conjugate is too polar for the nonpolar stationary phase.

  • Solutions:

    • Use a highly aqueous mobile phase: Start with a very low percentage of organic solvent.

    • Switch to a more polar stationary phase: Consider a polar-embedded C18 column or a phenyl-hexyl column.

    • Employ HILIC: As mentioned above, HILIC is designed for the retention and separation of highly polar compounds.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationNotes
Stationary Phase Silica Gel (230-400 mesh)For highly polar compounds, consider reversed-phase silica or alumina.
Mobile Phase Dichloromethane/Methanol gradientStart with a low percentage of methanol and gradually increase.
Alternative Mobile Phase 1-10% (10% NH4OH in MeOH) / DCMFor very polar compounds that do not elute with standard solvents.
Loading Method Wet or Dry LoadingDry loading is preferred for samples with low solubility in the eluent.

Table 2: Recommended Starting Conditions for RP-HPLC

ParameterRecommendationNotes
Column C18, 3-5 µm particle sizeConsider polar-embedded or end-capped C18 for better peak shape.
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20-30 minutesAdjust the gradient based on the hydrophobicity of the conjugate.
Flow Rate 1.0 mL/minFor a standard 4.6 mm ID column.
Detection UV at 254 nm and/or 310 nmDBCO has a characteristic absorbance around 310 nm.
Column Temperature Ambient or controlled (e.g., 30-40 °C)Temperature can affect retention and selectivity.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude conjugate in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Dry Loading: Dissolve the crude conjugate in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Start eluting with the initial mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: RP-HPLC Purification
  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate in a solvent compatible with the initial mobile phase, preferably the mobile phase itself. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run the gradient program to separate the components of the mixture.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis of Fractions: Analyze the collected fractions for purity, for example, by analytical HPLC or mass spectrometry.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude Conjugate Dissolve Dissolve in Appropriate Solvent Crude->Dissolve CC Column Chromatography Dissolve->CC HPLC RP-HPLC Dissolve->HPLC Collect Collect Fractions CC->Collect HPLC->Collect Analyze Analyze Purity (TLC, HPLC, MS) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Removal Combine->Evaporate Pure Pure Conjugate Evaporate->Pure

Caption: General experimental workflow for the purification of this compound conjugates.

References

How to determine the degree of labeling with Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-bis-PEG3-DBCO. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully determining the degree of labeling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterotrifunctional linker molecule.[1][2][3] It contains two dibenzocyclooctyne (DBCO) groups and a secondary amine. The DBCO groups are used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, to covalently attach to molecules containing azide groups.[4][5] The amine group can be used for further conjugation. This linker is often employed in the creation of antibody-drug conjugates (ADCs) and other bioconjugates. The PEG3 spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the resulting conjugate.

Q2: How can I determine the degree of labeling (DOL) with this compound?

The most common method for determining the DOL of a protein or antibody labeled with a DBCO-containing reagent is through UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at two wavelengths:

  • 280 nm: To determine the protein concentration.

  • ~309 nm: To determine the concentration of the incorporated DBCO.

The DOL can then be calculated using the Beer-Lambert law. It's important to account for the contribution of the DBCO group to the absorbance at 280 nm by using a correction factor.

Q3: What is the molar extinction coefficient (ε) for DBCO?

The approximate molar extinction coefficient for the DBCO group at its absorbance maximum (~309 nm) is 12,000 M⁻¹cm⁻¹.

Q4: What factors can influence the efficiency of the labeling reaction?

Several factors can affect the efficiency of the labeling reaction:

  • Molar excess of the DBCO reagent: A higher molar excess of the DBCO reagent over the molecule to be labeled generally leads to a higher degree of labeling. However, an excessive amount can lead to protein precipitation.

  • Reaction time and temperature: Typical reaction times range from 2 to 12 hours at room temperature (20-25°C) or overnight at 4°C. Longer incubation times, especially at lower temperatures, can sometimes improve efficiency.

  • pH of the reaction buffer: For labeling primary amines (like on antibodies) with NHS ester-activated DBCO reagents, a pH range of 7.2-8.5 is often recommended.

  • Presence of competing substances: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for the reactive DBCO reagent.

Troubleshooting Guide

Issue 1: Low or No Degree of Labeling (DOL)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize the molar excess of the this compound reagent. A 20-40 fold molar excess is often a good starting point for labeling proteins. Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C) if your biomolecule is stable under these conditions. Ensure the reaction buffer is free of primary amines (e.g., Tris) and is at an optimal pH.
Hydrolyzed/Inactive DBCO Reagent DBCO reagents, especially those with NHS esters, are moisture-sensitive. Ensure the reagent is brought to room temperature before opening to prevent condensation. Use anhydrous DMSO or DMF to prepare stock solutions.
Impure Protein/Biomolecule Ensure your protein or biomolecule of interest is pure. Contaminants can interfere with the labeling reaction. Perform a buffer exchange into an appropriate amine-free buffer like PBS before starting the labeling reaction.
Inaccurate Quantification Verify the accuracy of your spectrophotometer and ensure you are using the correct molar extinction coefficients and correction factors in your DOL calculation.

Issue 2: Protein Precipitation During Labeling

Potential Cause Troubleshooting Steps
High Molar Excess of DBCO Reagent Reduce the molar excess of the this compound reagent.
High Concentration of Organic Solvent If the DBCO reagent is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10-20%) to avoid precipitating the protein.
Protein Instability Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the reaction buffer is suitable for your protein's stability.

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This protocol is for determining the DOL of a DBCO-labeled protein.

Materials:

  • Purified DBCO-labeled protein in an appropriate buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a NanoDrop spectrophotometer

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the DBCO group at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε_protein

    • Correction Factor: The correction factor for the DBCO contribution to A₂₈₀ is approximately 0.90 to 1.089. It is recommended to determine this empirically or use the value provided by the reagent supplier.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 203,000 M⁻¹cm⁻¹.

  • Calculate the concentration of the DBCO moiety using the following formula:

    DBCO Concentration (M) = A₃₀₉ / ε_DBCO

    • ε_DBCO: Molar extinction coefficient of DBCO at 309 nm, which is approximately 12,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling (DOL):

    DOL = Moles of DBCO / Moles of Protein = DBCO Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

ParameterValueConditions
DBCO UV-Vis Absorbance Maximum~309 nm-
DBCO Molar Extinction Coefficient (ε₃₀₉)~12,000 M⁻¹cm⁻¹-
Recommended Molar Excess (DBCO:Protein)10x - 40xDependent on protein concentration
Typical Reaction Time2 - 12 hoursRoom Temperature or 4°C
Second-Order Rate Constant (k₂) with Benzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)

Visualizations

experimental_workflow Experimental Workflow for DBCO Labeling and DOL Determination cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS) reaction Incubate Protein with This compound (e.g., 2-12h at RT or 4°C) protein_prep->reaction dbco_prep Prepare this compound Stock Solution (e.g., in DMSO) dbco_prep->reaction purification Remove Excess DBCO Reagent (e.g., Desalting Column, Dialysis) reaction->purification measurement Measure Absorbance at 280 nm and 309 nm purification->measurement calculation Calculate Degree of Labeling (DOL) measurement->calculation

Caption: Workflow for DBCO labeling and DOL determination.

troubleshooting_workflow Troubleshooting Low Degree of Labeling start Low or No DOL Observed check_reagents Are DBCO reagent and protein/biomolecule fresh and pure? start->check_reagents check_buffer Is the reaction buffer amine-free and at the correct pH? check_reagents->check_buffer Yes solution_reagents Use fresh reagents and purify the biomolecule. check_reagents->solution_reagents No check_conditions Were the molar excess, time, and temperature appropriate? check_buffer->check_conditions Yes solution_buffer Use an appropriate amine-free buffer (e.g., PBS at pH 7.2-8.5). check_buffer->solution_buffer No check_purification Was the purification step effective in removing unreacted DBCO? check_conditions->check_purification Yes solution_conditions Optimize molar excess, incubation time, and temperature. check_conditions->solution_conditions No check_calculation Are the calculations and spectrophotometer readings correct? check_purification->check_calculation Yes solution_purification Ensure proper purification to isolate the labeled conjugate. check_purification->solution_purification No check_calculation->start No, re-evaluate solution_calculation Verify calculations, extinction coefficients, and instrument calibration. check_calculation->solution_calculation Yes

Caption: Troubleshooting workflow for low DOL.

References

Best practices for storing and handling Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Amino-bis-PEG3-DBCO, along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterotrifunctional linker molecule. It features a primary amine group and two dibenzocyclooctyne (DBCO) moieties separated by a hydrophilic polyethylene glycol (PEG3) spacer.[1][2] The DBCO groups are highly reactive towards azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This allows for the efficient and specific conjugation of molecules in biological systems without the need for a toxic copper catalyst.[2][3][4] The primary amine allows for the attachment of this linker to a molecule of interest (e.g., a protein, peptide, or other ligand) through various amine-reactive chemistries. The PEG spacer enhances solubility and reduces steric hindrance.

Q2: What are the main applications of this compound?

This compound is primarily used in bioconjugation and is particularly useful for the synthesis of antibody-drug conjugates (ADCs). Its bifunctional nature, with two DBCO groups, allows for the attachment of two azide-containing molecules, which can be the same or different. This is advantageous for creating complex bioconjugates, such as ADCs with multiple drug molecules or imaging agents.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C, protected from light and moisture. Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis and degradation of the reagent. For unused portions, it is recommended to flush the vial with an inert gas like argon or nitrogen before resealing and storing at -20°C.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. When preparing stock solutions, it is best to use anhydrous solvents to minimize hydrolysis. For reactions in aqueous buffers, a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF can be prepared and then added to the aqueous reaction mixture. It is advisable to keep the final concentration of the organic solvent low (typically below 20%) to avoid precipitation of proteins or other biomolecules.

Quantitative Data Summary

ParameterValueSource(s)
Storage Temperature -20°C
Physical Form Light yellow oil
Purity >90%
Molecular Weight ~1158.3 g/mol
Solubility DCM, THF, acetonitrile, DMF, DMSO

Troubleshooting Guide

IssuePotential Cause(s)Troubleshooting Steps
Low or No Conjugation Yield Degraded Reagent: Improper storage (exposure to moisture or light) can lead to degradation of the DBCO groups.- Use fresh reagent. - Ensure the reagent is warmed to room temperature before opening to prevent condensation. - Store unused reagent under an inert atmosphere.
Inefficient Reaction Conditions: Suboptimal pH, temperature, or reaction time.- Optimize the pH of the reaction buffer. SPAAC reactions are generally efficient over a range of pH, but the optimal pH can be buffer-dependent. - Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C) to increase the reaction rate, being mindful of the stability of your biomolecule. - Extend the incubation time (e.g., up to 24-48 hours).
Low Reactant Concentration: SPAAC is a second-order reaction, so low concentrations can lead to slow reaction rates.- Increase the concentration of one or both reactants if possible.
Steric Hindrance: The azide group on the binding partner may be sterically inaccessible.- Consider introducing a longer spacer arm on the azide-containing molecule.
Protein Aggregation or Precipitation Hydrophobicity of DBCO: The DBCO group is hydrophobic and high levels of incorporation onto a protein can lead to aggregation.- Optimize the molar ratio of the labeling reagent to the protein to avoid over-labeling. - Perform the reaction at a lower temperature (e.g., 4°C).
Solvent-Induced Precipitation: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the reagent can cause protein precipitation.- Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <20%).
Inconsistent Results Inaccurate Quantification: Incorrect determination of the concentration of reactants.- Accurately determine the concentration of your biomolecule and the this compound solution.
Buffer Incompatibility: Presence of interfering substances in the reaction buffer.- Avoid buffers containing sodium azide, as it will react with the DBCO groups.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein via Amine Coupling

This protocol describes a general method for attaching this compound to a protein that has been activated with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • NHS-ester crosslinker (e.g., DSS, BS3)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Activation of Protein:

    • Prepare a fresh stock solution of the NHS-ester crosslinker in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the NHS ester to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted NHS ester using a desalting column or dialysis.

  • Conjugation with this compound:

    • Immediately after purification, add a 10- to 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the activated protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV absorbance of the DBCO group (around 309 nm) and the protein (around 280 nm).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-labeled Protein

This protocol outlines the reaction of a DBCO-labeled protein (prepared as in Protocol 1) with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized molecule (e.g., drug, fluorophore, biotin)

  • DMSO or DMF (if the azide-molecule is not water-soluble)

Procedure:

  • Reactant Preparation:

    • Prepare the DBCO-labeled protein at a known concentration.

    • Dissolve the azide-functionalized molecule in a compatible solvent. If using an organic solvent, prepare a concentrated stock.

  • Click Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-functionalized molecule to the DBCO-labeled protein solution.

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized based on the specific reactants.

  • Purification: Purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography (if applicable, e.g., for biotinylated proteins).

  • Analysis: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Visualizations

cluster_storage Storage & Handling cluster_conjugation Conjugation Workflow storage Store at -20°C Protect from light & moisture warm Warm to RT before opening inert Use inert gas for storage dissolve Dissolve in anhydrous solvent protein Protein activate Activate Protein (e.g., with NHS ester) protein->activate purify1 Purify Activated Protein activate->purify1 add_linker Add this compound purify1->add_linker purify2 Purify DBCO-Protein add_linker->purify2 add_azide Add Azide-Molecule (Click Reaction) purify2->add_azide purify3 Purify Final Conjugate add_azide->purify3

Caption: General workflow for storing, handling, and using this compound.

cluster_reagent This compound Structure cluster_reaction Reaction Principle amine H2N- linker_core Linker Core amine->linker_core peg1 PEG3 dbco1 DBCO peg1->dbco1 linker_core->peg1 peg2 PEG3 linker_core->peg2 dbco2 DBCO peg2->dbco2 peg3 PEG3 protein Protein-COOH activated_protein Protein-NHS protein->activated_protein EDC/NHS dbco_protein Protein-Linker-DBCO        DBCO activated_protein->dbco_protein + this compound adc Protein-Linker-(Drug)2 dbco_protein->adc + 2x Azide-Drug (SPAAC) azide N3-Drug

Caption: Structure of this compound and its reaction principle.

References

Validation & Comparative

A Head-to-Head Comparison: Amino-bis-PEG3-DBCO versus Other DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For the research scientist and drug development professional, the selection of a linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate in vivo performance of the therapeutic or diagnostic agent. Among the diverse toolkit of bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has emerged as a robust and versatile strategy. At the heart of this reaction lies the dibenzocyclooctyne (DBCO) group, prized for its high reactivity towards azides and its stability in biological milieu. This guide provides an objective comparison of Amino-bis-PEG3-DBCO, a heterotrifunctional linker, with other commonly employed DBCO linkers, supported by experimental data and detailed protocols to inform your selection process.

Introduction to DBCO Linkers

DBCO reagents are instrumental in bioconjugation, enabling the precise and efficient covalent labeling of biomolecules without the need for a cytotoxic copper catalyst. The inherent ring strain of the DBCO moiety drives a rapid cycloaddition with an azide partner, forming a stable triazole linkage. This bioorthogonal reaction proceeds with high selectivity, leaving other functional groups within a biological system untouched. The versatility of DBCO linkers is further enhanced by the incorporation of various functional groups (e.g., NHS esters for amine reactivity, maleimides for thiol reactivity) and polyethylene glycol (PEG) spacers, which can improve solubility and reduce steric hindrance.

This compound is a unique member of the DBCO linker family, featuring two DBCO groups for multiple azide conjugations and a secondary amine for further functionalization. The inclusion of two PEG3 spacers enhances its hydrophilic character. This guide will delve into a comparative analysis of this bifunctional linker against its monofunctional counterparts.

Quantitative Comparison of DBCO Linker Performance

Linker TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesPotential AdvantagesPotential Disadvantages
This compound Not empirically determinedHeterotrifunctional (2x DBCO, 1x Amine), PEGylatedAllows for dual conjugation to azides; Amine handle for further modification; Enhanced water solubility and reduced steric hindrance due to branched PEG structure.Potentially more complex purification steps due to multiple reactive sites.
DBCO-PEG4-Acid 2.1 ± 0.2[1]Monofunctional (Carboxylic acid), PEGylatedWell-characterized kinetics; Carboxylic acid can be activated for amine coupling.Limited to single azide conjugation per linker molecule.
DBCO-NHS Ester Not specified, but generally highMonofunctional (NHS ester), Amine-reactiveDirectly reacts with primary amines (e.g., lysines on proteins) for straightforward conjugation.NHS esters are susceptible to hydrolysis in aqueous environments.
DBCO-Maleimide Not specified, but generally highMonofunctional (Maleimide), Thiol-reactiveSpecifically reacts with free thiols (e.g., cysteines on proteins).Requires a free thiol on the biomolecule, which may necessitate prior reduction of disulfide bonds.

Experimental Protocols

Detailed methodologies are essential for the successful application and comparative evaluation of different linkers. Below are protocols for key experiments relevant to the use of this compound and other DBCO linkers.

Protocol 1: General Protein Conjugation using an Amino-Functionalized DBCO Linker

This protocol describes a two-step process for conjugating a protein to an azide-containing molecule using this compound. The first step involves the activation of a biomolecule with a bifunctional linker that can react with the amine group of this compound, followed by the copper-free click chemistry reaction.

Materials:

  • Protein of interest

  • This compound

  • NHS-ester functionalized molecule for activation (e.g., a fluorescent dye-NHS ester)

  • Azide-modified molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Activation of this compound: a. Prepare a 10 mM stock solution of the NHS-ester functionalized molecule in anhydrous DMSO or DMF. b. Dissolve this compound in Reaction Buffer. c. Add a 1.5 to 3-fold molar excess of the NHS-ester stock solution to the this compound solution. d. Incubate the reaction for 1-2 hours at room temperature.

  • Purification of the Activated Linker: a. Remove excess, unreacted NHS-ester functionalized molecule using a desalting column equilibrated with Reaction Buffer.

  • Conjugation to Azide-Modified Molecule: a. Add the purified, activated this compound to the azide-modified molecule in Reaction Buffer. A molar ratio of 1:1 is a good starting point, but may require optimization. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate: a. Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove any unreacted components.

Protocol 2: Comparative Kinetic Analysis of DBCO Linkers via UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant of a DBCO-azide reaction by monitoring the change in UV absorbance of the DBCO group over time.

Materials:

  • DBCO-containing linker (e.g., this compound, DBCO-PEG4-Acid)

  • Azide-containing molecule (e.g., benzyl azide)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the DBCO linker and the azide-containing molecule in the Reaction Buffer.

  • Determine the UV-Vis spectrum of the DBCO linker to identify the wavelength of maximum absorbance (λmax), typically around 309 nm.

  • In a quartz cuvette, mix known concentrations of the DBCO linker and the azide-containing molecule in the Reaction Buffer.

  • Immediately begin monitoring the decrease in absorbance at λmax at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay function.

  • Repeat the experiment with varying concentrations of the azide-containing molecule.

  • The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the concentration of the azide.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Bioconjugation cluster_analysis Step 3: Analysis start Start activate Activate this compound with NHS-ester molecule start->activate purify1 Purify Activated Linker (Desalting Column) activate->purify1 conjugate React with Azide-Modified Molecule purify1->conjugate purify2 Purify Final Conjugate (SEC) conjugate->purify2 analyze Characterize Conjugate (SDS-PAGE, Mass Spec) purify2->analyze end End analyze->end adc_synthesis_workflow Ab Antibody Azide_Mod Azide Modification (e.g., with Azide-PEG4-NHS ester) Ab->Azide_Mod Azide_Ab Azide-Modified Antibody Azide_Mod->Azide_Ab Conjugation Copper-Free Click Chemistry (SPAAC) Azide_Ab->Conjugation Linker_Payload Linker-Payload Synthesis (this compound + Drug) DBCO_Linker_Payload DBCO-Linker-Payload Linker_Payload->DBCO_Linker_Payload DBCO_Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Aggregation) Purified_ADC->Characterization

References

A Head-to-Head Comparison of Amino-bis-PEG3-DBCO and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical determinant of the efficacy, stability, and homogeneity of antibody conjugates. This guide provides a detailed, objective comparison of two prominent crosslinking strategies: the traditional amine-to-thiol linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the modern copper-free click chemistry reagent, Amino-bis-PEG3-DBCO.

This comparison delves into their mechanisms of action, presents available experimental data on their performance, and provides detailed experimental protocols to assist researchers in selecting the optimal conjugation strategy for their specific application, such as the development of antibody-drug conjugates (ADCs).

Executive Summary

This compound, which utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers significant advantages in terms of linkage stability and conjugate homogeneity. The resulting triazole bond is exceptionally stable under physiological conditions, minimizing premature payload release. This methodology also allows for greater control over the drug-to-antibody ratio (DAR), leading to a more uniform product.

SMCC is a well-established and widely used crosslinker that reacts with primary amines and thiol groups. While effective in many applications, the thioether bond formed by the maleimide group can be susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species in the bloodstream, which can lead to payload loss in vivo.[1] Furthermore, conjugation to surface-exposed lysines can result in a heterogeneous mixture of conjugates with varying DARs.[2]

Performance Comparison: this compound vs. SMCC

The selection of a conjugation strategy can significantly impact the performance of an antibody conjugate. The following table summarizes key performance metrics based on available data.

FeatureThis compound (via SPAAC)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target Residues Azide-modified residues (can be introduced site-specifically)Primary amines (e.g., Lysine) and thiols (e.g., Cysteine)
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry"NHS-ester reaction with amines, followed by maleimide reaction with thiols
Linkage Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[1]Thioether bond is generally stable but can be susceptible to retro-Michael addition (thiol exchange) in vivo, leading to payload loss.[1][3]
Stoichiometry Control & Homogeneity Generally offers better control, leading to more homogeneous conjugates with a defined Drug-to-Antibody Ratio (DAR).Can result in a heterogeneous mixture of products with varying DARs, especially when targeting lysine residues.
Reaction Conditions Mild, physiological conditions (e.g., pH ~7.4).Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide).
Bioorthogonality High. DBCO and azide groups are abiotic and do not cross-react with native functional groups in biological systems.Moderate. NHS esters can react with other nucleophiles, and maleimides can react with other nucleophiles at higher pH.
Conjugation Yield High yields are achievable due to the high efficiency and selectivity of the click reaction. A study on antibody-quantum dot conjugation reported high yields with DBCO-azide chemistry.Yields can be more variable and potentially lower due to factors like hydrolysis of the NHS ester and maleimide groups. One study noted a modest overall yield of ~60% for an antibody-quantum dot conjugate using SMCC.

Experimental Protocols

Detailed methodologies for antibody conjugation using both this compound and SMCC are provided below. These protocols are general guidelines and may require optimization for specific antibodies and payloads.

Protocol 1: Antibody Conjugation using this compound (Two-Step Approach)

This protocol first involves the introduction of azide groups onto the antibody, followed by the click reaction with the DBCO-containing linker.

Step 1: Introduction of Azide Groups onto the Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 1–2 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Azide-Linker Reaction: Add a 10-fold molar excess of an azide-functionalized NHS ester (e.g., Azide-PEG4-NHS) to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Purification: Remove the excess azide linker by dialysis against PBS or by using a desalting spin column.

Step 2: Conjugation of Azide-Modified Antibody with this compound

  • Prepare DBCO Linker: Dissolve the this compound linker in an appropriate organic solvent like DMSO to a stock concentration of 10 mM.

  • Click Reaction: Add a 2-4 fold molar excess of the DBCO linker solution to the azide-modified antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.

  • Purification: Purify the final antibody conjugate to remove unreacted linker using size-exclusion chromatography or a desalting column.

Protocol 2: Antibody Conjugation using SMCC (Two-Step Approach)

This protocol involves the activation of the antibody with SMCC, followed by conjugation to a thiol-containing payload.

Step 1: Antibody Activation with SMCC

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free and sulfhydryl-free buffer, such as PBS, at pH 7.2-7.5.

  • SMCC Reaction: Add a 10- to 50-fold molar excess of SMCC (dissolved in an organic solvent like DMSO) to the antibody solution. The optimal molar excess depends on the antibody concentration.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Purification: Remove excess SMCC using a desalting spin column equilibrated with a buffer at pH 6.5-7.5.

Step 2: Conjugation to Thiol-Containing Payload

  • Payload Preparation: Prepare the thiol-containing payload in a compatible buffer. If the payload contains disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine to cap any unreacted maleimide groups.

  • Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted payload and other byproducts.

Visualizing the Conjugation Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and experimental workflows for both conjugation methods.

This compound Conjugation Chemistry

G cluster_step1 Step 1: Azide Modification of Antibody cluster_step2 Step 2: Click Chemistry Conjugation Ab_NH2 Antibody-NH₂ Ab_N3 Antibody-N₃ Ab_NH2->Ab_N3 NHS Ester Reaction pH 7.4 Azide_NHS Azide-PEG-NHS Azide_NHS->Ab_N3 Ab_Payload Antibody-Payload Conjugate Ab_N3->Ab_Payload SPAAC Reaction (Click Chemistry) DBCO_Linker This compound DBCO_Payload DBCO-Payload DBCO_Linker->DBCO_Payload Payload Payload Payload->DBCO_Payload DBCO_Payload->Ab_Payload

Caption: Reaction scheme for this compound conjugation.

SMCC Conjugation Chemistry

G cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Ab_NH2 Antibody-NH₂ Ab_Maleimide Antibody-Maleimide Ab_NH2->Ab_Maleimide NHS Ester Reaction pH 7.0-9.0 SMCC SMCC SMCC->Ab_Maleimide Ab_Payload Antibody-Payload Conjugate Ab_Maleimide->Ab_Payload Michael Addition pH 6.5-7.5 Payload_SH Payload-SH Payload_SH->Ab_Payload

Caption: Reaction scheme for SMCC conjugation.

Experimental Workflow Comparison

G cluster_DBCO This compound Workflow cluster_SMCC SMCC Workflow DBCO_Start Start: Antibody DBCO_Step1 Azide Modification (e.g., with Azide-PEG-NHS) DBCO_Start->DBCO_Step1 DBCO_Step2 Purification (remove excess azide linker) DBCO_Step1->DBCO_Step2 DBCO_Step3 Click Reaction with DBCO-Payload DBCO_Step2->DBCO_Step3 DBCO_Step4 Final Purification DBCO_Step3->DBCO_Step4 DBCO_End Homogeneous Conjugate DBCO_Step4->DBCO_End SMCC_Start Start: Antibody SMCC_Step1 Activation with SMCC SMCC_Start->SMCC_Step1 SMCC_Step2 Purification (remove excess SMCC) SMCC_Step1->SMCC_Step2 SMCC_Step3 Conjugation with Thiol-Payload SMCC_Step2->SMCC_Step3 SMCC_Step4 Final Purification SMCC_Step3->SMCC_Step4 SMCC_End Heterogeneous Conjugate SMCC_Step4->SMCC_End

Caption: Comparison of experimental workflows.

Conclusion

For applications demanding high stability and a well-defined, homogeneous product, this compound and the associated copper-free click chemistry present a superior alternative to traditional SMCC conjugation. The robustness of the triazole linkage minimizes the risk of premature drug release, a critical factor for the safety and efficacy of therapeutic conjugates like ADCs. While SMCC remains a viable and widely used option, researchers must consider the potential for in-vivo instability and product heterogeneity. The choice between these two powerful chemistries will ultimately depend on the specific requirements of the application, including the nature of the payload, the desired level of control over the conjugation process, and the importance of in-vivo stability.

References

Unlocking Enhanced Therapeutic Potential: The Advantages of Amino-bis-PEG3-DBCO over Monofunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the choice of a chemical linker is a critical determinant of therapeutic efficacy and stability. While monofunctional linkers have long been the standard, the emergence of heterotrifunctional linkers like Amino-bis-PEG3-DBCO offers significant advantages, particularly in the realm of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison, supported by experimental data, to illuminate the superior performance of this compound.

This compound is a versatile linker featuring a central amine for conjugation to a backbone molecule and two dibenzocyclooctyne (DBCO) groups for the catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC) of azide-modified molecules.[1] This "bis" functionality allows for the attachment of two molecules at a single site, a key differentiator from monofunctional linkers which possess only a single reactive group for conjugation. This seemingly simple difference in architecture translates into profound benefits in terms of payload capacity, therapeutic efficacy, and bioconjugate design.

Key Advantages of this compound:

  • Increased Payload Capacity and Higher Drug-to-Antibody Ratio (DAR): The most direct advantage of a bifunctional linker is the ability to attach two payload molecules (e.g., cytotoxic drugs) at a single conjugation site on an antibody. This can effectively double the Drug-to-Antibody Ratio (DAR) compared to a monofunctional linker, leading to a more potent ADC.[][3] Branched linkers, such as those based on a similar principle to this compound, have been shown to elevate the payload capacity of ADCs.[4]

  • Enhanced Efficacy and Overcoming Drug Resistance: Increasing the number of payload molecules per antibody can lead to superior antitumor activity.[5] Preclinical studies have consistently demonstrated that multi-payload or dual-payload ADCs exhibit enhanced efficacy in killing cancer cells, including those that are resistant to traditional therapies. By delivering a higher concentration of the therapeutic agent to the target cell, ADCs constructed with bifunctional linkers can be more effective at inducing cell death and can potentially overcome mechanisms of drug resistance.

  • Improved Physicochemical Properties: The inclusion of a polyethylene glycol (PEG) spacer in the this compound linker enhances the hydrophilicity of the resulting conjugate. This is crucial as many cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The PEG spacer helps to mitigate this issue, improving the solubility and stability of the ADC.

  • Versatility in Bioconjugate Design: The dual DBCO functionality opens up possibilities for creating more complex and tailored bioconjugates. This includes the potential for conjugating two different types of molecules to the same linker, creating "dual-payload" ADCs with complementary mechanisms of action. This approach can lead to synergistic therapeutic effects and a broader spectrum of activity.

Comparative Performance Data

While direct head-to-head studies exclusively comparing this compound with a monofunctional DBCO linker are not extensively published, the advantages of dual-payload and higher DAR ADCs, which are enabled by bifunctional linkers, are well-documented. The following table summarizes the conceptual and experimentally observed benefits.

FeatureMonofunctional DBCO LinkerThis compound LinkerSupporting Evidence
Payload Capacity per Linker 1 molecule2 moleculesBifunctional nature allows for dual conjugation.
Potential Drug-to-Antibody Ratio (DAR) Typically 2-4Potentially up to 8 or higherBranched linkers enable higher payload attachment.
Therapeutic Efficacy StandardEnhancedDual-payload ADCs show superior in vitro and in vivo efficacy.
Overcoming Drug Resistance LimitedImprovedHigher payload delivery can overcome resistance mechanisms.
Conjugate Homogeneity Can be controlled with site-specific methodsCan achieve high DAR at a single site, potentially improving homogeneitySite-specific conjugation with bifunctional linkers can lead to well-defined ADCs.
Physicochemical Properties Dependent on payloadPEG spacer improves solubility and reduces aggregationPEGylation is a known strategy to enhance the properties of bioconjugates.

Experimental Protocols

The following provides a generalized workflow for the preparation of an Antibody-Drug Conjugate using this compound, contrasted with a monofunctional linker approach.

Protocol 1: Conjugation with Monofunctional DBCO-NHS Ester

This protocol describes the attachment of a single payload molecule per reactive site on the antibody.

1. Antibody Activation:

  • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4).
  • Add a 5-10 fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution.
  • Incubate for 1-2 hours at room temperature.
  • Remove excess DBCO-NHS ester using a desalting column.

2. Payload Conjugation:

  • Add a 2-5 fold molar excess of the azide-modified payload to the DBCO-activated antibody.
  • Incubate for 12-18 hours at 4°C.
  • Purify the ADC using chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).

3. Characterization:

  • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.
  • Assess purity and aggregation by size-exclusion chromatography.

Protocol 2: Conjugation with this compound

This protocol enables the attachment of two payload molecules per reactive site.

1. Linker-Payload Conjugation (Pre-assembly):

  • Dissolve the azide-modified payload in a suitable solvent.
  • Add a stoichiometric amount or slight excess of this compound.
  • Incubate to allow the SPAAC reaction to proceed, forming a linker-payload intermediate with a free amine group.
  • Purify the linker-payload conjugate.

2. Antibody Conjugation:

  • Activate the carboxylic acid groups on the antibody using a standard carbodiimide coupling chemistry (e.g., EDC/NHS).
  • Add the purified linker-payload conjugate (containing the free amine) to the activated antibody.
  • Incubate to form a stable amide bond.
  • Purify the final ADC using chromatography.

Alternatively, for site-specific conjugation:

1. Antibody Modification:

  • Introduce a reactive handle (e.g., an azide group) at a specific site on the antibody using enzymatic or genetic engineering methods.

2. Linker Conjugation:

  • React the amine group of this compound with a payload that has a suitable reactive group (e.g., an activated ester) to form a linker-payload intermediate.
  • React the two DBCO groups of the linker-payload intermediate with the azide-modified antibody.

3. Purification and Characterization:

  • Purify the ADC using appropriate chromatography techniques.
  • Characterize the DAR, purity, and aggregation as described in Protocol 1.

Visualizing the Advantage: Experimental Workflows

The following diagrams illustrate the conceptual differences in the conjugation strategies.

Monofunctional_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Ab Antibody Ab_DBCO DBCO-Antibody Ab->Ab_DBCO DBCO_NHS Monofunctional DBCO-NHS Ester DBCO_NHS->Ab_DBCO ADC Antibody-Drug Conjugate (DAR = n) Ab_DBCO->ADC Payload Azide-Payload Payload->ADC

Caption: Workflow for ADC synthesis using a monofunctional DBCO linker.

Bifunctional_Workflow cluster_step1 Step 1: Linker-Payload Assembly cluster_step2 Step 2: Antibody Conjugation Amine_bis_DBCO This compound Linker_Payload Linker-(Payload)₂ Amine_bis_DBCO->Linker_Payload Payload1 Azide-Payload Payload1->Linker_Payload Payload2 Azide-Payload Payload2->Linker_Payload ADC Antibody-Drug Conjugate (DAR = 2n) Linker_Payload->ADC Ab Antibody Ab->ADC

Caption: Workflow for ADC synthesis using the this compound linker.

Conclusion

The strategic selection of a linker is paramount in the design of effective bioconjugates. This compound, with its dual DBCO functionality, offers a clear advantage over traditional monofunctional linkers by enabling the creation of ADCs with higher drug loading, which has been shown to translate into enhanced therapeutic efficacy and the potential to overcome drug resistance. The integrated PEG spacer further contributes to improved physicochemical properties, reducing the risk of aggregation. For researchers aiming to develop next-generation ADCs and other complex bioconjugates with superior performance, this compound represents a powerful and enabling tool.

References

A Comparative Guide to Amino-bis-PEG3-DBCO Conjugates for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a robust method for covalently modifying biomolecules in complex biological systems. At the heart of this technology are cyclooctyne reagents, with Dibenzocyclooctyne (DBCO) derivatives being a popular choice due to their high reactivity and stability. This guide provides a comprehensive characterization and validation of Amino-bis-PEG3-DBCO conjugates and an objective comparison with alternative cyclooctyne-based reagents.

Performance Comparison of Cyclooctyne Reagents

The efficacy of a cyclooctyne reagent in SPAAC is primarily determined by its reaction kinetics, stability under physiological conditions, and the properties it imparts to the resulting conjugate. This compound is a heterotrifunctional linker featuring two DBCO moieties for reaction with azides and a secondary amine for further functionalization, all connected by a hydrophilic PEG3 spacer.[1][2] This dual-DBCO structure allows for the potential crosslinking of two azide-containing molecules or the creation of conjugates with a higher labeling density. The PEG spacer enhances solubility and reduces steric hindrance.[1]

Below is a quantitative comparison of the performance of DBCO with other commonly used cyclooctyne alternatives.

ReagentStructureSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO (Dibenzocyclooctyne)Fused aromatic rings~0.1 - 1.0High reactivity, good stability, commercially available in various functionalized forms.[3]
BCN (Bicyclo[6.1.0]nonyne)Non-aromatic, compact~0.01 - 0.14More stable in the presence of thiols (e.g., TCEP) compared to DBCO, but generally less reactive.[4]
DIBO (Dibenzocyclooctyne)Similar to DBCO~0.17Good reactivity.
DIFO (Difluorinated cyclooctyne)Fluorinated cyclooctyne~0.076Fluorination can enhance reactivity.
BARAC (Biarylazacyclooctynone)Complex ring structure~0.96Among the most reactive cyclooctynes, but can be less stable.

Note: Second-order rate constants can vary depending on the specific azide, solvent, and temperature. The data presented is a general comparison based on available literature.

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of this compound conjugates.

Protocol 1: Antibody Conjugation with a Heterobifunctional DBCO Linker

This protocol describes the labeling of an antibody with a DBCO-NHS ester, a common precursor for introducing DBCO moieties.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.

  • DBCO-NHS ester (10 mM stock solution in anhydrous DMSO).

  • Quenching buffer (1 M Tris-HCl, pH 8.0).

  • Desalting column.

  • Azide-modified molecule for conjugation.

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers.

  • Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess DBCO-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

  • Conjugation: Add the azide-modified molecule to the purified DBCO-labeled antibody. A 2-4 fold molar excess of the azide molecule is recommended. Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Validation of Conjugation

1. SDS-PAGE Analysis:

  • Prepare samples of the unconjugated antibody, the DBCO-labeled antibody, and the final conjugate.

  • Run the samples on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie blue staining. A successful conjugation will result in a noticeable upward shift in the molecular weight of the antibody band.

2. UV-Vis Spectroscopy:

  • Monitor the reaction by measuring the absorbance of the DBCO group at approximately 310 nm. A decrease in this peak indicates the consumption of the DBCO reagent as it reacts with the azide.

3. Mass Spectrometry:

  • For a precise characterization, analyze the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate and determine the degree of labeling.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.

cluster_activation Step 1: Antibody Activation cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Conjugation cluster_validation Step 4: Validation Antibody Antibody Reaction1 + Antibody->Reaction1 DBCO-NHS DBCO-NHS Ester DBCO-NHS->Reaction1 Activated Antibody DBCO-Antibody Desalting Desalting Column Activated Antibody->Desalting Reaction1->Activated Antibody Reaction2 + Desalting->Reaction2 Azide-Molecule Azide-Modified Molecule Azide-Molecule->Reaction2 Final Conjugate Antibody Conjugate SDS-PAGE SDS-PAGE Final Conjugate->SDS-PAGE Mass Spec Mass Spectrometry Final Conjugate->Mass Spec Reaction2->Final Conjugate

Caption: Experimental workflow for antibody conjugation using a DBCO-NHS ester.

Application in Signaling Pathway Analysis: EGFR Pathway

This compound conjugates can be employed to study protein-protein interactions within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the dimerization of EGFR upon ligand binding is a critical activation step. A bifunctional linker like this compound could be used to crosslink two azide-modified EGFR monomers to study the dynamics of dimerization.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, offering the advantages of high reactivity, enhanced solubility, and the potential for dual labeling or crosslinking. While it stands as a superior choice for applications demanding rapid kinetics, the selection of the optimal cyclooctyne reagent should be guided by the specific experimental requirements, including the stability in the presence of other reagents and the steric accessibility of the target molecule. The provided protocols and comparative data serve as a valuable resource for researchers to design and validate their bioconjugation strategies effectively.

References

A Comparative Guide to the Spectroscopic Analysis of Amino-bis-PEG3-DBCO Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the analysis of reaction products of Amino-bis-PEG3-DBCO, a heterotrifunctional linker crucial for the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols, and a comparative analysis with alternative bioconjugation techniques to aid in the selection of appropriate analytical methodologies.

Introduction to this compound in Bioconjugation

This compound is a versatile linker molecule featuring two dibenzocyclooctyne (DBCO) groups and a terminal amine. The DBCO moieties participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for conjugating sensitive biomolecules. The amine group provides an additional site for conjugation, allowing for the creation of branched or multi-functional constructs.

The core reaction involves the [3+2] cycloaddition of the strained alkyne in the DBCO ring with an azide-functionalized molecule to form a stable triazole linkage. Understanding the kinetics and confirming the successful formation of this triazole product is paramount for the development of well-defined bioconjugates.

Comparative Analysis of Spectroscopic Methodologies

The characterization of the reaction between this compound and an azide-containing molecule can be effectively achieved using a suite of spectroscopic techniques. Each method offers unique insights into the reaction progress and the final product's identity and purity.

Spectroscopic TechniqueInformation ProvidedKey AdvantagesTypical Observations
UV-Vis Spectroscopy Reaction kinetics, confirmation of DBCO consumption.Real-time monitoring, simple and non-destructive.Decrease in absorbance at ~308-310 nm (DBCO peak).[3][4] Appearance of a shoulder peak around 312 nm for the triazole product.[5]
Fluorescence Spectroscopy Confirmation of conjugation (if one partner is fluorescent), potential for "light-up" probes.High sensitivity.Changes in fluorescence intensity or spectral shifts upon triazole formation. Some DBCO-azide reaction products exhibit fluorescence.
NMR Spectroscopy (¹H, ¹³C) Definitive structural confirmation of the triazole product.Provides detailed structural information.Disappearance of alkyne proton and carbon signals. Appearance of characteristic triazole proton (~8 ppm) and carbon (~140-170 ppm) signals.
Mass Spectrometry (ESI, MALDI-TOF) Confirmation of conjugate mass, determination of conjugation efficiency (e.g., drug-to-antibody ratio).High accuracy and sensitivity for mass determination.Detection of the expected molecular weight of the conjugated product.

Quantitative Comparison of Reaction Kinetics

The efficiency of the SPAAC reaction is a critical parameter. The second-order rate constant (k₂) provides a quantitative measure of the reaction speed. DBCO-azide reactions are known for their rapid kinetics.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
DBCO-PEG4-acid with Azide-PEG4-acid2.1 ± 0.2PBS, pH 7.4, 37°C
General DBCO derivatives with azides0.3 - 2.3Various
Bicyclononyne (BCN) with Benzyl Azide~0.004 - 0.1Various
Tetrazine with trans-Cyclooctene (TCO)>1000Aqueous solutions

As indicated in the table, DBCO-based linkers exhibit significantly faster kinetics compared to other copper-free click chemistry alternatives like BCN, though they are slower than the extremely rapid tetrazine ligation. The bifunctional nature of this compound is not expected to significantly alter the inherent reactivity of the individual DBCO groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy for Monitoring Reaction Kinetics

This method relies on the characteristic UV absorbance of the DBCO group, which diminishes as the reaction proceeds.

Materials:

  • This compound solution of known concentration.

  • Azide-containing molecule solution of known concentration.

  • Reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

Procedure:

  • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

  • In a quartz cuvette, mix the this compound solution with the reaction buffer.

  • Record the initial absorbance spectrum, paying close attention to the peak at approximately 308-310 nm.

  • Initiate the reaction by adding the azide-containing molecule to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 308-310 nm over time.

  • Continue data acquisition until the absorbance value stabilizes, indicating the completion of the reaction.

  • The reaction progress can be plotted as absorbance vs. time to determine the reaction rate.

NMR Spectroscopy for Structural Characterization

NMR provides unambiguous evidence of triazole ring formation.

Materials:

  • Lyophilized sample of the purified reaction product.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

  • NMR spectrometer.

Procedure:

  • Dissolve the purified reaction product in the appropriate deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for the following key features:

    • ¹H NMR: Disappearance of any alkyne proton signals and the appearance of a new signal in the aromatic region (typically around 8 ppm) corresponding to the triazole proton.

    • ¹³C NMR: Disappearance of the alkyne carbon signals and the appearance of new signals in the range of 140-170 ppm corresponding to the triazole ring carbons.

Mass Spectrometry for Confirmation of Conjugation

Mass spectrometry is essential for confirming the molecular weight of the final conjugate.

Materials:

  • Purified reaction product.

  • Appropriate solvent for sample preparation (e.g., water, acetonitrile, formic acid).

  • Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF).

Procedure:

  • Prepare the sample by dissolving it in a suitable solvent system compatible with the mass spectrometer's ionization source. For large biomolecules, this may involve buffer exchange into a volatile buffer like ammonium acetate.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum to identify the peak corresponding to the molecular weight of the expected conjugate. For heterogeneous samples like ADCs, deconvolution of the raw data may be necessary to determine the distribution of different species.

Visualizing Workflows and Relationships

Experimental_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Azide-Molecule Azide-Molecule Azide-Molecule->Reaction_Mixture UV-Vis UV-Vis Reaction_Mixture->UV-Vis Monitor Kinetics Purification Purification Reaction_Mixture->Purification After Reaction NMR NMR Mass_Spec Mass_Spec Fluorescence Fluorescence Purification->NMR Structural Confirmation Purification->Mass_Spec Mass Confirmation Purification->Fluorescence Fluorogenic Analysis

Logical_Relationships Reaction_Kinetics Reaction_Kinetics Structural_Elucidation Structural_Elucidation Product_Purity_and_Identity Product_Purity_and_Identity Structural_Elucidation->Product_Purity_and_Identity UV-Vis UV-Vis UV-Vis->Reaction_Kinetics NMR NMR NMR->Structural_Elucidation Mass_Spec Mass_Spec Mass_Spec->Product_Purity_and_Identity

References

Confirming Amino-bis-PEG3-DBCO Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. The conjugation of Amino-bis-PEG3-DBCO, a bifunctional linker featuring two dibenzocyclooctyne (DBCO) moieties, to proteins requires rigorous analytical validation. This guide provides a comprehensive comparison of mass spectrometry (MS) and alternative methods for confirming this conjugation, complete with experimental data and detailed protocols.

Mass spectrometry stands out as the gold standard for detailed characterization of protein conjugates, offering high accuracy and the ability to pinpoint conjugation sites.[1] However, other techniques such as UV-Vis spectroscopy and SDS-PAGE provide valuable, complementary information and are often more accessible for initial screening.

Comparative Analysis of Confirmation Techniques

The choice of analytical method depends on the specific information required, throughput needs, and available instrumentation. While mass spectrometry provides the most detailed information, a multi-faceted approach combining different techniques often yields the most comprehensive validation of conjugation.

TechniqueInformation ProvidedAdvantagesLimitationsBest Suited For
Mass Spectrometry (MS)
- Intact Mass AnalysisMolecular weight of the conjugate, degree of labeling (number of linkers per protein).High accuracy in mass determination, can resolve different conjugate species.[2]Can be affected by sample heterogeneity (e.g., glycosylation), requires specialized instrumentation.Definitive confirmation of conjugation and determination of linker-to-protein ratio.
- Peptide Mapping (LC-MS/MS)Precise location of the conjugation site(s) on the protein sequence.Provides site-specific information, confirms covalent linkage.[3]More complex and time-consuming sample preparation and data analysis.[4]Identifying specific amino acid residues modified with the linker.
UV-Vis Spectroscopy Quantification of DBCO incorporation.Rapid, simple, and widely accessible.[5]Indirect measurement of conjugation, relies on the unique absorbance of the DBCO group, potential for interference from other absorbing species.Quick estimation of conjugation efficiency.
SDS-PAGE Visual confirmation of an increase in molecular weight.Inexpensive, high-throughput, and easy to perform.Low resolution, provides only an estimation of molecular weight, does not confirm the identity of the modification.Initial screening of conjugation reactions and assessment of product purity.

Experimental Protocols

Mass Spectrometry Analysis

Mass spectrometry offers two primary workflows for the analysis of protein conjugates: intact mass analysis and peptide mapping.

This protocol is designed to determine the total molecular weight of the protein conjugate, allowing for the confirmation of successful conjugation and the determination of the number of attached this compound linkers.

Sample Preparation:

  • If the protein is glycosylated, consider deglycosylation using an enzyme like PNGase F to simplify the mass spectrum.

  • Desalt the protein conjugate sample using a desalting column or buffer exchange into a volatile buffer such as 50 mM ammonium acetate.

  • Adjust the final protein concentration to 0.1-1 mg/mL.

Liquid Chromatography (LC) Separation:

  • Column: ACQUITY UPLC BEH300 C18 Column, 300 Å, 1.7 µm, 2.1 mm x 100 mm or similar reversed-phase column suitable for intact proteins.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 85% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 80 °C.

Mass Spectrometry (MS) Analysis (QTOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: 500-4000 m/z.

  • Data Acquisition: Acquire data in intact protein mode.

Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

  • Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound linkers. The mass of this compound is approximately 1158.34 Da.

This protocol is used to identify the specific amino acid residues on the protein where the this compound linker has been attached.

Sample Preparation:

  • Denaturation: Denature the conjugated protein in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

  • Reduction: Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at room temperature.

  • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 10 mM and incubating for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37 °C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.

Liquid Chromatography (LC) Separation (Reversed-Phase):

  • Column: A C18 reversed-phase column suitable for peptides (e.g., 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from ~5% to ~40% B over 60-90 minutes.

  • Flow Rate: 200-300 µL/min.

  • Column Temperature: 40-60 °C.

Tandem Mass Spectrometry (MS/MS) Analysis (QTOF or Orbitrap):

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Use a data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

Data Analysis:

  • Use a proteomics software package (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein's amino acid sequence.

  • Specify the mass of the this compound linker as a variable modification on potential amino acid residues (e.g., lysine).

  • Manually validate the fragmentation spectra of the identified modified peptides to confirm the conjugation site.

Alternative Confirmation Techniques

This method provides a rapid estimation of the number of DBCO groups per protein molecule.

  • Sample Preparation: Purify the DBCO-labeled protein to remove any unreacted linker.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer, such as a NanoDrop, for convenience.

  • Measurement: Measure the absorbance of the protein conjugate sample at 280 nm (A280) and 309 nm (A309). The peak at 309 nm is characteristic of the DBCO group.

  • Calculation:

    • Calculate the molar concentration of DBCO using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) of DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.

    • Calculate the protein concentration using its absorbance at 280 nm, correcting for the contribution of DBCO absorbance at this wavelength. A correction factor may be necessary.

    • Determine the ratio of moles of DBCO to moles of protein.

This technique visually confirms an increase in the molecular weight of the protein after conjugation.

  • Sample Preparation: Mix the protein samples (unconjugated control and conjugated) with 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95 °C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Visualization: Image the gel. A successful conjugation will result in a band shift to a higher molecular weight for the conjugated protein compared to the unconjugated control.

Visualizing the Workflow

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Confirmation Analysis cluster_ms_details Mass Spectrometry Details Protein Protein Conjugated_Protein Conjugated_Protein Protein->Conjugated_Protein Reaction This compound This compound This compound->Conjugated_Protein MS Mass Spectrometry Conjugated_Protein->MS UV_Vis UV-Vis Spectroscopy Conjugated_Protein->UV_Vis SDS_PAGE SDS-PAGE Conjugated_Protein->SDS_PAGE Intact_Mass Intact Mass Analysis (Molecular Weight, Degree of Labeling) MS->Intact_Mass Peptide_Mapping Peptide Mapping (Conjugation Site) MS->Peptide_Mapping

logical_relationship Start Start Initial_Screening Initial Screening? Start->Initial_Screening SDS_PAGE_UV_Vis SDS-PAGE & UV-Vis (Quick Confirmation & Quantification) Initial_Screening->SDS_PAGE_UV_Vis Yes Detailed_Characterization Detailed Characterization Needed? Initial_Screening->Detailed_Characterization No SDS_PAGE_UV_Vis->Detailed_Characterization Intact_Mass Intact Mass Analysis (Confirm MW & DoL) Detailed_Characterization->Intact_Mass Yes End End Detailed_Characterization->End No Site_Identification Identify Conjugation Site? Intact_Mass->Site_Identification Peptide_Mapping Peptide Mapping (Pinpoint Location) Site_Identification->Peptide_Mapping Yes Site_Identification->End No Peptide_Mapping->End

References

A Head-to-Head Comparison of DBCO and BCN for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, the choice of chemical tools for linking biomolecules is critical for the success of research, diagnostic, and therapeutic applications. Among the premier choices for copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as leading reagents for their efficient and specific reactions with azides. This guide provides a comprehensive, data-driven comparison of DBCO and BCN to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific needs.

At a Glance: Key Differences

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Structure Bulky, aromaticCompact, non-aromatic
Reactivity with Azides Generally higher than BCN[1]Generally lower than DBCO[1]
Stability Less stable in the presence of thiols (e.g., GSH)[1]More stable in the presence of thiols (e.g., GSH)[1][2]
Lipophilicity HigherLower
Size LargerSmaller

Performance Deep Dive: A Quantitative Analysis

The efficacy of bioconjugation reagents is determined by several key parameters, including reaction kinetics, stability in biological environments, and the physicochemical properties of the linker itself. Below, we delve into a quantitative comparison of DBCO and BCN.

Reaction Kinetics

The speed of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is a crucial factor, particularly in dynamic biological systems where rapid and efficient labeling is required. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, which is attributed to its greater ring strain. However, the specific reaction rate can be influenced by the structure of the azide.

Table 1: Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl azide0.24 - 0.34CD₃CN/D₂O (1:2) or HBS buffer
BCN (endo)Benzyl azide0.29CD₃CN/D₂O (1:2)
BCN (exo)Benzyl azide0.19CD₃CN/D₂O (1:2)
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl azide0.2CH₃CN:H₂O (3:1)
DBCOTertiary azideSignificantly slower than with primary/secondary azidesNot specified
BCNTertiary azideMore consistent rate compared to DBCONot specified

Note: The reactivity of cyclooctynes can be influenced by the specific azide reaction partner and the solvent system used. ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.

This data indicates that while DBCO is generally faster with primary and secondary azides, BCN can be more effective with sterically hindered or electron-poor azides.

Stability

The stability of the linker within the complex and often reducing environment of a biological system is paramount for successful bioconjugation.

  • In Reducing Environments: The cytoplasm contains high concentrations of thiols, such as glutathione (GSH), which can react with and degrade strained alkynes. BCN demonstrates significantly greater stability in the presence of thiols and reducing agents like TCEP compared to DBCO. This makes BCN a more robust choice for intracellular studies or when working with molecules that require a reducing environment, such as antibodies.

  • Intracellular Stability: While BCN shows superior stability in the presence of reducing agents, some studies have indicated that DBCO may exhibit greater stability within certain intracellular environments, such as in immune phagocytes. This suggests that the optimal choice of linker may also depend on the specific cell type and biological context of the experiment.

Experimental Protocols

Detailed and validated protocols are essential for reproducible bioconjugation experiments. Below are generalized protocols for antibody conjugation using DBCO and BCN.

Protocol 1: Antibody Conjugation with DBCO-NHS Ester

This protocol outlines the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • DBCO-NHS Ester Solution Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Antibody Activation: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO/DMF concentration should be around 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Quench the reaction by adding Tris buffer to a final concentration of 10-100 mM and incubate for 15 minutes to consume any unreacted DBCO-NHS ester.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.

  • Conjugation: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule.

  • Final Incubation: Incubate the conjugation reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Analysis and Purification: Analyze the final conjugate by SDS-PAGE and purify using an appropriate chromatography method (e.g., size exclusion, ion exchange, or reverse phase HPLC).

Protocol 2: Antibody Conjugation with BCN-NHS Ester

This protocol details the conjugation of an antibody using a BCN-NHS ester.

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at a concentration of approximately 1 mg/mL.

  • BCN-NHS Ester Solution Preparation: Dissolve the BCN-NHS ester in DMSO to a concentration of 10 mM.

  • Antibody Activation: Add a 20-30 fold molar excess of the BCN-NHS ester solution to the antibody solution, ensuring the final DMSO concentration is around 20%.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Quenching: Add Tris buffer (10 µL of 100mM solution) to quench the unreacted BCN-NHS ester and incubate for 15 minutes.

  • Purification: Remove the unreacted BCN-NHS ester using a spin desalting column.

  • Conjugation: Mix the BCN-functionalized antibody with the azide-modified molecule.

  • Final Incubation and Analysis: The incubation time and analysis are similar to the DBCO protocol.

Visualizing the Workflow and Application

Diagrams can clarify complex experimental workflows and biological pathways. Below are Graphviz diagrams illustrating a comparative experimental workflow and an application in signaling pathway analysis.

G cluster_0 Cell Culture and Azide Labeling cluster_1 Parallel Conjugation cluster_2 Analysis a Culture target cells b Metabolically label cells with an azide-containing precursor a->b c Split labeled cell population d Incubate with DBCO-Fluorophore c->d e Incubate with BCN-Fluorophore c->e f Wash cells to remove excess reagent d->f e->f g Analyze fluorescence by flow cytometry or microscopy f->g h Compare fluorescence intensity (DBCO vs BCN) g->h

Caption: Experimental workflow for comparing DBCO and BCN labeling efficiency in live cells.

G GPCR GPCR with Azide Label G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand Ligand->GPCR Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger DBCO_Fluor DBCO-Fluorophore DBCO_Fluor->GPCR SPAAC BCN_Fluor BCN-Fluorophore BCN_Fluor->GPCR SPAAC

Caption: Labeling a G-protein coupled receptor (GPCR) signaling pathway with DBCO or BCN fluorophores.

Conclusion: Making the Right Choice

The decision between DBCO and BCN is not a one-size-fits-all scenario but rather a nuanced choice that depends on the specific requirements of the experiment.

Choose DBCO when:

  • Speed is critical: For rapid labeling in dynamic systems, the superior kinetics of DBCO are a distinct advantage.

  • Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.

Choose BCN when:

  • Stability in reducing environments is paramount: BCN's enhanced stability in the presence of thiols like GSH makes it a more robust choice for long-term intracellular studies.

  • Working with sterically hindered or electron-poor azides: BCN may offer more consistent and efficient reactivity in these contexts.

  • Hydrophilicity is desired: BCN is generally less hydrophobic than DBCO, which can be advantageous in certain applications to prevent aggregation.

By carefully considering the kinetic, stability, and structural properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to advance their scientific discoveries.

References

Evaluating the In Vivo Stability of Amino-bis-PEG3-DBCO Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing both efficacy and safety. This guide provides a comparative analysis of the in vivo stability of Amino-bis-PEG3-DBCO linkers, referencing experimental data and outlining key methodologies for evaluation.

The this compound linker is a popular choice for bioconjugation due to its role in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and biocompatible, making it suitable for in vivo applications.[1][2] The linker's structure, featuring a dibenzocyclooctyne (DBCO) group for conjugation, a polyethylene glycol (PEG) spacer for improved solubility and reduced immunogenicity, and an amino group for attachment, offers a versatile platform for creating complex biomolecules such as antibody-drug conjugates (ADCs). However, the stability of the entire construct in a biological environment is paramount for its success.

Comparative Stability of DBCO-based Linkers

The in vivo stability of a linker is its ability to remain intact in the bloodstream and other biological compartments until it reaches its target. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. While specific in vivo stability data for the this compound linker is not extensively published, we can infer its performance based on studies of DBCO-containing molecules and compare it with common alternatives.

One of the primary concerns for linker stability in vivo is its susceptibility to cleavage by endogenous molecules, particularly reducing agents like glutathione (GSH), which is present in high concentrations within cells and to a lesser extent in plasma. Some studies have indicated that DBCO linkers can be less stable in the presence of thiols compared to alternatives like bicyclo[6.1.0]nonyne (BCN). For instance, one in vitro study reported a half-life of approximately 71 minutes for a DBCO-containing compound in the presence of GSH, whereas a BCN analog exhibited a significantly longer half-life of about 6 hours.

In the context of ADCs, linkers are broadly categorized as cleavable or non-cleavable.[3][4] Non-cleavable linkers, such as those based on thioether bonds, generally exhibit higher plasma stability.[5] Cleavable linkers, on the other hand, are designed to release their payload under specific conditions, such as the acidic environment of endosomes or the presence of specific enzymes. The triazole linkage formed by the SPAAC reaction of a DBCO group with an azide is considered highly stable, suggesting that the this compound linker itself, once conjugated, contributes to the overall stability of the bioconjugate.

Linker TypeConjugation ChemistryKey Stability FeaturesIn Vivo Considerations
This compound Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Forms a stable triazole bond. The PEG spacer enhances solubility and stability.Generally considered biocompatible and stable. Susceptibility to certain biological nucleophiles like thiols may need to be considered.
BCN-based Linkers Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Generally more stable to thiols (e.g., GSH) compared to DBCO.May be preferred for applications requiring high stability in reducing environments.
Maleimide-based Linkers Michael Addition with ThiolsForms a thioether bond.Can be susceptible to retro-Michael reactions, leading to payload dissociation. Stability can be improved by hydrolysis of the succinimide ring.
Hydrazone Linkers Hydrazone formationCleavable at acidic pH (e.g., in endosomes/lysosomes).Stability in circulation (pH 7.4) can be a concern, leading to premature drug release.
Disulfide Linkers Disulfide exchangeCleavable in reducing environments (e.g., intracellularly).Can be unstable in plasma due to exchange with circulating thiols.

Experimental Protocols for Evaluating In Vivo Stability

A robust assessment of in vivo linker stability is crucial during the development of bioconjugates. The following are key experimental protocols that can be adapted to evaluate the stability of this compound-linked molecules.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of linker stability in a simulated physiological environment.

Objective: To determine the rate of degradation or cleavage of a bioconjugate in plasma from different species (e.g., mouse, rat, human).

Methodology:

  • Incubation: The test bioconjugate is incubated in plasma at 37°C over a time course (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Preparation: At each time point, an aliquot of the plasma sample is taken. The bioconjugate is then extracted, often using immunocapture methods (e.g., protein A/G beads for antibody-based conjugates).

  • Analysis: The amount of intact bioconjugate is quantified using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the drug-to-antibody ratio (DAR) for ADCs, which indicates the average number of drug-linker molecules attached to the antibody. A decrease in DAR over time signifies linker cleavage.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Can be designed to detect the intact bioconjugate.

  • Data Analysis: The percentage of intact bioconjugate remaining at each time point is plotted, and the in vitro half-life is calculated.

In Vivo Pharmacokinetic (PK) Study

This study evaluates the stability and clearance of the bioconjugate in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate.

Methodology:

  • Administration: The bioconjugate is administered to laboratory animals (typically mice or rats) via intravenous injection.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 1 week).

  • Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the intact bioconjugate and potentially the free payload is measured using validated bioanalytical methods like LC-MS/MS or ELISA.

  • Data Analysis: The plasma concentration-time profile is plotted to determine key PK parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd). The stability is assessed by comparing the concentration of the intact bioconjugate over time.

Visualizing the Evaluation Workflow

The following diagrams illustrate the key processes involved in evaluating linker stability.

experimental_workflow cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetic Study invitro_start Bioconjugate Incubation in Plasma (37°C) invitro_sampling Time-point Sampling invitro_start->invitro_sampling invitro_extraction Immunocapture/ Extraction invitro_sampling->invitro_extraction invitro_analysis LC-MS or ELISA Analysis invitro_extraction->invitro_analysis invitro_end Half-life Calculation invitro_analysis->invitro_end invivo_start IV Administration to Animal Model invivo_sampling Blood Sampling (Time Course) invivo_start->invivo_sampling invivo_analysis Plasma Concentration Analysis (LC-MS/MS) invivo_sampling->invivo_analysis invivo_end PK Parameter Determination invivo_analysis->invivo_end signaling_pathway ADC DBCO-Linked ADC in Circulation Stable Intact ADC ADC->Stable Stable Cleaved Cleaved Linker/ Free Payload ADC->Cleaved Unstable TargetCell Target Cell Binding & Internalization Stable->TargetCell Toxicity Off-Target Toxicity Cleaved->Toxicity Lysosome Lysosomal Trafficking TargetCell->Lysosome PayloadRelease Intracellular Payload Release Lysosome->PayloadRelease Effect Therapeutic Effect PayloadRelease->Effect

References

Assessing the Impact of the bis-DBCO Structure on Conjugation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the efficiency and specificity of linking molecules are paramount. Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a robust method for covalently modifying biomolecules. Dibenzocyclooctyne (DBCO) reagents are central to this process. While monofunctional DBCO linkers are widely used, the emergence of bifunctional, or "bis-DBCO," structures presents new possibilities and questions regarding their impact on conjugation efficiency. This guide provides an objective comparison of mono-DBCO and bis-DBCO structures, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

At a Glance: Mono-DBCO vs. bis-DBCO

FeatureMono-DBCO LinkersBis-DBCO Linkers
Structure One reactive DBCO group per linker molecule.Two reactive DBCO groups per linker molecule.
Primary Application Labeling a single molecule with a DBCO moiety for subsequent conjugation to an azide-containing partner.Crosslinking two azide-containing molecules, intramolecular cyclization, or potentially enhancing conjugation probability.
Potential Advantages Simpler reaction outcomes, well-established protocols, and less risk of unintended crosslinking.Potential for avidity effects, leading to higher conjugation efficiency at low concentrations; enables the creation of complex, multi-molecular constructs.
Potential Disadvantages Lower theoretical conjugation probability compared to a bis-DBCO linker under certain conditions.Increased risk of aggregation through intermolecular crosslinking, potential for intramolecular reactions, and more complex product characterization.

Quantitative Comparison of Conjugation Parameters

Direct comparative studies quantifying the conjugation efficiency of a biomolecule functionalized with a mono-DBCO versus a bis-DBCO linker are not abundantly available in the literature. However, we can infer performance based on data from various studies on DBCO-azide conjugation. The following table summarizes key quantitative parameters that influence conjugation efficiency.

ParameterTypical Values/ObservationsRelevance to Mono- vs. Bis-DBCO Comparison
Second-Order Rate Constant (k₂) ~0.1 - 1 M⁻¹s⁻¹ for DBCO with benzyl azide. The rate is influenced by the specific DBCO derivative and the azide partner.The intrinsic reactivity of each DBCO group in a bis-DBCO linker is expected to be similar to a mono-DBCO linker. However, the presence of two DBCO groups in close proximity in a bis-DBCO linker could potentially lead to an "avidity effect," where the initial binding of one DBCO group increases the effective concentration of the second DBCO group, thereby accelerating the overall conjugation rate with a multivalent azide partner.
Molar Excess of DBCO Reagent Typically 1.5 to 3-fold molar excess of the DBCO-containing molecule is used for efficient conjugation to an azide-containing protein.[1] For antibody labeling with DBCO-NHS esters, a 5 to 10-fold molar excess often yields the highest conjugation efficiency; higher ratios can lead to protein precipitation.[2]When labeling a biomolecule with a bis-DBCO linker, the stoichiometry needs careful optimization. A lower molar excess might be sufficient due to the presence of two reactive sites, but this has not been systematically quantified in comparative studies.
Reaction Time Typically ranges from 2 to 12 hours at 4°C or 2 to 4 hours at room temperature for efficient conjugation.[3] Longer incubation times (16-18 hours) at 4°C can increase the final product yield, especially for slower reactions.[4]The bivalency of a bis-DBCO linker could potentially reduce the required reaction time to achieve a similar conjugation yield as a mono-DBCO linker, particularly at lower reactant concentrations.
Conjugation Yield Can be near-quantitative under optimized conditions.[1]A bis-DBCO linker may lead to higher overall conjugation yields, especially when conjugating to surfaces or molecules with multiple azide groups. However, this is balanced by the increased risk of forming undesirable cross-linked products.

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with a Mono-DBCO-NHS Ester

This protocol describes the labeling of an antibody with a monofunctional DBCO-NHS ester, a common first step in a two-step conjugation strategy.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.

  • Antibody Reaction: Add a 5- to 10-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL), which is the average number of DBCO molecules conjugated per antibody, by measuring the absorbance at 280 nm (for the protein) and 309 nm (for DBCO).

Protocol 2: Conjugation of a DBCO-Labeled Antibody to an Azide-Containing Molecule

This protocol outlines the second step of the conjugation process, the copper-free click reaction.

Materials:

  • Purified DBCO-labeled antibody from Protocol 1

  • Azide-functionalized molecule (e.g., azide-modified oligonucleotide, peptide, or small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4; must be free of sodium azide)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 1.5- to 3-fold molar excess of the azide-functionalized molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at 4°C or 2-4 hours at room temperature. Longer incubation times may improve yield.

  • Purification: Purify the final conjugate to remove excess azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

  • Analysis: Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight conjugate and by other relevant analytical techniques (e.g., HPLC, mass spectrometry) to assess purity and confirm identity.

Visualizing Workflows and Concepts

Experimental Workflow for Comparing Mono-DBCO and Bis-DBCO Conjugation Efficiency

G cluster_0 Biomolecule Preparation cluster_1 DBCO Labeling cluster_2 Purification & Characterization cluster_3 Click Conjugation cluster_4 Analysis Biomolecule Biomolecule (e.g., Antibody) Labeling_Mono Labeling Reaction (Mono-DBCO) Biomolecule->Labeling_Mono Labeling_Bis Labeling Reaction (Bis-DBCO) Biomolecule->Labeling_Bis Mono_DBCO_Linker Mono-DBCO-NHS Ester Mono_DBCO_Linker->Labeling_Mono Bis_DBCO_Linker Bis-DBCO-NHS Ester Bis_DBCO_Linker->Labeling_Bis Purify_Mono Purification Labeling_Mono->Purify_Mono Purify_Bis Purification Labeling_Bis->Purify_Bis DOL_Mono DOL Determination (Absorbance at 280/309 nm) Purify_Mono->DOL_Mono DOL_Bis DOL Determination (Absorbance at 280/309 nm) Purify_Bis->DOL_Bis Click_Mono SPAAC Reaction DOL_Mono->Click_Mono Click_Bis SPAAC Reaction DOL_Bis->Click_Bis Azide_Molecule Azide-labeled Molecule Azide_Molecule->Click_Mono Azide_Molecule->Click_Bis Analysis_Mono Analysis (SDS-PAGE, HPLC) - Conjugation Yield - Purity Click_Mono->Analysis_Mono Analysis_Bis Analysis (SDS-PAGE, HPLC) - Conjugation Yield - Purity - Aggregation Click_Bis->Analysis_Bis

Caption: Comparative experimental workflow for assessing mono- vs. bis-DBCO conjugation.

Potential Reaction Pathways for a Bis-DBCO Linker

G cluster_0 Desired Outcome cluster_1 Potential Side Reactions Bis_DBCO Biomolecule -Bis-DBCO Crosslinked Cross-linked Product (A-BisDBCO-B) Bis_DBCO->Crosslinked + Azide A & Azide B Intramolecular Intramolecular Cyclization Bis_DBCO->Intramolecular If linker is flexible and contains an azide Aggregation Intermolecular Aggregation Bis_DBCO->Aggregation + another Bis-DBCO biomolecule & Azide Azide_A Azide Molecule A Azide_A->Crosslinked Azide_B Azide Molecule B Azide_B->Crosslinked

Caption: Potential reaction outcomes with a bis-DBCO functionalized biomolecule.

Discussion and Conclusion

The choice between a mono-DBCO and a bis-DBCO linker is highly dependent on the specific application.

Choose a mono-DBCO linker when:

  • The goal is to label a biomolecule with a single moiety.

  • A well-defined, homogenous product is critical.

  • Minimizing the risk of aggregation is a priority.

Consider a bis-DBCO linker when:

  • The objective is to crosslink two different azide-containing molecules.

  • An avidity effect is desired to enhance conjugation efficiency, particularly at low concentrations of binding partners.

  • Creating complex, multivalent structures is the goal.

While the bis-DBCO structure theoretically offers a higher probability of conjugation through an avidity effect, this potential advantage must be weighed against the increased risk of undesirable side reactions such as intermolecular aggregation. The flexibility and length of the spacer arm in the bis-DBCO linker will also play a crucial role in determining the outcome of the conjugation reaction. Careful optimization of reaction conditions, including stoichiometry and concentration, is critical to harnessing the potential benefits of bis-DBCO linkers while mitigating the risks.

For researchers venturing into the use of bis-DBCO reagents, it is recommended to perform pilot experiments to determine the optimal conditions for their specific system and to thoroughly characterize the resulting conjugates to ensure the desired product has been formed.

References

Safety Operating Guide

Proper Disposal of Amino-bis-PEG3-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount for a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Amino-bis-PEG3-DBCO, a trifunctional linker containing two reactive dibenzocyclooctyne (DBCO) groups.

This compound is a valuable tool in bioconjugation and click chemistry due to its highly reactive DBCO moieties, which readily participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. However, this inherent reactivity necessitates careful handling and a dedicated disposal protocol to neutralize its hazardous potential before it enters the waste stream. The following procedures outline the recommended steps for the safe inactivation and disposal of this compound.

Core Safety and Handling Information

Personal Protective Equipment (PPE): At all times, standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn when handling this compound and its waste.

Work Area: All handling and disposal procedures should be conducted within a well-ventilated fume hood to minimize the risk of inhalation.

Waste Storage: Waste containing this compound must be stored in a designated, clearly labeled, and sealed waste container. It is imperative to avoid mixing this waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Chemical Inactivation and Disposal Protocol

Direct disposal of active this compound is not recommended due to the high reactivity of the DBCO groups. The primary step in its safe disposal is to "quench" or inactivate these strained alkyne moieties.

Step 1: Quenching of the DBCO Moiety

The strained alkyne of the DBCO group is highly reactive towards azides. To neutralize this reactivity, a simple azide-containing compound can be used as a quenching agent.

Experimental Protocol for Quenching:

  • Prepare a Quenching Solution: Prepare a solution of a simple, inexpensive azide, such as sodium azide (NaN₃), in a compatible solvent (e.g., water or a buffer solution like PBS). A 10-fold molar excess of the azide relative to the amount of this compound to be quenched is recommended.

  • Reaction Setup: In a suitable container within a fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., DMSO, DMF, or an aqueous buffer if the waste is already in solution).

  • Quenching Reaction: Slowly add the azide quenching solution to the stirring this compound waste solution.

  • Incubation: Allow the reaction mixture to stir at room temperature for a minimum of 2 hours to ensure the complete reaction of the DBCO groups. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if necessary, by observing the disappearance of the starting material.

Step 2: Final Disposal

After the quenching process is complete, the resulting solution should be considered neutralized with respect to the reactivity of the DBCO groups. However, it must still be disposed of as hazardous chemical waste.

  • Waste Collection: Transfer the neutralized solution to a designated hazardous waste container. The container must be made of a compatible material (e.g., a high-density polyethylene or glass bottle).

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list all its components, including the solvent, the quenched this compound product (e.g., "Quenched this compound with Sodium Azide"), and any other substances present in the mixture.

  • Consult Institutional Guidelines: Every research institution has specific protocols for the disposal of hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the waste container. Do not pour any of the waste, quenched or unquenched, down the drain.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste.

  • Solid Waste: Place all contaminated solid materials into a designated solid hazardous waste container.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste, preferably by adding it to the quenching reaction mixture. After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but always confirm this with your local EHS guidelines.

Quantitative Data Summary

Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound. Disposal regulations are dictated by local, state, and federal guidelines and will be managed by your institution's EHS office. The primary requirement is the neutralization of its reactivity before disposal.

ParameterGuidelineRationale
Personal Protective Equipment Safety goggles, lab coat, chemical-resistant glovesTo prevent accidental skin and eye contact.
Work Area Well-ventilated fume hoodTo minimize inhalation of potential vapors or aerosols.
Waste Storage Designated, labeled, sealed containerTo prevent accidental reactions and ensure proper identification.
Incompatible Materials Strong oxidizing agents, acids, and basesTo avoid uncontrolled and potentially hazardous reactions.

Logical Workflow for Disposal

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe solid_waste Dispose of Contaminated Solids as Hazardous Waste start->solid_waste fume_hood Work in a Fume Hood ppe->fume_hood quench_decision Is the DBCO group active? fume_hood->quench_decision quench_step Step 1: Quench DBCO with excess azide solution quench_decision->quench_step Yes collect_waste Step 2: Collect in a Labeled Hazardous Waste Container quench_decision->collect_waste No (Already Quenched) quench_step->collect_waste contact_ehs Contact Institutional EHS for Pickup and Disposal collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end solid_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and maintaining compliance with safety regulations.

Personal protective equipment for handling Amino-bis-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-bis-PEG3-DBCO

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: Based on surrogate SDS for DBCO-PEG4-NHS ester[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment should be worn at all times.[2]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn to protect from splashes.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Gloves should be inspected before use and replaced regularly.
Body Protection Laboratory coat and closed-toe shoesA lab coat should be worn to protect the skin and clothing. Shoes must cover the entire foot.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to minimize inhalation of dust, fumes, or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to strict experimental protocols is critical to minimize risk. The following steps provide a general guideline for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a dry, well-ventilated area.

  • The recommended storage temperature is -20°C.

2. Preparation of Solutions:

  • Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.

  • All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.

  • Prepare stock solutions using an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Avoid creating dust or aerosols.

3. Use in Experiments (e.g., Bioconjugation):

  • Conduct all reactions in a well-ventilated chemical fume hood.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

  • Wash hands thoroughly after handling the compound.

  • Keep containers tightly closed when not in use.

4. Emergency Procedures:

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Immediately flush eyes with plenty of water as a precaution.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.

  • In case of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container. Ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled chemical waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable local, regional, national, and international regulations. Do not dispose of it down the drain.

  • Consult with Safety Officer: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal procedures are followed.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receiving Receiving & Inspection storage Storage at -20°C receiving->storage warm Warm to Room Temp storage->warm weigh Weighing in Fume Hood warm->weigh dissolve Dissolution in Solvent weigh->dissolve ppe Wear Appropriate PPE dissolve->ppe experiment Perform Experiment in Fume Hood ppe->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate Chemical Waste decontaminate->waste disposal Dispose via EHS waste->disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.